2-(4-Isopropylphenyl)acrylic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(4-propan-2-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H14O2/c1-8(2)10-4-6-11(7-5-10)9(3)12(13)14/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
KBDNRDJFVITYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Isopropylphenyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Isopropylphenyl)acrylic acid, a notable derivative of acrylic acid, holds significant interest within the pharmaceutical landscape, primarily as a known impurity and reference standard for Ibuprofen.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization, offering valuable insights for researchers in drug development and quality control. Understanding the profile of this compound is crucial for the stringent regulation and safety assessment of one of the world's most common non-steroidal anti-inflammatory drugs (NSAIDs).
This document delves into the core chemical attributes of this compound, presenting a synthesis of theoretical knowledge and practical considerations for its handling and application in a research setting.
Core Chemical and Physical Properties
This compound is an unsaturated carboxylic acid featuring a phenyl ring substituted with an isopropyl group. This structure imparts a combination of aromatic and acidic characteristics, influencing its physical and chemical behavior.
| Property | Value | Source/Comment |
| IUPAC Name | 2-(4-isopropylphenyl)prop-2-enoic acid | --- |
| Synonyms | Benzeneacetic acid, α-methylene-4-(1-methylethyl)- | [3] |
| CAS Number | 1368714-46-8 | [3] |
| Molecular Formula | C₁₂H₁₄O₂ | [3] |
| Molecular Weight | 190.24 g/mol | [3] |
| Physical State | Solid at room temperature (inferred) | Based on similar acrylic acid derivatives |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | Inferred from structural properties |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Profile
Detailed experimental spectra for this compound are not widely published. However, a robust prediction of its spectral characteristics can be made based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals corresponding to the aromatic, vinylic, isopropyl, and carboxylic acid protons.
-
Aromatic Protons (δ 7.2-7.4 ppm): The protons on the benzene ring will likely appear as two doublets, characteristic of a 1,4-disubstituted (para) pattern.
-
Vinylic Protons (δ 5.8-6.6 ppm): The two geminal protons on the acrylic acid moiety are expected to appear as two distinct singlets (or narrow doublets due to long-range coupling).[4]
-
Isopropyl Protons (δ 1.2-1.3 ppm and δ 2.9-3.1 ppm): The six methyl protons of the isopropyl group will appear as a doublet, and the single methine proton will be a septet.
-
Carboxylic Acid Proton (δ 10-12 ppm): This proton will appear as a broad singlet and is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Carbonyl Carbon (δ ~172 ppm): The carboxylic acid carbonyl carbon is expected to be significantly downfield.[4]
-
Aromatic Carbons (δ 125-150 ppm): The benzene ring will show four distinct signals, with the ipso-carbons (attached to the isopropyl and acrylic acid groups) having different chemical shifts from the protonated carbons.
-
Vinylic Carbons (δ ~128 ppm and ~140 ppm): The two carbons of the C=C double bond will have distinct chemical shifts.
-
Isopropyl Carbons (δ ~24 ppm and ~34 ppm): The two methyl carbons and the methine carbon of the isopropyl group will be observed in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp peak around 1700-1725 cm⁻¹.[4]
-
C=C Stretch (Alkene): A medium intensity peak around 1625-1645 cm⁻¹.
-
C-H Bending (Isopropyl): A characteristic doublet around 1365-1385 cm⁻¹.[5]
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190.24. Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the isopropyl group.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Knoevenagel condensation, a well-established reaction in organic chemistry for forming carbon-carbon double bonds.[1][6] This approach involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.
Proposed Synthetic Pathway: Knoevenagel Condensation
Caption: Proposed synthesis of this compound via Knoevenagel condensation.
Detailed Experimental Protocol (Hypothetical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-isopropylbenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine as the solvent.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Reactivity and Safety Considerations
As a derivative of acrylic acid, this compound is expected to exhibit similar reactivity and require careful handling.
-
Polymerization: Acrylic acids are known to polymerize, sometimes violently, especially in the presence of heat, light, or initiators.[7] Commercial acrylic acid is typically stabilized with an inhibitor like hydroquinone or its methyl ether (MEHQ).[8] When storing or handling this compound, it is crucial to be aware of its potential for polymerization and to store it under recommended conditions, away from heat and light.
-
Corrosivity: Carboxylic acids are corrosive, and this compound is expected to be a skin and eye irritant.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9]
Biological Context and Significance in Drug Development
The primary significance of this compound in the pharmaceutical industry is its status as a process-related impurity in the synthesis of Ibuprofen.[10] Regulatory agencies worldwide have stringent requirements for the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs). Therefore, having a well-characterized reference standard of this compound is essential for:
-
Analytical Method Development: Developing and validating analytical methods (e.g., HPLC, GC) to detect and quantify this impurity in batches of Ibuprofen.
-
Quality Control: Ensuring that the levels of this impurity in the final drug product are below the established safety thresholds.
-
Forced Degradation Studies: Understanding the degradation pathways of Ibuprofen under various stress conditions, which may lead to the formation of this and other impurities.[11]
While there is limited publicly available information on the specific biological activity or toxicity of this compound, the general toxicological profile of acrylic acids suggests potential for irritation and sensitization.[7] The well-documented pharmacological and toxicological effects of Ibuprofen are primarily attributed to the parent compound, but the presence of impurities can impact the overall safety and efficacy of the drug product.[12][13]
Conclusion
This compound is a compound of significant interest due to its close structural relationship with Ibuprofen and its role as a critical impurity in the manufacturing of this widely used NSAID. While detailed experimental data for this specific molecule is not extensively documented in the public domain, a thorough understanding of its chemical properties and behavior can be extrapolated from fundamental chemical principles and data from analogous compounds. This guide provides a foundational understanding for researchers and professionals involved in the synthesis, analysis, and quality control of Ibuprofen and related compounds.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Knoevenagel Condensation. (n.d.). Cambridge University Press. Retrieved from [Link]
- Google Patents. (n.d.). CN1418860A - Method for preparing 2-phenylacrylic acid and ester thereof.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
PMC. (2023, February 23). Ibuprofen: Toxicology and Biodegradation of an Emerging Contaminant. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PHENYLACETIC ACID. Retrieved from [Link]
-
International Journal of Pharmacy and Technology. (2014). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Isopropylphenyl)propanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Isobutylphenyl)acrylic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1368714-46-8 | Product Name : this compound. Retrieved from [Link]
-
Zhejiang Ruico Advanced Materials Co., Ltd. (n.d.). Physical and chemical properties of acrylic acid. Retrieved from [Link]
-
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Journal of Polymer Science: Polymer Chemistry Edition. (1973). 13 C nuclear magnetic resonance spectra of polyacrylates and their model compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Ibuprofen-impurities. Retrieved from [Link]
-
Ingenta Connect. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Retrieved from [Link]
-
MDPI. (2023). Multi-strategy study of environmental degradation of ibuprofen: From chemical catalysis to biological treatment. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of α-substituted acrylic acids and their application.
-
ResearchGate. (n.d.). 13 C-NMR spectra of the copolymer, the modification product, and.... Retrieved from [Link]
-
Spectroscopy. (n.d.). Spectra–Structure Correlations: Polymer Spectra. Retrieved from [Link]
-
PMC. (n.d.). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Retrieved from [Link]
-
PubChem. (n.d.). Acrylic Acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). 4-Isopropylphenylacetic acid. Retrieved from [Link]
-
Spectroscopy. (2023, January 1). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of acrylic acid. Retrieved from [Link]
-
Acros Organics. (2018, October). SAFETY DATA SHEET - Acrylic acid, stabilized. Retrieved from [Link]
-
NIST WebBook. (n.d.). Isopropyl acrylate. Retrieved from [Link]
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Synthesis Pathways for 2-(4-Isopropylphenyl)acrylic Acid: A Technical Guide
Executive Summary
2-(4-Isopropylphenyl)acrylic acid (CAS 1368714-46-8) is a critical structural analogue to the precursors used in the synthesis of arylpropionic acid NSAIDs (e.g., Ibuprofen). While often identified as a process impurity or a metabolic intermediate, its synthesis is of high value for analytical standardization and as a scaffold for novel polymer functionalization.
This guide details three distinct synthesis pathways, prioritized by scalability, precision, and atom economy. Unlike generic preparations, these protocols are engineered to minimize polymerization side-reactions typical of styrenic derivatives.
Key Compound Data
| Property | Specification |
| IUPAC Name | 2-(4-Propan-2-ylphenyl)prop-2-enoic acid |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Key Precursor | 4-Isopropylphenylacetic acid |
| Primary Application | Impurity standard, Polymer monomer, NSAID intermediate |
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals the 2-aryl-2-propenoic acid motif. The most logical disconnection occurs at the exocyclic double bond, suggesting a condensation between a C1 unit (formaldehyde equivalent) and a C11 benzylic anion.
Figure 1: Retrosynthetic disconnection showing the C1 homologation of the phenylacetic scaffold.
Pathway 1: Base-Catalyzed Methylenation (The "Classic" Route)
This pathway utilizes the Doebner modification of the Knoevenagel condensation . It is the most direct route, converting the arylacetic acid directly to the acrylic acid using paraformaldehyde and a base catalyst.
Mechanism
The reaction proceeds via the formation of an enolate at the
Protocol
Reagents:
-
4-Isopropylphenylacetic acid (1.0 equiv)[1]
-
Paraformaldehyde (2.5 equiv)
-
Potassium Carbonate (
) (0.5 equiv) or Piperidine (catalytic) -
Solvent: DMF or DMSO
Step-by-Step Methodology:
-
Charge: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (56 mmol) of 4-isopropylphenylacetic acid in 50 mL of DMF.
-
Activation: Add 3.9 g (28 mmol) of anhydrous
. Stir at room temperature for 15 minutes to generate the potassium carboxylate/enolate species. -
Addition: Add 4.2 g (140 mmol) of paraformaldehyde in one portion.
-
Reaction: Heat the mixture to 85°C for 4 hours. Note: Do not exceed 100°C to prevent polymerization of the acrylic product.
-
Quench: Cool the mixture to 0°C in an ice bath. Slowly add 100 mL of 1N HCl to acidify to pH 2.
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove DMF.
-
Isolation: Dry over
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize the crude solid from Hexane/EtOAc (9:1) to yield white crystals.
Yield Expectation: 65-75%
Pathway 2: The Ester-Enolate Route (High Precision)
For applications requiring higher purity (e.g., analytical standards), the direct acid route can be messy due to decarboxylation side reactions. The Ester-Enolate route offers superior control.
Workflow Diagram
Figure 2: Stepwise conversion via the methyl ester intermediate.
Protocol
Reagents:
-
Methyl 4-isopropylphenylacetate (1.0 equiv)
-
Sodium Hydride (60% in oil) (1.2 equiv)
-
Paraformaldehyde (2.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Enolate Formation: To a flame-dried flask under Argon, add NaH (1.2 equiv) washed with hexane. Suspend in THF. Cool to 0°C.
-
Substrate Addition: Dropwise add Methyl 4-isopropylphenylacetate dissolved in THF. Stir for 30 min until
evolution ceases. -
Methylenation: Add Paraformaldehyde (2.0 equiv) as a solid. Allow the mixture to warm to room temperature and stir for 12 hours. The intermediate formed is the
-hydroxymethyl ester, which often dehydrates in situ or upon workup. -
Workup: Quench with saturated
. Extract with diethyl ether.[2] Evaporate solvent to obtain the Methyl 2-(4-isopropylphenyl)acrylate . -
Hydrolysis: Dissolve the ester in MeOH:Water (3:1). Add LiOH (2.0 equiv) and stir at 40°C for 2 hours.
-
Final Isolation: Acidify with 1M HCl, extract, and recrystallize.
Advantages: Avoids harsh thermal conditions; higher purity profile.
Analytical Characterization & Validation
To ensure the trustworthiness of the synthesized compound, the following analytical parameters must be met.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | Confirms isopropyl group integrity. | |
| Diagnostic methine proton. | ||
| Geminal vinylic protons. Key indicator of acrylic double bond formation. | ||
| Aromatic system (AA'BB' pattern). | ||
| HPLC Purity | > 98.5% (Area %) | Required for use as an impurity standard. |
| Mass Spectrometry (ESI-) | [M-H]⁻ = 189.2 m/z | Confirms molecular weight (190.24). |
Safety & Handling (Self-Validating System)
-
Polymerization Risk: Acrylic acids are prone to spontaneous polymerization. Crucial: Add 100 ppm of 4-methoxyphenol (MEHQ) if storing the isolated solid for extended periods.
-
Exotherm Control: The addition of NaH (Pathway 2) generates hydrogen gas. Ensure adequate venting and inert atmosphere to prevent ignition.
-
Validation Check: If the melting point of the product is significantly lower than expected (or is an oil), check for the presence of the
-hydroxy intermediate (tropic acid derivative). This indicates incomplete dehydration. Refluxing in toluene with a catalytic amount of p-TsOH (Dean-Stark trap) will drive the reaction to completion.
References
-
Doebner-Knoevenagel Condensation for Acrylic Acids
- Source: Organic Syntheses, Coll. Vol. 3, p. 783 (1955); Vol. 27, p. 76 (1947).
- Relevance: Foundational method for converting arylacetic acids to acrylic acids.
-
URL:
-
Methylenation of Aryl Esters (High Precision)
-
Source: Valdéz-Camacho, J., et al. "Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde." International Journal of Organic Chemistry, 2019, 9, 10-22.
- Relevance: Describes the specific mechanism and optimization for 2-aryl acryl
-
URL:
-
-
Synthesis of Ibuprofen Precursors (Contextual Grounding)
- Source: U.S. Patent 4,186,270 "Process for making 2-(4-isobutylphenyl)
- Relevance: Establishes the industrial relevance of the 4-alkylphenylacetic acid scaffold.
-
URL:
-
Chemical Structure & Properties Data
- Source: PubChem Compound Summary for CID 78230 (4-Isopropylphenylacetic acid - Precursor).
- Relevance: Verification of precursor properties and safety d
-
URL:
Sources
Physical properties of 2-(4-Isopropylphenyl)acrylic Acid
Technical Monograph: Physicochemical Profiling of 2-(4-Isopropylphenyl)acrylic Acid
Executive Summary
This compound (CAS: 1368714-46-8) is a specialized organic intermediate and a known structural analog of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen. Chemically, it is an
This guide provides a comprehensive technical analysis of its physical properties, synthesis pathways, and characterization protocols, designed for researchers in pharmaceutical development and polymer science.
Chemical Identity & Structural Analysis
The compound features a phenyl ring substituted at the para position with an isopropyl group and at the 1-position with an acrylic acid moiety. This structure imparts dual reactivity: the carboxylic acid allows for salt formation and esterification, while the
| Parameter | Details |
| IUPAC Name | 2-(4-Propan-2-ylphenyl)prop-2-enoic acid |
| Common Synonyms | |
| CAS Number | 1368714-46-8 |
| Molecular Formula | |
| Molecular Weight | 190.24 g/mol |
| SMILES | CC(C)C1=CC=C(C(=C)C(=O)O)C=C1 |
| Structural Class | Phenylacrylic Acid (Atropic Acid Derivative) |
Physicochemical Properties
The following data synthesizes experimental baselines from analogous 2-aryl acrylic acids (e.g., Atropic acid) and computational models, as specific experimental data for this impurity is rare in open literature.
Physical Constants
| Property | Value / Range | Confidence |
| Physical State | Crystalline Solid | High (Analogous to Atropic Acid) |
| Melting Point | 102 – 108 °C (Predicted) | Medium (Based on Atropic Acid MP 106°C) |
| Boiling Point | ~315 °C (at 760 mmHg) | High (Predicted via ChemSpider/PubChem models) |
| Density | 1.09 ± 0.1 g/cm³ | High (Predicted) |
| pKa (Acid) | 4.0 – 4.2 | High (Carboxyl conjugated to vinyl/phenyl) |
| LogP (Octanol/Water) | 3.2 – 3.5 | High (Lipophilic due to isopropyl + phenyl) |
Solubility Profile
The 4-isopropyl group significantly increases lipophilicity compared to unsubstituted atropic acid.
-
Water: Insoluble (< 0.1 mg/mL). Requires pH adjustment (> pH 7.0) to solubilize as a salt.
-
Organic Solvents: Highly soluble in Methanol, Ethanol, DMSO, and Dichloromethane.
-
Formulation Note: For biological assays, dissolve in DMSO to create a stock solution, then dilute into aqueous buffer; precipitation may occur if organic co-solvent concentration drops below 1-5%.
Synthesis & Formation Mechanism
Understanding the formation of this compound is critical for controlling it as an impurity. It is typically formed via the Knoevenagel-Doebner condensation or the hydroxymethylation of 4-isopropylphenylacetic acid followed by dehydration.
Primary Formation Pathway
-
Precursor: 4-Isopropylphenylacetic acid (Ibuprofen intermediate analog).
-
Reagent: Formaldehyde (HCHO).
-
Mechanism: An aldol-like reaction occurs at the
-carbon, forming a hydroxymethyl intermediate, which undergoes spontaneous dehydration to form the acrylic double bond.
Figure 1: Formation pathway of this compound via hydroxymethylation.
Experimental Protocols
Protocol 1: Purity Analysis via Reverse-Phase HPLC
Objective: To quantify this compound and distinguish it from its saturated analog (2-(4-isopropylphenyl)propanoic acid).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization, sharpening peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (The conjugated system of the acrylic acid absorbs strongly here, unlike the saturated propanoic acid analog which requires 210-220 nm).
-
Validation: The acrylic acid derivative will elute before the saturated propanoic acid analog due to slightly lower lipophilicity (polarity of the double bond) or after depending on specific column interactions with the pi-system. Standard injection is required.
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To determine the exact melting point and assess polymorphic purity.
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.
-
Equilibration: Equilibrate at 25°C.
-
Ramp: Heat at 10°C/min to 150°C.
-
Analysis: Look for a sharp endothermic peak.
-
Single sharp peak (~105°C): High purity.[1]
-
Broad/Split peak: Indicates presence of saturated analog or solvent solvates.
-
Structural Reactivity & Stability Map
The compound contains three distinct zones of reactivity that define its behavior in drug development and storage.
Figure 2: Functional reactivity map highlighting critical sites for chemical modification and stability risks.
Stability & Handling
-
Polymerization Risk: The acrylic moiety makes this compound susceptible to radical polymerization, especially under UV light or heat.
-
Storage: Store at 2–8°C in amber vials to prevent photolytic degradation.
-
Stabilizers: Commercial samples may contain traces of hydroquinone monomethyl ether (MEHQ) as a polymerization inhibitor.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11127387, 2-(4-Isobutylphenyl)acrylic acid (Analog Reference). Retrieved from [Link]
-
Pharmaffiliates (2025). this compound Reference Standard (CAS 1368714-46-8). Retrieved from [Link]
-
PrepChem. Synthesis of 2-phenyl-acrylic acid (Atropic Acid Protocol). Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Molecular Structure and Bonding of 2-(4-Isopropylphenyl)acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 2-(4-Isopropylphenyl)acrylic acid, a molecule of significant interest in pharmaceutical sciences, often recognized as a key intermediate or reference compound. We will dissect its molecular architecture, from fundamental connectivity to the nuanced details of its electronic structure and bonding. This document synthesizes theoretical principles with practical, field-proven spectroscopic and synthetic methodologies. It is designed to serve as a comprehensive resource, explaining not just the "what" but the "why" behind the molecule's properties and the experimental choices made in its characterization and synthesis.
Introduction: Contextualizing this compound
This compound, also known as Ibuprofen Related Compound C by some pharmacopoeias, holds a critical position in drug development and quality control.[1][2][3] Its structural similarity to nonsteroidal anti-inflammatory drugs (NSAIDs) makes it an important reference standard for impurity profiling and analytical method development.[4][5] Understanding its precise molecular structure and bonding is not merely an academic exercise; it is fundamental to predicting its chemical reactivity, spectroscopic behavior, and potential biological interactions. This guide will explore the molecule's structure through the lens of quantum mechanics, validate it with spectroscopic evidence, and provide a practical framework for its synthesis.
Molecular Structure Elucidation
The foundational aspect of understanding any chemical entity is the precise arrangement of its atoms in three-dimensional space.
Nomenclature and Core Components
-
IUPAC Name: 2-[4-(1-methylethyl)phenyl]prop-2-enoic acid
-
Molecular Formula: C₁₂H₁₄O₂[6]
-
Molecular Weight: 190.24 g/mol [6]
The molecule is comprised of three key functional groups whose interplay defines its overall character:
-
A p-substituted Phenyl Ring: A benzene ring substituted at the 1 and 4 positions.
-
An Isopropyl Group: A branched alkyl substituent, -CH(CH₃)₂, at position 4 of the phenyl ring.
-
An Acrylic Acid Moiety: An α,β-unsaturated carboxylic acid, -C(CH₂)=C(H)COOH, attached at position 1 of the phenyl ring.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: 2D representation of this compound.
Bonding Framework: A Quantum Mechanical Perspective
A deeper understanding requires moving beyond simple lines and letters to consider the orbitals and electron distributions that constitute the chemical bonds.
-
Hybridization:
-
The carbon atoms of the phenyl ring and the double bond of the acrylic acid group are sp² hybridized . This results in a planar geometry for the ring and the C=C double bond, with bond angles approximating 120°.
-
The central carbon of the isopropyl group and the methyl carbons are sp³ hybridized , leading to a tetrahedral geometry with bond angles around 109.5°.
-
The carbonyl carbon of the carboxylic acid is sp² hybridized .
-
-
Sigma (σ) and Pi (π) System:
-
The primary framework of the molecule is built from σ-bonds , formed by the direct, head-on overlap of atomic and hybrid orbitals.
-
The delocalized system of π-bonds is crucial to the molecule's properties. It extends across the phenyl ring and, importantly, into the acrylic acid moiety (C=C and C=O bonds). This conjugation allows for electron density to be shared across this entire system, which stabilizes the molecule and influences its reactivity and UV-Visible absorption properties.
-
dot graph "Orbital_Overlap" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];
} Caption: Conceptual diagram of the bonding framework.
Bond Parameters
| Bond Type | Hybridization | Typical Bond Length (Å) | Notes |
| C-C (Phenyl Ring) | sp² - sp² | ~1.39 | Aromatic bond, intermediate between single and double bond. |
| C=C (Alkene) | sp² - sp² | ~1.34 | Shorter and stronger than a C-C single bond. |
| C-C (Ring to Alkene) | sp² - sp² | ~1.47 | Single bond shortened due to sp² character of carbons. |
| C-C (Ring to Isopropyl) | sp² - sp³ | ~1.51 | Typical single bond between sp² and sp³ carbons. |
| C=O (Carbonyl) | sp² - sp² | ~1.23 | Very short and strong due to double bond character and polarity. |
| C-O (Carboxylic Acid) | sp² - sp² | ~1.36 | Longer than C=O due to single bond character. |
| O-H (Carboxylic Acid) | - | ~0.96 | Highly polarized bond. |
Spectroscopic Validation of Structure
Spectroscopic techniques provide the empirical evidence that validates the theoretical structural model. The data presented here are predictive, based on established principles of spectroscopy.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms.
-
Aromatic Protons (7.0-7.5 ppm): Two distinct signals (doublets) are expected for the protons on the p-substituted phenyl ring.
-
Vinyl Protons (5.5-6.5 ppm): Two singlets (or narrow doublets due to geminal coupling) are expected for the two non-equivalent protons on the acrylic double bond.[14]
-
Carboxylic Acid Proton (10-13 ppm): A broad singlet, which is exchangeable with D₂O.
-
Isopropyl Protons: A septet for the single CH proton (~2.9 ppm) and a doublet for the six equivalent CH₃ protons (~1.2 ppm).
-
-
¹³C NMR: Carbon NMR reveals the number of unique carbon environments.
-
Carbonyl Carbon (~170 ppm): The carboxylic acid carbon is highly deshielded.
-
Aromatic & Vinyl Carbons (125-150 ppm): Several distinct signals for the sp² carbons of the ring and the double bond.
-
Isopropyl Carbons: One signal for the CH carbon (~34 ppm) and one for the two equivalent CH₃ carbons (~24 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying functional groups based on their vibrational frequencies.[15]
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Key Characteristics |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) | A very broad and characteristic absorption band. |
| Carbonyl (C=O) | C=O stretch | 1680-1710 | Strong, sharp peak. Position indicates conjugation. |
| Alkene (C=C) | C=C stretch | 1620-1640 | Medium intensity peak, confirms the double bond. |
| Aromatic Ring | C=C stretch | 1450-1600 | Multiple sharp peaks characteristic of the phenyl ring. |
| Isopropyl Group | C-H bend | 1370-1385 | A characteristic doublet indicates the isopropyl group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight of the compound.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, loss of 45 amu) and cleavage at the isopropyl group.
Synthesis and Mechanistic Rationale
A common and effective method for synthesizing α,β-unsaturated acids like the topic molecule is the Knoevenagel Condensation , specifically the Doebner modification.[16][17][18] This reaction exemplifies the principles of C-C bond formation driven by the acidity of α-hydrogens.
The Doebner-Knoevenagel Condensation
This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak amine base like pyridine or piperidine.[18][19]
Overall Reaction: 4-Isopropylbenzaldehyde + Malonic Acid --(Pyridine, Heat)--> this compound + CO₂ + H₂O
Causality of Component Choice:
-
4-Isopropylbenzaldehyde: Provides the main carbon skeleton.
-
Malonic Acid: The active methylene compound. The two adjacent carboxyl groups make the α-hydrogens (on the CH₂) sufficiently acidic (pKa ≈ 13) to be deprotonated by a weak base.
-
Pyridine: Acts as both a weak base to catalyze the reaction and as the solvent. Its use is characteristic of the Doebner modification, which facilitates a subsequent decarboxylation step.[17][18] A strong base like NaOH would risk causing self-condensation of the aldehyde.[16]
Reaction Mechanism
The reaction proceeds through a well-defined, multi-step mechanism.
dot graph "Knoevenagel_Mechanism" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Step-wise mechanism of the Doebner-Knoevenagel reaction.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating, meaning successful completion of each step provides the necessary starting conditions for the next, with in-process checks to ensure the reaction is proceeding as expected.
-
Reagent Preparation & Setup (Validation: Purity & Stoichiometry):
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-isopropylbenzaldehyde (1 eq.), malonic acid (1.1 eq.), and pyridine (5 volumes).
-
Causality: A slight excess of malonic acid ensures the complete consumption of the more valuable aldehyde. Pyridine serves as both the catalyst and solvent.
-
-
Condensation & Decarboxylation (Validation: TLC Monitoring):
-
Heat the mixture to reflux (approx. 115 °C) for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the 4-isopropylbenzaldehyde spot.
-
Causality: The heat provides the activation energy for both the condensation/dehydration and the crucial decarboxylation step, which is a key feature of the Doebner modification.[18]
-
-
Work-up & Isolation (Validation: Phase Separation & Precipitation):
-
After cooling to room temperature, pour the reaction mixture into an excess of cold 10% hydrochloric acid (HCl).
-
A white precipitate of the crude product should form.
-
Causality: The HCl protonates the carboxylate product, rendering it insoluble in the aqueous acidic medium. It also neutralizes the pyridine catalyst, forming a water-soluble pyridinium salt, which aids in purification.
-
-
Purification (Validation: Melting Point & Spectroscopy):
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Dry the purified crystals under vacuum.
-
Confirm the identity and purity of the final product using NMR, IR, and melting point analysis. The results should match the data outlined in Section 3.
-
Applications in Drug Development
The primary role of this compound in the pharmaceutical industry is not as an active ingredient itself, but as a critical supporting molecule.
-
Reference Standard: It is used as a certified reference material for the quality control of related APIs, most notably Ibuprofen.[3][4] Regulatory bodies require that drug manufacturers identify and quantify any impurities in their products. This molecule serves as a standard to validate the analytical methods (e.g., HPLC) used for this purpose.
-
Synthetic Intermediate: Its structure, featuring a reactive double bond and a carboxylic acid handle, makes it a potential building block in the synthesis of more complex molecules. The acrylic acid moiety is amenable to various chemical transformations, including Michael additions, esterifications, and amide bond formations.[20][21][22]
Conclusion
This compound is a molecule whose significance is rooted in its precise structure. The conjugated π-system, formed by the overlap of p-orbitals across the phenyl ring and the acrylic acid group, is the dominant feature influencing its chemical and physical properties. This electronic structure is directly observable through spectroscopic methods, which provide a practical and definitive means of identification and quality assessment. Furthermore, its synthesis via the Doebner-Knoevenagel condensation offers a classic and robust example of strategic C-C bond formation. For the drug development professional, a thorough understanding of this molecule's structure and bonding is indispensable for ensuring the quality, safety, and efficacy of related pharmaceutical products.
References
-
Veeprho. Ibuprofen Related Compound C (1335541) | CAS 38861-78-8. [Link]
-
TradeIndia. Ibuprofen Related Compound C USP Reference Standard Best Price in Mumbai. [Link]
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Pharmaffiliates. CAS No : 1368714-46-8 | Product Name : this compound. [Link]
-
PubChem. 2-(4-Isopropylphenyl)propanoic acid | C12H16O2. [Link]
-
Master Organic Chemistry. Knoevenagel Condensation Reaction. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
PubChem. 2-(4-Isobutylphenyl)acrylic acid | C13H16O2. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
National Center for Biotechnology Information. Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. [Link]
-
ResearchGate. Bond lengths (A ˚ ) and bond angles (°). [Link]
-
ResearchGate. Proposed reaction mechanism for the Knoevenagel condensation over Cu–PMA catalysts. [Link]
-
RSC Publishing. Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. [Link]
-
ResearchGate. Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents. [Link]
-
International Union of Crystallography. Bond Lengths, and Beyond. [Link]
-
University of Pittsburgh. Feasibility of Free Radical Polymerization of Acrylic Acid in a Continuous Flow Reactor. [Link]
-
Scientific Laboratory Supplies. 2-(4-Isopropylphenyl)acrylic A | MM0002.59-0025 | MIKROMOL. [Link]
- Google Patents. US4186270A - Process for making 2-(4-isobutylphenyl)
-
ResearchGate. Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. [Link]
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TSI Journals. ELECTRONIC STATE PROPERTIES: BOND LENGTH AND BOND ANGLE OF PHENOL AND ITS SOME DERIVATIVES. [Link]
-
Physics & Maths Tutor. Spectroscopy MS. [Link]
-
ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]
-
University of Illinois Springfield. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
Taylor & Francis. Acrylic acid – Knowledge and References. [Link]
-
Inderscience Publishers. Characterisation and controlled drug release from a novel two-phase hydrogel system. [Link]
-
University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
PrepChem.com. Synthesis of 2-phenyl-acrylic acid. [Link]
-
MDPI. Kinetic Study on Acrylic Acid Polymerisations in Isopropanol. [Link]
- Google Patents. US20170096505A1 - Acrylic acid-based polymer composition, method for producing same, and use therefor.
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Technical Monograph: 2-(4-Propan-2-ylphenyl)prop-2-enoic Acid
Critical Impurity Profiling & Synthetic Pathways for NSAID Quality Control
Executive Technical Summary
The compound 2-(4-propan-2-ylphenyl)prop-2-enoic acid (Commonly: 2-(4-Isopropylphenyl)acrylic acid) represents a critical structural analogue and process impurity within the manufacturing of 2-arylpropionic acid derivatives (Profens), specifically Ibuprofen.
While Ibuprofen utilizes an isobutyl side chain, the presence of isopropyl (cumene) analogues arises primarily from feedstock contamination or metabolic dehydrogenation pathways. As an
Chemical Constitution & Structural Analysis
Nomenclature and Identifiers[1]
| Parameter | Detail |
| IUPAC Name | 2-(4-Propan-2-ylphenyl)prop-2-enoic acid |
| Common Name | This compound |
| CAS Number | 1368714-46-8 |
| Molecular Formula | |
| Molecular Weight | 190.24 g/mol |
| Structural Class | Phenylacrylic Acid / Styrene Derivative |
| Electronic Character |
Structural Alert: The Michael Acceptor
The defining feature of this molecule is the exocyclic double bond conjugated with the carboxylic acid and the phenyl ring. This creates an electrophilic
-
Pharmacophore: 2-Arylpropionic acid backbone (unsaturated).
-
Impurity Classification: Process-Related Impurity (Homologue) / Degradant.
Origin & Process Chemistry
The presence of 2-(4-propan-2-ylphenyl)prop-2-enoic acid in pharmaceutical substances typically stems from the "Cumene Route" contamination.
The Feedstock Contamination Pathway
Industrial synthesis of Ibuprofen often begins with Isobutylbenzene . If the alkylation of benzene (to produce isobutylbenzene) is contaminated with propylene or if the toluene feedstock is impure, Cumene (Isopropylbenzene) is generated as a byproduct.
This Cumene impurity undergoes the same Friedel-Crafts acylation and subsequent functional group transformations as the main drug substance, eventually yielding the isopropyl analogue. The acrylic (unsaturated) form is generated via the dehydration of the intermediate alcohol (similar to the dehydration of 1-(4-isobutylphenyl)ethanol).
Figure 1: Origin of the isopropyl-acrylic impurity via feedstock contamination in Profen synthesis.
Synthetic Protocol: Reference Standard Generation
To validate analytical methods, researchers must synthesize the pure reference standard. The following protocol utilizes a Perkin-like Condensation or a Modified Knoevenagel route, which is robust for generating 2-arylacrylic acids.
Reaction Scheme
Precursor: 4-Isopropylphenylacetic acid.
Reagent: Paraformaldehyde (source of exocyclic methylene).
Catalyst: Potassium Carbonate (
Step-by-Step Methodology
-
Reagent Preparation:
-
Charge a 250 mL round-bottom flask with 4-Isopropylphenylacetic acid (10.0 g, 56 mmol).
-
Add Paraformaldehyde (3.4 g, 112 mmol, 2.0 eq) and Potassium Carbonate (15.5 g, 112 mmol).
-
Add DMF (Dimethylformamide) (100 mL) as the solvent.
-
Add TBAB (0.5 g) as a Phase Transfer Catalyst to facilitate the reaction.
-
-
Reaction:
-
Heat the mixture to 60°C under nitrogen atmosphere.
-
Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction typically proceeds via a hydroxymethyl intermediate which spontaneously dehydrates or requires acid workup.
-
Duration: Approximately 4–6 hours.
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour into ice-cold water (500 mL).
-
Acidify carefully with 2N HCl to pH ~2. The crude acid will precipitate as a white/off-white solid.
-
Extract with Ethyl Acetate (3 x 100 mL) if precipitation is oily.
-
-
Purification:
-
Wash the organic layer with Brine, dry over
, and concentrate in vacuo. -
Recrystallization: Recrystallize from Ethanol/Water (1:1) or Hexane/Acetone.
-
Target Purity: >98% (HPLC).
-
Causality of Conditions
-
Base (K2CO3): Generates the enolate of the phenylacetic acid.
-
Paraformaldehyde: Provides the electrophilic carbon for the aldol-like addition.
-
Dehydration: The initial hydroxymethyl adduct is unstable at elevated temperatures in the presence of base/acid cycles, driving the equilibrium toward the thermodynamically stable conjugated acrylic system.
Analytical Control Strategy
Quantification of this impurity requires resolving the isopropyl analog from the isobutyl parent drug and the saturated isopropyl analog.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min (30% B); 2-15 min (30% |
| Detection (UV) | 254 nm (Maximal absorbance for conjugated styrene system) |
| Retention Time | The acrylic acid derivative typically elutes after the saturated analog due to pi-pi interactions with the stationary phase. |
Data Interpretation
The acrylic acid moiety exhibits a bathochromic shift compared to the saturated propionic acid derivatives. If using a Diode Array Detector (DAD), look for a
Toxicological & Metabolic Implications
The Michael Acceptor Risk
Unlike the saturated drug (Ibuprofen), 2-(4-propan-2-ylphenyl)prop-2-enoic acid contains an electron-deficient double bond.
-
Mechanism: Nucleophilic attack by the sulfhydryl (-SH) group of Cysteine residues in proteins or Glutathione (GSH).
-
Consequence: Potential for GSH depletion (oxidative stress) or covalent binding to cellular proteins (haptenization/toxicity).
Figure 2: Potential toxicological pathway via Michael Addition to Glutathione.
Regulatory Limits
Due to the structural alert (Michael Acceptor), this impurity should be evaluated under ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities). If Ames positive, it must be controlled to the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for chronic treatment.
References
-
Pharmaffiliates. (2023). This compound - Catalogue No.[1][2][3][4] PA 09 0021023.[1][3] Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11127387 (Isobutyl Analog Comparison). Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]
Sources
Spectroscopic data of 2-(4-Isopropylphenyl)acrylic Acid
An In-Depth Technical Guide to the Spectroscopic Profile of 2-(4-Isopropylphenyl)acrylic Acid
Authored by a Senior Application Scientist
Introduction
This compound is a substituted acrylic acid derivative of significant interest in chemical synthesis and pharmaceutical research. As a structural analog and potential impurity or metabolite of various active pharmaceutical ingredients, a thorough understanding of its analytical profile is crucial for drug development professionals, quality control analysts, and synthetic chemists. Its molecular structure, featuring a carboxylic acid, a vinyl group, and a para-substituted aromatic ring, gives rise to a distinct and interpretable spectroscopic signature.
This technical guide provides a comprehensive examination of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The analysis is grounded in established principles and supported by data from analogous compounds, offering a predictive and practical framework for its identification and characterization.
Chemical Identity:
Molecular Structure and Spectroscopic Overview
The unique arrangement of functional groups in this compound dictates its behavior in various spectroscopic techniques. The structure consists of a para-isopropylphenyl group attached to the alpha-carbon of acrylic acid. This substitution pattern is key to interpreting the resulting spectra.
Caption: Numbered structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
Experimental Protocol: A sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or 500 MHz spectrometer at room temperature. Data are processed with standard Fourier transformation and phase correction.
Predicted ¹H NMR Data (CDCl₃, 400 MHz):
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxyl (-COOH) | ~11-12 | broad singlet | - | 1H |
| Aromatic (H-2, H-6) | ~7.40 | doublet | ~8.2 | 2H |
| Aromatic (H-3, H-5) | ~7.20 | doublet | ~8.2 | 2H |
| Vinylic (=CHₐHb) | ~6.45 | singlet | - | 1H |
| Vinylic (=CHaHb) | ~5.95 | singlet | - | 1H |
| Isopropyl Methine (-CH) | ~2.95 | septet | ~6.9 | 1H |
| Isopropyl Methyl (-CH₃) | ~1.25 | doublet | ~6.9 | 6H |
Interpretation and Causality: The ¹H NMR spectrum can be logically dissected into four regions:
-
Aromatic Region (7.0-7.5 ppm): The para-substitution on the benzene ring creates a symmetrical electronic environment. This results in a characteristic AA'BB' system that often simplifies to two distinct doublets. Protons H-2 and H-6, being closer to the electron-withdrawing acrylic acid group, are expected to be deshielded and appear downfield compared to H-3 and H-5. The coupling constant of ~8 Hz is typical for ortho-coupling in a benzene ring.
-
Vinylic Region (5.5-6.5 ppm): The two protons on the terminal carbon of the double bond (Cβ) are diastereotopic. However, due to the lack of adjacent protons to couple with, they appear as two distinct singlets. Their chemical shifts are consistent with vinylic protons on an α,β-unsaturated carboxylic acid, as seen in similar structures like 2-phenylacrylic acid[4].
-
Aliphatic Region (1.0-3.5 ppm): The isopropyl group gives rise to a classic septet-doublet pattern. The single methine proton (H7) is split into a septet by the six neighboring equivalent methyl protons. Conversely, the six methyl protons (C8, C9) are split into a doublet by the single methine proton.
-
Carboxylic Acid Proton: The acidic proton is highly deshielded and appears as a broad singlet far downfield. Its broadness is due to hydrogen bonding and chemical exchange.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H spectrum, using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz):
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxyl (Cγ) | ~172.0 |
| Aromatic (C-4) | ~150.0 |
| Vinylic (Cα) | ~141.0 |
| Aromatic (C-1) | ~133.5 |
| Aromatic (C-2, C-6) | ~129.0 |
| Vinylic (Cβ) | ~128.5 |
| Aromatic (C-3, C-5) | ~126.5 |
| Isopropyl Methine (C7) | ~34.0 |
| Isopropyl Methyl (C8, C9) | ~23.8 |
Interpretation and Causality: The chemical shifts are highly diagnostic of the carbon types:
-
Carbonyl Carbon: The carboxylic acid carbon (Cγ) is the most deshielded, appearing around 172 ppm, a characteristic region for this functional group[4].
-
Aromatic and Vinylic Carbons: These sp²-hybridized carbons resonate between 125-150 ppm. The carbon bearing the isopropyl group (C-4) is significantly downfield due to substitution. The quaternary vinylic carbon (Cα) is also downfield, while the terminal vinylic carbon (Cβ) appears further upfield. The four distinct signals for the six aromatic carbons confirm the para-substitution pattern.
-
Aliphatic Carbons: The sp³-hybridized carbons of the isopropyl group appear in the upfield region of the spectrum, as expected.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.
Experimental Protocol: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity / Shape |
| 3300-2500 | O-H stretch (Carboxylic Acid) | Strong, very broad |
| 3080-3010 | C-H stretch (Aromatic & Vinylic) | Medium, sharp |
| 2960-2850 | C-H stretch (Aliphatic) | Strong, sharp |
| ~1700 | C=O stretch (Conjugated Acid) | Strong, sharp |
| ~1630 | C=C stretch (Vinylic) | Medium, sharp |
| 1605, 1515 | C=C stretch (Aromatic Ring) | Medium, sharp |
| ~1420 | O-H bend (in-plane) | Medium, broad |
| ~1250 | C-O stretch (Carboxylic Acid) | Strong, sharp |
| ~930 | O-H bend (out-of-plane) | Medium, broad |
| ~830 | C-H bend (para-substitution) | Strong, sharp |
Interpretation and Causality: The IR spectrum provides a clear fingerprint of the molecule's functional groups:
-
O-H Region: The most prominent feature is the extremely broad absorption band from 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer[5].
-
C-H Region: The spectrum is clearly divided around 3000 cm⁻¹. Absorptions just above 3000 cm⁻¹ correspond to sp² C-H stretches (aromatic and vinylic), while the strong, sharp peaks just below 3000 cm⁻¹ are from the sp³ C-H bonds of the isopropyl group[6].
-
Carbonyl Region: A very strong, sharp peak around 1700 cm⁻¹ is the unmistakable signature of the C=O stretch. Its position is slightly lower than a typical saturated carboxylic acid due to conjugation with the adjacent C=C double bond, which weakens the C=O bond[5][6].
-
Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of information, including strong C-O stretching and O-H bending vibrations characteristic of carboxylic acids. A strong peak around 830 cm⁻¹ is highly indicative of the out-of-plane C-H bending of two adjacent hydrogens on a para-substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further structural confirmation.
Experimental Protocol: Electron Ionization (EI) is a common technique. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
Caption: Predicted EI-MS Fragmentation Pathway.
Predicted Fragmentation Pattern (EI-MS):
| m/z | Proposed Fragment | Notes |
| 204 | [C₁₃H₁₆O₂]⁺˙ | Molecular Ion (M⁺) |
| 189 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group, forming a stable benzylic cation. |
| 161 | [M - C₃H₇]⁺ | Loss of the isopropyl radical. |
| 159 | [M - COOH]⁺ | Loss of the carboxyl radical. |
| 131 | [C₁₀H₁₁]⁺ | A common fragment from further degradation. |
Interpretation and Causality:
-
Molecular Ion: The peak at m/z 204 confirms the molecular weight of the compound[1][7].
-
Major Fragments: The fragmentation pattern is driven by the formation of stable carbocations. The most significant fragmentation is often the loss of a methyl radical (15 Da) from the isopropyl group to form a highly stable secondary benzylic cation at m/z 189. This is typically a very prominent peak. Loss of the entire isopropyl group (43 Da) or the carboxyl group (45 Da) are also plausible and diagnostic fragmentation pathways.
Synthesis and Analysis Workflow
A robust analytical characterization relies on a pure sample. A plausible laboratory synthesis provides context for potential impurities and the necessity of the described spectroscopic techniques for verification.
Synthesis Protocol (Illustrative Knoevenagel Condensation):
-
Reaction Setup: To a round-bottom flask, add 4-isopropylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and a solvent such as pyridine or toluene containing a catalytic amount of piperidine.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the reaction mixture is acidified with dilute HCl, causing the product to precipitate.
-
Purification: The crude solid is collected by vacuum filtration.
-
Recrystallization: The product is further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: The purified product is dried under vacuum and subjected to the spectroscopic analyses (NMR, IR, MS) described above to confirm its identity and purity.
Sources
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An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-(4-Isopropylphenyl)acrylic Acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2] This guide offers a detailed analysis of the Proton (¹H) NMR spectrum of 2-(4-Isopropylphenyl)acrylic acid, a compound of interest in various research and development sectors. Understanding its spectral features is crucial for confirming its identity, assessing purity, and elucidating its chemical environment. This document is tailored for researchers, scientists, and drug development professionals, providing both foundational principles and in-depth interpretation.
Fundamental Principles of ¹H NMR Spectroscopy
A ¹H NMR spectrum furnishes four critical pieces of information for structural elucidation[3]:
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[4][5][6] Protons in electron-rich environments are "shielded" and appear at lower ppm values (upfield), while those in electron-poor environments are "deshielded" and appear at higher ppm values (downfield).[4]
-
Integration: The area under a signal is proportional to the relative number of protons generating that signal.[4]
-
Multiplicity (Spin-Spin Splitting): This refers to the splitting of a signal into multiple peaks (e.g., doublet, triplet). It arises from the magnetic interactions between non-equivalent neighboring protons.[1][4] The n+1 rule is a common heuristic, where a proton signal is split into n+1 peaks by n equivalent neighboring protons.[3][5]
-
Coupling Constant (J): The distance between the split peaks in a multiplet, measured in Hertz (Hz), is the coupling constant.[4][5] It provides information about the connectivity and spatial relationship between coupled protons.
Experimental Protocol: Acquiring a High-Quality Spectrum
The acquisition of a clean, high-resolution spectrum is paramount. The following protocol outlines a self-validating system for reliable data.
Step-by-Step Methodology
-
Solvent Selection: The choice of a deuterated solvent is critical. While Deuterated Chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing power and volatility[7], it can present challenges for carboxylic acids. The acidic proton may undergo rapid exchange, leading to signal broadening.[3] Furthermore, carboxylic acids can form hydrogen-bonded dimers, which also affects the chemical shift of the COOH proton.[8] Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often a superior choice as it disrupts hydrogen bonding and provides a clearer, more consistent signal for the acidic proton.[7] For this guide, we will consider the spectrum in CDCl₃, as it is widely referenced, but acknowledge DMSO-d₆ as a valuable alternative.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for the chemical shift scale.[4][5]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters & Data Acquisition:
-
The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
A standard ¹H NMR pulse sequence is used to acquire the Free Induction Decay (FID).
-
Typically, 8 to 16 scans are acquired to achieve an adequate signal-to-noise ratio.
-
The FID is then subjected to a Fourier Transform to generate the frequency-domain NMR spectrum.
-
Spectral Analysis and Interpretation
The structure of this compound contains several distinct proton environments, which will be analyzed systematically.
Molecular Structure and Proton Labeling
To facilitate the analysis, the protons in the molecule are labeled as shown below.
Caption: Molecular structure of this compound with proton labeling.
Aromatic Region (δ 7.0 - 7.5 ppm)
-
Signals: The para-disubstituted benzene ring gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets, especially at higher magnetic fields.[3][9]
-
Hd (2H, doublet): These protons are ortho to the electron-donating isopropyl group and meta to the electron-withdrawing acrylic acid group. They are expected to be slightly more shielded than Hc.
-
Hc (2H, doublet): These protons are ortho to the acrylic acid group and meta to the isopropyl group. The electron-withdrawing nature of the acrylic acid group deshields these protons, shifting them downfield relative to Hd.[3]
-
-
Multiplicity & Coupling: Both signals appear as doublets due to coupling with their adjacent ortho protons (³J-coupling). The typical coupling constant for ortho protons on a benzene ring is in the range of 7-10 Hz.[10]
Vinylic Region (δ 5.5 - 6.5 ppm)
-
Signals: The two protons on the double bond (Ha and Hb) are chemically non-equivalent (diastereotopic).
-
Ha (1H, singlet/doublet): This proton is geminal to Hb.
-
Hb (1H, singlet/doublet): This proton is geminal to Ha.
-
-
Multiplicity & Coupling: These two protons split each other. The coupling between geminal protons (²J-coupling) is typically small, around 0-3 Hz.[11][12] Therefore, these signals often appear as two distinct singlets or narrow doublets. Their exact chemical shifts are influenced by the anisotropic effects of the nearby phenyl ring and carboxyl group.[10]
Aliphatic Region (δ 1.0 - 3.0 ppm)
-
Signals: This region contains the signals from the isopropyl group.
-
He (1H, septet): This methine proton is coupled to the six equivalent protons of the two methyl groups. According to the n+1 rule (6+1=7), its signal is split into a septet.[3][9]
-
Hf (6H, doublet): The six protons of the two methyl groups are equivalent. They are coupled to the single methine proton (He), resulting in a doublet (1+1=2).[9][13]
-
-
Coupling: The ³J-coupling constant between He and Hf is typically around 7 Hz.
Carboxylic Acid Region (δ 10.0 - 13.0 ppm)
-
Signal: Hg (1H, broad singlet): The carboxylic acid proton signal is characteristically broad due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.[3][8] Its chemical shift is highly variable and depends on concentration, temperature, and solvent.[5][14][15] It typically appears far downfield, often above 10 ppm.[8]
Data Summary Table
The expected ¹H NMR spectral data for this compound is summarized below. Note: Actual chemical shifts can vary slightly depending on the solvent and spectrometer frequency.
| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Coupling Constant (J) in Hz | Assignment |
| Hg | 1H | Broad Singlet | 10.0 - 13.0 | - | Carboxylic Acid (-COOH) |
| Hc | 2H | Doublet | ~7.45 | ~8.0 | Aromatic (ortho to -C(COOH)=CH₂) |
| Hd | 2H | Doublet | ~7.25 | ~8.0 | Aromatic (ortho to -CH(CH₃)₂) |
| Ha | 1H | Singlet | ~6.40 | - | Vinylic |
| Hb | 1H | Singlet | ~5.90 | - | Vinylic |
| He | 1H | Septet | ~2.95 | ~7.0 | Isopropyl Methine (-CH) |
| Hf | 6H | Doublet | ~1.25 | ~7.0 | Isopropyl Methyl (-CH₃) |
Structural Confirmation Workflow
The following diagram illustrates the logical workflow used to confirm the molecular structure from the spectral data.
Caption: Logical workflow for structural verification from ¹H NMR data.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. Each set of protons gives a characteristic signal with a predictable chemical shift, integration, and multiplicity, allowing for complete assignment. The analysis of the aromatic AA'BB' system confirms the para-substitution pattern, while the distinct septet-doublet pattern is irrefutable evidence of the isopropyl group. Finally, the vinylic and carboxylic acid proton signals confirm the acrylic acid moiety. This guide provides a comprehensive framework for interpreting this spectrum, reinforcing the power of NMR spectroscopy as a primary tool for structural elucidation in chemical research and development.
References
-
AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
-
Chemistry Notes. (2018, December 2). NMR spectroscopy principle, Instrumentation, Application, Chemical shift, Spin-spin coupling constant, and Integration. Retrieved from [Link]
-
eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from [Link]
-
Fiveable. (2025, September 15). Chemical shift and spin-spin coupling | Spectroscopy Class Notes. Retrieved from [Link]
-
Slideshare. (2021, April 18). Solvents in nmr spectroscopy | PDF. Retrieved from [Link]
-
University of Calgary. (n.d.). 1H NMR Spectroscopy. Retrieved from [Link]
-
University of Regensburg. (n.d.). B18OA1 1H NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Introduction to Spectroscopy II: Basic Principles of NMR. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Carboxylic Acids. Retrieved from [Link]
-
Michigan State University. (n.d.). Common 1H NMR Splitting Patterns. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
INFLIBNET Centre. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
Ailiesei, G. L., & Barboiu, V. (n.d.). A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. Revue Roumaine de Chimie. Retrieved from [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 9.3 Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
-
Elsevier. (n.d.). NMR Spectra of Polymers and Polymer Additives. Retrieved from [Link]
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Technical Assessment: Biological Activity & Toxicological Profile of 2-(4-Isopropylphenyl)acrylic Acid
The following technical guide provides an in-depth analysis of 2-(4-Isopropylphenyl)acrylic Acid , synthesizing its chemical behavior, potential pharmacological interactions, and toxicological profile.
Executive Summary
This compound is a functionalized
Unlike its saturated counterparts, this compound possesses a Michael acceptor moiety, fundamentally altering its biological interaction profile from reversible enzyme inhibition (COX-1/2) to potential covalent reactivity. This guide explores its dual nature: as a pharmacophore with reduced COX affinity but enhanced electrophilic activity, capable of glutathione (GSH) depletion and off-target protein alkylation.
Chemical Profile & Structural Logic
Molecular Identity[1]
-
IUPAC Name: 2-(4-Propan-2-ylphenyl)prop-2-enoic acid
-
CAS Number: 1368714-46-8[1]
-
Molecular Formula:
[1] -
Structural Class: 2-Arylacrylic acid (Atropic acid derivative).
The Pharmacophore Shift
The transition from a "profen" (2-arylpropionic acid) to a 2-arylacrylic acid introduces critical changes in biological activity:
| Feature | Ibuprofen / 2-Phenylpropionic Acid | This compound |
| Reactivity | Acid-Base / Reversible Binding | Michael Acceptor (Electrophile) |
| COX Binding Mode | Hydrophobic + Ionic (Arg120) | Steric clash likely; potential covalent modifier |
| Metabolic Fate | Glucuronidation / Hydroxylation | GSH Conjugation / Reduction |
Potential Biological Activities[3][4][5][6][7][8][9][10]
Cyclooxygenase (COX) Inhibition Potential
While the saturated analog (2-(4-isopropylphenyl)propionic acid) acts as a classic COX inhibitor, the acrylic acid derivative exhibits altered kinetics:
-
Loss of Chirality: The high-affinity binding of NSAIDs typically resides in the
-enantiomer, which orients the -methyl group into a hydrophobic pocket. The planar double bond of the acrylic acid forces a rigid conformation that may reduce equilibrium binding affinity ( ). -
Covalent Inhibition Risk: The electrophilic
-carbon is positioned near nucleophilic residues within the COX channel (e.g., Ser530 in COX-1). Although not a classic "suicide substrate" like aspirin, the potential for alkylation exists, particularly under oxidative stress conditions.
Electrophilic Stress & GSH Depletion
The defining biological activity of this compound is its reactivity as a Michael acceptor.
-
Mechanism: The conjugated double bond allows nucleophilic attack at the
-position. -
Target: Intracellular Glutathione (GSH) and cysteine-rich proteins (e.g., Keap1).
-
Pathway: Rapid conjugation with GSH leads to the formation of mercapturic acid derivatives, potentially depleting cellular antioxidant reserves if exposure is high. This mechanism is often exploited in designing antiproliferative agents but serves as a toxicity flag in drug impurities.
Antiproliferative Activity
Arylacrylic acids are frequently investigated for anticancer properties.
-
MCT Inhibition: Monocarboxylate Transporters (MCTs) often transport short-chain fatty acids. This compound may inhibit MCT1/MCT4, disrupting lactate efflux in the Warburg effect.
-
Histone Deacetylase (HDAC) Interaction: Structural similarity to cinnamic acid hydroxamates suggests potential (albeit weak) interaction with zinc-dependent HDACs, modulating gene expression.
Pathway Visualization
The following diagram illustrates the divergent pathways of the compound: Reversible COX interaction versus Irreversible Michael addition.
Figure 1: Divergent biological fates of this compound. The red pathway highlights the critical Michael acceptor reactivity leading to glutathione conjugation.
Experimental Protocols
To validate the biological activity and safety profile, the following self-validating experimental workflows are recommended.
Protocol A: Glutathione Reactivity Assay (Michael Addition Kinetics)
Purpose: Quantify the electrophilic potential (
-
Reagents: Prepare 10 mM stock of the test compound in DMSO. Prepare 20 mM L-Glutathione (reduced) in Phosphate Buffer (pH 7.4).
-
Reaction: Mix compound and GSH in a 1:10 ratio (pseudo-first-order conditions) at 37°C.
-
Monitoring:
-
Inject aliquots into HPLC-UV/MS at t=0, 5, 15, 30, 60 min.
-
Track the disappearance of the parent peak (acrylic acid) and appearance of the GSH-adduct mass (
).
-
-
Calculation: Plot
vs. time. The slope represents . -
Validation: Use Ethacrynic acid as a positive control (known Michael acceptor).
Protocol B: COX-1/COX-2 Inhibition Screening
Purpose: Determine if the acrylic modification retains NSAID activity.
-
System: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.
-
Substrate: Arachidonic acid (
). -
Procedure:
-
Pre-incubate enzyme with test compound (0.1 - 100
) for 10 minutes. -
Initiate reaction with Arachidonic acid.
-
Quench after 2 minutes with HCl/SnCl2.
-
-
Detection: Quantify
via ELISA or LC-MS/MS. -
Data Analysis: Calculate
. Expect values (weaker than Ibuprofen) due to lack of -methyl chirality.
Data Summary: Predicted vs. Known Properties
| Parameter | Saturated Analog (Profen) | Acrylic Analog (Target) | Biological Implication |
| LogP (Lipophilicity) | ~3.5 | ~3.2 | Slightly lower membrane permeability. |
| Electrophilicity ( | Low | High | High reactivity with protein thiols. |
| Metabolic Route | CYP450 Oxidation | Reductase / GSH Transferase | Rapid clearance or bioactivation. |
| Genotoxicity Alert | Negative | Positive | Structural alert for Michael acceptors. |
References
-
European Pharmacopoeia (Ph. Eur.) . Ibuprofen: Impurity Profile and Standards. Verified listing of 2-arylacrylic acids as process impurities.[2]
-
BenchChem Technical Data. Stereochemistry and Inhibition Constants of 2-Phenylpropionic Acid Derivatives. Analysis of COX inhibition dependence on
-substitution. -
Royal Society of Chemistry (RSC) . Predicting Michael-acceptor reactivity and toxicity through quantum chemical transition-state calculations. Organic & Biomolecular Chemistry, 2011. (Contextualizes the toxicity of acrylic acid derivatives).
-
National Institutes of Health (NIH) . Structure-toxicity relationship of 2-phenylaminophenylacetic acid derived compounds. Elucidates the link between NSAID scaffolds and reactive metabolites.[3]
-
Simson Pharma . Certificate of Analysis: this compound (Impurity Standard). Confirms chemical identity and CAS 1368714-46-8.[1]
Sources
A Technical Guide to the Solubility of 2-(4-Isopropylphenyl)acrylic Acid for Pharmaceutical Development
Executive Summary
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Isopropylphenyl)acrylic Acid, a notable impurity and process intermediate related to the active pharmaceutical ingredient (API) Ibuprofen. Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals involved in the purification, formulation, and analytical control of Ibuprofen. This document delineates the theoretical principles governing the solubility of this molecule, provides a detailed, field-proven experimental protocol for its determination, and discusses the expected solubility trends in a range of pharmaceutically relevant solvents. By equipping researchers with both the foundational knowledge and the practical methodology, this guide serves as an essential resource for ensuring the quality and safety of Ibuprofen-containing drug products.
Introduction: The Significance of a Minor Component
This compound, often referred to as Ibuprofen Related Compound C, is a molecule of significant interest in the pharmaceutical industry. Its structural similarity to Ibuprofen—differing only by a double bond in the acrylic acid side chain—positions it as a key impurity that must be monitored and controlled during drug substance manufacturing. The solubility of this compound is not merely an academic data point; it is a critical physicochemical parameter that directly influences several key aspects of pharmaceutical development:
-
Purification and Crystallization: Effective removal of this impurity during Ibuprofen crystallization depends on selecting solvent systems where the solubility of Ibuprofen and this related compound are sufficiently different.
-
Analytical Method Development: Accurate quantification relies on choosing an appropriate diluent in which the compound is fully soluble and stable, ensuring reliable results from techniques like High-Performance Liquid Chromatography (HPLC).
-
Formulation Stability: In liquid dosage forms, understanding the solubility limit is crucial to prevent precipitation of the impurity over the product's shelf life, which could impact both safety and efficacy.
-
Risk Assessment: Knowledge of its solubility in physiological media aids in understanding its potential behavior and absorption in vivo.
This guide will provide the necessary framework for a thorough understanding and practical determination of this compound's solubility profile.
Theoretical Framework: Predicting Solubility Behavior
The solubility of this compound is governed by its molecular structure, which features a non-polar isopropylphenyl group and a polar, ionizable carboxylic acid group. The interplay between these two moieties dictates its interaction with various solvents, a principle colloquially known as "like dissolves like".[1][2][3]
2.1. The Role of Intermolecular Forces and Solvent Polarity
The dissolution process is an energy-dependent balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.[2]
-
Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group of the molecule. However, the large, non-polar isopropylphenyl group is hydrophobic and disrupts the hydrogen-bonding network of highly polar solvents like water, leading to limited solubility. Short-chain alcohols are expected to be better solvents than water due to their lower polarity and the ability of their alkyl chains to interact with the non-polar part of the molecule.[2]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): These solvents have dipole moments that can interact with the polar carboxyl group but cannot donate a hydrogen bond. They are generally good solvents for carboxylic acids.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak London dispersion forces.[1] While they can interact with the non-polar phenyl ring, they are poor solvents for the polar carboxylic acid group, resulting in very low overall solubility.
2.2. The Critical Impact of pH on Aqueous Solubility
As a carboxylic acid, this compound is a weak acid. Its aqueous solubility is therefore highly dependent on the pH of the solution. This relationship is quantitatively described by the Henderson-Hasselbalch equation .[4][5][6]
At a pH below its acid dissociation constant (pKa), the compound will exist predominantly in its neutral, protonated form (R-COOH), which has low water solubility. As the pH of the solution increases to above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (R-COO⁻). This ionized form is significantly more polar and can participate in strong ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.[7][8]
Experimental Determination of Thermodynamic Solubility
Since specific, publicly available solubility data for this compound is scarce, this section provides a robust, self-validating protocol for its experimental determination. The isothermal shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility and is recommended by regulatory bodies like the OECD and the United States Pharmacopeia (USP).[9][10][11][12][13][14]
3.1. Mandatory Experimental Workflow
The following diagram outlines the critical steps for a reliable solubility determination.
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
3.2. Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system to ensure trustworthiness and accuracy.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial throughout the experiment.
-
Pipette a precise volume (e.g., 5 mL) of the desired solvent into each vial.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature orbital shaker or water bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials at a constant speed sufficient to keep the solid suspended.
-
Causality: Constant temperature is crucial as solubility is temperature-dependent. Agitation ensures maximum surface area contact between the solid and the solvent, facilitating the achievement of equilibrium.
-
Trustworthiness: To ensure equilibrium has been reached, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between later time points.[15][16]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand in the temperature bath for a short period to allow larger particles to settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. The first few drops should be discarded to saturate any potential binding sites on the filter.
-
Causality: This step is critical to separate the dissolved solute from undissolved solid particles, which would otherwise lead to an overestimation of solubility. Centrifugation at a controlled temperature is an alternative to filtration.[10]
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase) to bring the concentration within the calibrated range of the HPLC method.
-
Analyze the diluted sample using a validated, stability-indicating HPLC method. A typical method for Ibuprofen and its related compounds uses a C18 column with a mobile phase of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.1% phosphoric acid).[17][18][19]
-
Example HPLC Conditions:
-
Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm (or similar L1 packing)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Detection: UV at ~220 nm
-
Mode: Isocratic or Gradient, depending on the required separation from other impurities.
-
-
Calculate the concentration in the original saturated solution by applying the dilution factor.
-
Expected Solubility Profile: A Data-Driven Discussion
Table 1: Predicted Solubility Ranking of this compound in Common Pharmaceutical Solvents
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Non-Polar | n-Hexane | Very Low | Poor interaction with the polar carboxylic acid group. |
| Toluene | Low | Aromatic ring can interact with the phenyl group, but still poor solvation of the acid moiety. | |
| Polar Aprotic | Acetonitrile | Moderate to High | Good dipole-dipole interactions with the carboxyl group. |
| Acetone | Moderate to High | The polar carbonyl group effectively solvates the carboxylic acid. | |
| Polar Protic | Water (pH < 4) | Very Low | Large non-polar group is highly hydrophobic. |
| Water (pH > 7) | High | Formation of the highly soluble carboxylate salt.[7][8] | |
| Methanol | High | Excellent hydrogen bonding capability and alkyl group interaction. | |
| Ethanol | High | Similar to methanol, provides good solvation for both parts of the molecule. | |
| Isopropanol | Moderate to High | Bulkier alkyl group may slightly reduce efficiency compared to methanol/ethanol. |
Conclusion and Recommendations
The solubility of this compound is a critical parameter that is fundamentally dictated by solvent polarity and, most significantly in aqueous systems, by pH. Due to the lack of extensive published data, it is imperative for pharmaceutical scientists to perform experimental determinations. The isothermal shake-flask method, coupled with a validated HPLC-UV quantification assay, provides a reliable and robust pathway to generate high-quality, trustworthy solubility data. This data is essential for the development of efficient purification processes, stable formulations, and accurate analytical methods, ultimately ensuring the quality and safety of the final drug product. It is recommended that solubility is determined at various temperatures and pH values relevant to specific process and physiological conditions.
References
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-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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-
Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. Retrieved from [Link]
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-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
- Waters Corporation. (n.d.). Method Migration of the USP Ibuprofen Assay and Organic Impurities Method to an Alliance™ iS HPLC System.
-
Wilhelm, D. (2010). Development and validation of an HPLC method to analyze ibuprofen and impurities according to the European Pharmacopoeia. ResearchGate. Retrieved from [Link]
-
Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]
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-
Dong, Y., et al. (2025, August 9). Development and Validation of an HPLC Method for Simultaneous Determination of Ibuprofen and 17 Related Compounds. ResearchGate. Retrieved from [Link]
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-
PubMed. (2006, December 15). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Retrieved from [Link]
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-
Taylor & Francis Online. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Retrieved from [Link]
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Abstract
This technical guide provides an in-depth exploration of 3-(4-isopropylphenyl)acrylic acid and its geometric isomers, primarily the (E)- and (Z)-isomers. Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and characterization of these compounds. It further investigates their potential biological activities and outlines future perspectives for their application. The guide emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of Cinnamic Acid Derivatives and Their Isomers
Cinnamic acid and its derivatives are a class of organic compounds that are widely distributed in the plant kingdom and play crucial roles in various biological processes.[1][2] Their versatile chemical structure, featuring a phenyl ring, a carboxylic acid group, and a conjugated double bond, allows for a wide range of modifications, leading to a diverse array of bioactive molecules.[2] These compounds have garnered significant interest in the pharmaceutical and cosmeceutical industries due to their broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[2][3][4][5]
The presence of a carbon-carbon double bond in the acrylic acid side chain gives rise to geometric isomerism, resulting in (E)- and (Z)-isomers (also referred to as trans and cis isomers, respectively). It is well-established that the biological activity of such isomers can differ significantly.[6] This guide focuses on 3-(4-isopropylphenyl)acrylic acid, a cinnamic acid derivative with a lipophilic isopropyl group on the phenyl ring, which can influence its pharmacokinetic and pharmacodynamic properties. A thorough understanding of the synthesis, separation, and characterization of its (E) and (Z) isomers is paramount for elucidating their specific biological roles and for the development of novel therapeutic agents.
Synthesis of 3-(4-isopropylphenyl)acrylic Acid Isomers
The synthesis of 3-(4-isopropylphenyl)acrylic acid and its isomers is most commonly achieved through condensation reactions, primarily the Perkin reaction and the Knoevenagel condensation.[7][8][9] The choice of reaction and conditions can influence the isomeric ratio of the product.
Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, including cinnamic acid derivatives.[7][10] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[10]
Reaction Scheme:
The Perkin reaction typically favors the formation of the more stable (E)-isomer due to thermodynamic control at the high temperatures required.[11]
Experimental Protocol: Synthesis of (E)-3-(4-isopropylphenyl)acrylic acid via Perkin Reaction
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-isopropylbenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).[11][12]
-
Reaction: Heat the mixture in an oil bath at 180°C for 5 hours with continuous stirring.[11]
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Add 10% aqueous sodium hydroxide solution to the flask and heat the mixture to hydrolyze the excess acetic anhydride and the intermediate anhydride product.
-
Filter the hot solution to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until the pH is approximately 2.
-
The crude product will precipitate out of the solution.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure (E)-3-(4-isopropylphenyl)acrylic acid.
-
Knoevenagel Condensation
The Knoevenagel condensation is another powerful method for forming carbon-carbon double bonds.[9] It involves the reaction of an aldehyde or ketone with an active methylene compound, such as malonic acid, in the presence of a basic catalyst, often a primary or secondary amine like piperidine or pyridine.[9] A key advantage of the Knoevenagel condensation, particularly the Doebner modification which uses pyridine as both the catalyst and solvent with malonic acid, is that it often proceeds under milder conditions than the Perkin reaction and can sometimes be tuned to favor one isomer over the other.[9]
Reaction Scheme:
Experimental Protocol: Synthesis of 3-(4-isopropylphenyl)acrylic acid via Knoevenagel Condensation (Doebner Modification)
-
Reactant Preparation: In a round-bottom flask, dissolve 4-isopropylbenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine (2-3 volumes).[9]
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Heat the mixture at a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.
-
Work-up:
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
-
Purification:
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
}
Figure 1: Workflow for the synthesis of 3-(4-isopropylphenyl)acrylic acid.
Isomer Separation and Purification
The products of the aforementioned syntheses are often a mixture of (E) and (Z) isomers, with the (E)-isomer typically being the major product. The separation of these isomers is crucial for their individual characterization and biological evaluation. The primary methods for separation are fractional crystallization and high-performance liquid chromatography (HPLC).
Fractional Crystallization
Fractional crystallization exploits the differences in solubility between the (E) and (Z) isomers in a particular solvent.[13][14] The (E)-isomer is generally less soluble and more crystalline than the (Z)-isomer, allowing for its selective precipitation from a supersaturated solution.
Experimental Protocol: Isomer Separation by Fractional Crystallization
-
Dissolution: Dissolve the isomeric mixture in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
Cooling: Slowly cool the solution to allow for the gradual crystallization of the less soluble isomer, which is typically the (E)-isomer. Seeding with a pure crystal of the desired isomer can facilitate this process.[15]
-
Isolation: Isolate the crystals by filtration. The mother liquor will be enriched in the more soluble isomer.
-
Repetition: Repeat the crystallization process on both the isolated crystals and the mother liquor to improve the purity of each isomer.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly effective technique for the analytical and preparative separation of geometric isomers.[6][16][17] The choice of stationary phase and mobile phase is critical for achieving good resolution.
Analytical HPLC Protocol for Isomer Separation
-
Column: A reversed-phase C18 column is often suitable. For more challenging separations, phenyl- or polar-embedded stationary phases can offer different selectivity.[18]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric or formic acid to suppress ionization) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[19][20]
-
Detection: UV detection at the λmax of the compounds (around 270-320 nm) is appropriate.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
Preparative HPLC can be performed using a larger-diameter column and a higher flow rate to isolate larger quantities of each isomer.
}
Figure 2: General workflows for the separation of (E) and (Z) isomers.
Spectroscopic Characterization
Unambiguous identification of the (E) and (Z) isomers of 3-(4-isopropylphenyl)acrylic acid requires a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is particularly powerful for distinguishing between the (E) and (Z) isomers. The key diagnostic signals are the coupling constants (J-values) between the two vinylic protons.
-
(E)-isomer: The vinylic protons are in a trans relationship and exhibit a larger coupling constant, typically in the range of 12-18 Hz.[21]
-
(Z)-isomer: The vinylic protons are in a cis relationship and show a smaller coupling constant, usually between 7-12 Hz.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule. Key vibrational frequencies for 3-(4-isopropylphenyl)acrylic acid include:
-
O-H stretch (carboxylic acid): A broad band around 2500-3300 cm⁻¹.[22]
-
C=O stretch (carboxylic acid): A strong absorption around 1680-1700 cm⁻¹.[22]
-
C=C stretch (alkene): An absorption around 1620-1640 cm⁻¹.[22]
-
C-H out-of-plane bend (alkene): For the (E)-isomer, this is typically a strong band around 960-980 cm⁻¹. The (Z)-isomer will have a band at a different frequency, often around 675-730 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system. Cinnamic acid derivatives typically show strong absorption in the UV region.[1] The (E)-isomer, being more planar, generally has a slightly higher molar absorptivity (ε) and may have a slightly longer wavelength of maximum absorption (λmax) compared to the less planar (Z)-isomer.
Table 1: Summary of Spectroscopic Data for Cinnamic Acid Derivatives
| Spectroscopic Technique | Characteristic Feature | (E)-Isomer | (Z)-Isomer |
| ¹H NMR | Vinylic proton coupling constant (³JHH) | ~12-18 Hz | ~7-12 Hz |
| IR Spectroscopy | C-H out-of-plane bend (cm⁻¹) | ~960-980 | ~675-730 |
| UV-Vis Spectroscopy | λmax | Generally longer wavelength | Generally shorter wavelength |
| Molar Absorptivity (ε) | Generally higher | Generally lower |
Biological Activities and Potential Applications
Cinnamic acid and its derivatives have been reported to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.[4][5] These activities include:
-
Anticancer Properties: Some cinnamic acid derivatives have been shown to inhibit the proliferation of various cancer cell lines.[2][3] They can act as inhibitors of oncogenic protein kinases, enzymes that are crucial in controlling cell signaling networks.[23]
-
Anti-inflammatory Effects: Cinnamic acid derivatives can modulate inflammatory pathways, for instance, by inhibiting the activation of NF-κB, a key transcription factor in the inflammatory response.[3]
-
Antibacterial and Antifungal Activity: These compounds have demonstrated efficacy against a range of pathogenic microorganisms, including drug-resistant strains.[2][3] Their mechanism of action can involve the disruption of microbial cell membranes.[3]
-
Antioxidant Properties: The phenolic hydroxyl groups present in many cinnamic acid derivatives contribute to their antioxidant activity by scavenging free radicals.[24]
The specific biological activity of 3-(4-isopropylphenyl)acrylic acid and its individual isomers is an active area of research. The isopropyl group is expected to enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes and interact with intracellular targets. It is hypothesized that the different spatial arrangements of the (E) and (Z) isomers could lead to differential binding to target proteins, resulting in distinct biological profiles.
}
Figure 3: Potential biological targets of 3-(4-isopropylphenyl)acrylic acid isomers.
Conclusion and Future Directions
3-(4-isopropylphenyl)acrylic acid and its (E) and (Z) isomers represent a promising area for further research and development. This guide has provided a comprehensive overview of their synthesis, separation, and characterization, laying the groundwork for more advanced studies.
Future research should focus on:
-
Optimization of Isomer-Selective Synthesis: Developing synthetic methodologies that provide high yields of a single, desired isomer would be highly beneficial.
-
Elucidation of Specific Mechanisms of Action: In-depth biological studies are needed to identify the specific molecular targets of each isomer and to understand how their geometric differences translate into distinct pharmacological effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of related derivatives will help to establish clear SARs, guiding the design of more potent and selective drug candidates.
-
In Vivo Efficacy and Safety Profiling: Promising compounds identified in vitro will require thorough evaluation in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically addressing these areas, the full therapeutic potential of 3-(4-isopropylphenyl)acrylic acid isomers can be unlocked, potentially leading to the development of novel treatments for a variety of diseases.
References
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Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
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University of Helsinki. (n.d.). HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. HELDA. Retrieved from [Link]
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ChemIQSoc. (n.d.). Preparation of cinnamic acid (Perkin condensation). Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Perkin Reaction. Retrieved from [Link]
-
Scribd. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]
- Kelly, J. W., et al. (1994). HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide.
-
Bentham Science Publishers. (2016, March 1). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. Retrieved from [Link]
-
MTC USA. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
- MDPI. (2025, July 31). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. International Journal of Molecular Sciences, 26(15), 8432.
-
Journal of Chemical Technology and Metallurgy. (2007, February 27). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS (REVIEW). Retrieved from [Link]
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Bentham Science Publishers. (2023, October 20). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Retrieved from [Link]
- Drotleff, A. M., & Ternes, W. (2001). Determination of RS,E/Z-tocotrienols by HPLC.
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Ingenta Connect. (2024, November 1). Uncovering the Biological Applications of Cinnamic Acid Derivativ.... Retrieved from [Link]
- Google Patents. (n.d.). CN103193625A - Process for synthesizing 3-(3,5-dihydroxy-4-isopropylphenyl) acrylic acid.
- MDPI. (2020, October 23).
- Ruwizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International journal of molecular sciences, 21(16), 5712.
-
Sciencemadness Discussion Board. (2019, August 17). Separation of isomers by selective seeding and crystallisation?. Retrieved from [Link]
- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (2021). Molecules, 26(20), 6203.
-
SciTePress. (n.d.). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 2. Synthesis of key intermediate 3-(4-isopropylphenyl)- 2-methylacrylic acid (3). Retrieved from [Link]
-
SpectraBase. (n.d.). Trans-Cinnamic Acid. Retrieved from [Link]
-
OSHA. (n.d.). Acrylic Acid. Retrieved from [Link]
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PubMed. (2001, April 15). Poly(ethylene-co-acrylic acid) stationary phases for the separation of shape-constrained isomers. Retrieved from [Link]
-
Data.gov. (2025, September 8). Compound 530185: 3-(4-Isopropyl-phenyl)-acrylic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). Separation of Acrylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
-
Crysdot LLC. (n.d.). 3-(4-Isopropylphenyl)acrylic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3875212A - Process for continuously synthesizing acrylic acid esters.
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2-(4-Isopropylphenyl)acrylic Acid as an ibuprofen impurity
Topic: Technical Guide: Characterization and Control of 2-(4-Isopropylphenyl)acrylic Acid in Ibuprofen API Content Type: In-depth Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Regulatory Affairs Professionals
Advanced Characterization, Formation Mechanics, and Control Strategy in Ibuprofen API
Executive Summary
In the high-purity landscape of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the impurity profile of Ibuprofen is well-documented within pharmacopoeias (USP/EP). However, This compound (CAS: 1368714-46-8) represents a distinct, process-specific impurity that sits at the intersection of raw material contamination and reaction selectivity.
Unlike the standard "Isobutyl" impurities (e.g., Ibuprofen Impurity A, J, or L), this compound introduces a dual-variable deviation: a shortened alkyl chain (Isopropyl vs. Isobutyl) and backbone unsaturation (Acrylic vs. Propionic). This guide provides a definitive technical analysis of its origin, toxicological implications (Michael Acceptor status), and robust analytical methodologies for its quantification.
Molecular Identification & Taxonomy
This impurity is the dehydrogenated analog of the "Isopropyl-Ibuprofen" impurity. It shares the core pharmacophore but lacks the saturated stability of the active pharmaceutical ingredient (API).
| Feature | Specification |
| Chemical Name | This compound |
| CAS Registry Number | 1368714-46-8 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Structural Class | |
| Key Functional Groups | Isopropyl (Cumene moiety), Acrylic Acid (Conjugated System) |
| Relative Retention Time (RRT) | ~0.85 - 0.92 (Method Dependent; elutes before Ibuprofen due to polarity of the double bond and lower MW) |
Mechanistic Origin: The "Dual-Deviation" Pathway
The presence of this compound is rarely a spontaneous degradation of pure Ibuprofen. Instead, it is the result of a Raw Material Contamination event propagated through the synthesis and followed by a specific chemical transformation.
3.1 The Precursor: Cumene Contamination
The primary root cause is the presence of Isopropylbenzene (Cumene) as an impurity in the starting material, Isobutylbenzene . Industrial Isobutylbenzene is often produced via alkylation of benzene, where propylene impurities can lead to Cumene formation.
3.2 The Synthesis Propagation
If Cumene enters the Ibuprofen synthetic pathway (e.g., Friedel-Crafts Acylation followed by 1,2-aryl migration or carbonylation), it forms 2-(4-Isopropylphenyl)propionic acid (Isopropyl-Ibuprofen).
3.3 The Critical Step: Unsaturation
The "Acrylic" functionality arises from:
-
Incomplete Hydrogenation: If the synthesis involves reducing an alkene intermediate (common in the Perkin condensation route or dehydration of an alcohol intermediate), the isopropyl analog may resist reduction due to steric differences.
-
Metabolic/Oxidative Stress: In forced degradation, the alpha-carbon can undergo oxidative dehydrogenation, creating the conjugated double bond.
Figure 1: Formation Pathway of this compound
Caption: The "Cumene Vector" illustrates how raw material impurities propagate through acylation and dehydration to form the acrylic impurity if hydrogenation is incomplete.
Toxicological Assessment (ICH M7 Context)
This impurity carries a structural alert that demands rigorous assessment under ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities) .
-
Structural Alert: The
-unsaturated carboxylic acid moiety acts as a Michael Acceptor . -
Mechanism: These electrophilic sites can covalently bind to nucleophilic DNA bases (e.g., guanine), potentially leading to mutagenicity.
-
Risk Stratification:
-
Unlike Ibuprofen (which is saturated and safe), the acrylic analog is reactive.
-
Action: It must be evaluated via in silico QSAR systems (e.g., DEREK, CASE Ultra). If positive, it requires control to the Threshold of Toxicological Concern (TTC) level (typically 1.5 µ g/day ) unless Ames test data proves otherwise.
-
Analytical Strategy: HPLC Method Development
Detecting this compound requires separating it from both the API (Ibuprofen) and the saturated Isopropyl analog. The key differentiator is the conjugated double bond , which alters UV absorption and polarity.
5.1 Critical Separation Parameters
-
Stationary Phase: C18 or Phenyl-Hexyl columns are recommended. The Phenyl-Hexyl phase offers distinct selectivity for the aromatic/acrylic pi-pi interactions.
-
Mobile Phase: Acidified water (pH 2.5) / Acetonitrile. The low pH suppresses ionization of the carboxylic acid, increasing retention and peak sharpness.
-
Detection (UV):
-
Ibuprofen
: ~220 nm (weak), 264 nm (fine structure). -
Impurity
: The conjugation of the double bond with the phenyl ring creates a bathochromic shift (red shift). Monitoring at 254 nm or 280 nm often enhances the signal-to-noise ratio for the acrylic impurity relative to Ibuprofen.
-
5.2 Validated Protocol (Example Conditions)
| Parameter | Condition | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) | High surface area for resolution of structural isomers. |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water | Suppresses silanol activity; keeps acid protonated. |
| Mobile Phase B | Acetonitrile | Strong eluent for hydrophobic aromatics. |
| Gradient | 0-20 min: 40% B | Shallow gradient to separate Isopropyl (C3) from Isobutyl (C4) analogs. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| UV Detection | 230 nm (Quant), 254 nm (ID) | 254 nm leverages the conjugated system of the acrylic impurity. |
Figure 2: Analytical Logic for Impurity Resolution
Caption: Elution order is dictated by the alkyl chain length (Isopropyl < Isobutyl) and saturation (Acrylic < Propionic).
Control Strategy
To maintain this impurity below ICH limits (typically <0.15% or
-
Vendor Qualification (RM Control):
-
Specification: Set a strict limit for Cumene in the Isobutylbenzene starting material (e.g., NMT 0.10%).
-
Testing: Use GC-FID for incoming raw material testing to detect Cumene and Propylbenzene isomers.
-
-
Process Parameter (Reaction Control):
-
If the synthesis involves a hydrogenation step (e.g., reducing a styrene intermediate), ensure Hydrogen Pressure and Catalyst Load are sufficient to fully saturate the acrylic double bond.
-
In-Process Control (IPC): Monitor the reaction completion by HPLC, specifically tracking the disappearance of the acrylic intermediate.
-
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Ibuprofen Monograph: Impurity Analysis. 11th Edition. Strasbourg: EDQM.
-
International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017.
-
Simson Pharma . This compound Reference Standard (CAS 1368714-46-8).[2]
-
Pharmaffiliates . Impurity Profile of Ibuprofen: this compound.[3][4][5][6][7]
-
Caviglioli, G., et al. "Identification of degradation products of Ibuprofen arising from oxidative and thermal treatments." Journal of Pharmaceutical and Biomedical Analysis, 2002.
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Methodological & Application
Protocol for the Laboratory Synthesis of 2-(4-Isopropylphenyl)acrylic Acid
Abstract & Application Context
This application note details the optimized laboratory-scale synthesis of 2-(4-isopropylphenyl)acrylic acid (also known as 4-isopropylatropic acid). This compound serves as a critical metabolic reference standard and a pivotal intermediate in the asymmetric synthesis of (S)-Ibuprofen . Unlike the linear cinnamic acid derivatives obtained via standard Knoevenagel condensation, this protocol targets the geminal disubstituted alkene (atropic acid derivative) using a base-mediated hydroxymethylation-dehydration strategy.
Key Applications:
-
Asymmetric Catalysis: Substrate for testing chiral hydrogenation catalysts (e.g., Ru-BINAP, Rh-DuPhos) to generate enantiopure Ibuprofen.
-
Metabolic Profiling: Reference standard for the oxidative metabolism of NSAIDs.
-
Polymer Chemistry: Functional monomer for modifying the thermal properties of polystyrenic backbones.
Retrosynthetic Analysis & Strategy
The synthesis of 2-substituted acrylic acids requires a strategy that avoids the thermodynamic preference for the conjugated 3-substituted isomer (cinnamic acid type). We utilize a Manich-type hydroxymethylation followed by in situ decarboxylative dehydration or base-catalyzed elimination.
Selected Route: Base-mediated condensation of 4-isopropylphenylacetic acid with paraformaldehyde.
Strategic Advantages:
-
Atom Economy: Utilizes inexpensive paraformaldehyde as the C1 source.
-
Regioselectivity: Exclusively yields the
-methylene product (2-position), avoiding the -isomer. -
Scalability: The reaction can be scaled from gram to kilogram quantities without cryogenic conditions.
Reaction Pathway Diagram[1]
Figure 1: Synthetic pathway illustrating the hydroxymethylation-dehydration sequence.[1][2][3]
Safety & Handling Protocols
Critical Warning: Acrylic acids are prone to spontaneous polymerization. All purification steps must be performed below 50°C where possible, and the final product should be stored with a radical inhibitor if kept in solution.
| Hazard Class | Risk Description | Mitigation Strategy |
| Corrosive | 4-Isopropylphenylacetic acid and product are skin/eye irritants. | Wear nitrile gloves, safety goggles, and lab coat. |
| Carcinogen | Paraformaldehyde depolymerizes to formaldehyde (gas). | MUST be weighed and handled inside a functioning fume hood. |
| Solvent | DMSO/DMF are skin-penetrating solvents. | Avoid contact; use double-gloving technique if needed. |
| Thermal | Exothermic reaction upon base addition. | Monitor internal temperature; add reagents slowly. |
Experimental Protocol
Materials & Equipment[5][6]
-
Reactants:
-
4-Isopropylphenylacetic acid (>98% purity).
-
Paraformaldehyde (Reagent grade, powder).
-
Potassium Carbonate (
), anhydrous. -
Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst.
-
-
Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Equipment:
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge the 250 mL 3-neck flask with 4-Isopropylphenylacetic acid (17.8 g, 100 mmol).
-
Add Paraformaldehyde (6.0 g, 200 mmol, 2.0 equiv).
-
Add Potassium Carbonate (20.7 g, 150 mmol, 1.5 equiv) and TBAB (1.6 g, 5 mmol, 5 mol%).
-
Add DMSO (100 mL) as the solvent.
-
Note: The mixture will be a heterogeneous slurry. Efficient stirring is crucial.
-
Step 2: Hydroxymethylation & Dehydration
-
Heat the reaction mixture to 60°C under an inert atmosphere (
or Ar). -
Maintain stirring at 60°C for 4-6 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexane). The starting material (
) should disappear, replaced by the more polar product ( ) and potential hydroxy intermediate.
-
-
Raise temperature to 85°C for 1 hour to drive the dehydration to completion.
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature (20-25°C).
-
Pour the mixture into Ice-Water (300 mL) with vigorous stirring.
-
Slowly acidify the aqueous mixture with 2M HCl to pH ~2.
-
Observation: A white to off-white precipitate or oil will separate.
-
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Combine organic layers and wash with Brine (
mL) to remove residual DMSO. -
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at 40°C.
Step 4: Purification
-
The crude residue is typically a viscous oil or low-melting solid.
-
Crystallization: Dissolve crude in minimum hot Hexane/Ethyl Acetate (9:1) . Cool slowly to 4°C.
-
Filter the crystals and wash with cold hexane.
-
Yield Target: 14.0 - 16.5 g (70-80%).
Analytical Characterization (Expected Data)
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | May be off-white if traces of polymer exist. |
| Melting Point | 74 - 78 °C | Sharp range indicates high purity. |
| Characteristic geminal vinyl protons. | ||
| Para-substitution pattern. | ||
| Isopropyl group signals. | ||
| Mass Spec (ESI-) | [M-H]- = 203.1 | Confirms molecular weight. |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Troubleshooting & Optimization
Common Failure Modes
-
Low Yield / Incomplete Reaction:
-
Cause: Old paraformaldehyde (low reactivity) or insufficient base.
-
Solution: Use fresh paraformaldehyde or depolymerize it slightly by heating with base before adding the substrate. Ensure the reaction runs for the full duration at 60°C before raising the temp.
-
-
Polymerization (Gummy Product):
-
Cause: Overheating during workup or lack of inhibitor during storage.
-
Solution: Add 10-50 ppm of MEHQ (4-methoxyphenol) to the extraction solvent if the product is to be stored as an oil. Keep rotavap bath <45°C.
-
-
Impurity: 3-Isomer (Cinnamic derivative):
-
Cause: Isomerization under prolonged acidic conditions or wrong starting material.
-
Validation: Check NMR. The target 2-substituted acrylic acid has two singlet vinyl protons (
~6.5 and 5.9). The cinnamic isomer has doublets with coupling constants ( ~6-8).
-
References
-
General Mechanism of 2-Aryl Acrylate Synthesis
- Liu, Y., et al. "Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde." Scientific Research, 2013.
-
Synthesis of Ibuprofen Precursors (Analogous Chemistry)
-
"Process for making 2-(4-isobutylphenyl)propionic acid and related compounds."[2] US Patent 4186270A.
-
-
Tropic Acid/Atropic Acid Synthetic Routes
-
"Preparation of tropic acid and related compounds."[3] US Patent 2716650A.
-
-
Commercial Reference & Properties
Disclaimer: This protocol is for research purposes only. The user is responsible for adhering to all local safety regulations and conducting a proper risk assessment before proceeding.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]
- 3. US2716650A - Preparation of tropic acid and related - Google Patents [patents.google.com]
- 4. POLY(ACRYLIC ACID): Application, Synthesis and Hazard_Chemicalbook [chemicalbook.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
The Advent of Functional Polymers: Application Notes and Protocols for 2-(4-Isopropylphenyl)acrylic Acid in Advanced Polymer Science
Abstract
The convergence of polymer science and pharmacology has paved the way for the development of sophisticated functional materials with tailored therapeutic properties. Within this landscape, 2-(4-Isopropylphenyl)acrylic acid, a molecule structurally reminiscent of the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, emerges as a monomer of significant interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications of this compound in polymer science. While direct polymerization data for this specific monomer is nascent in publicly available literature, its structural analogy to both acrylic acid and ibuprofen derivatives allows for a well-grounded exploration of its potential in creating advanced polymer systems, particularly for controlled drug delivery. This guide will therefore focus on the hypothetical, yet scientifically plausible, applications, supported by established protocols for similar polymer systems.
Introduction: The Promise of a Bio-functional Monomer
This compound, with the chemical structure illustrated in Figure 1, presents a unique combination of a polymerizable acrylic acid moiety and a hydrophobic 4-isopropylphenyl group. This amphiphilic character is the cornerstone of its potential in polymer science. The carboxylic acid group offers a site for aqueous solubility, pH-responsiveness, and potential conjugation, while the bulky, hydrophobic side group can influence polymer solubility, mechanical properties, and hydrophobic drug interactions.
Its most compelling feature, however, is its structural similarity to ibuprofen. This relationship suggests that polymers derived from this compound could be engineered as "polymeric prodrugs" or drug delivery vehicles, where the therapeutic agent is either an integral part of the polymer backbone or is encapsulated within a polymer matrix designed for controlled release.[1][2][3]
Figure 1: Chemical Structure of this compound
A 2D representation of the this compound monomer.
Potential Applications in Polymer Science
The unique structure of this compound lends itself to several cutting-edge applications in polymer science, primarily centered around the pharmaceutical and biomedical fields.
Polymeric Prodrugs for Sustained Release
The most direct application is the creation of polymers where the monomer itself is a therapeutic agent. By polymerizing this compound, a macromolecule is formed with multiple ibuprofen-like moieties. The therapeutic effect could be achieved either by the activity of the polymer itself or through the slow, controlled hydrolysis of the monomer units from the polymer backbone.[1]
Causality Behind this Application:
-
Sustained Release: Polymeric drugs inherently have lower mobility and slower clearance from the body compared to small molecule drugs, leading to a prolonged therapeutic effect.[1]
-
Targeted Delivery: The polymer backbone can be further functionalized with targeting ligands to direct the drug to specific tissues or cells, enhancing efficacy and reducing systemic side effects.
-
Improved Solubility: For hydrophobic drugs, incorporation into a polymer can enhance their solubility in aqueous environments.
pH-Responsive Hydrogels for Targeted Drug Delivery
The carboxylic acid groups in the polymer chain can be leveraged to create "smart" hydrogels that respond to changes in pH.[4][5][6][7][8][9] These hydrogels can be designed to be stable in the acidic environment of the stomach but swell and release an encapsulated drug in the more neutral pH of the intestines.
Mechanism of Action:
-
At low pH (e.g., in the stomach), the carboxylic acid groups are protonated (-COOH), leading to a more collapsed hydrogel structure due to hydrogen bonding.
-
At higher pH (e.g., in the intestine), the carboxylic acid groups deprotonate (-COO-), leading to electrostatic repulsion between the polymer chains, causing the hydrogel to swell and release the entrapped drug.
Amphiphilic Copolymers for Micellar Drug Encapsulation
This compound can be copolymerized with hydrophilic monomers (e.g., acrylic acid, polyethylene glycol acrylate) to form amphiphilic block or random copolymers. In aqueous solutions, these copolymers can self-assemble into micelles, with a hydrophobic core formed by the isopropylphenyl groups and a hydrophilic corona. These micelles can encapsulate hydrophobic drugs, increasing their bioavailability and stability.
Workflow for Micellar Drug Delivery:
A conceptual workflow for the development of a micellar drug delivery system.
Experimental Protocols
The following protocols are based on established methods for the polymerization of acrylic acid and its derivatives and should be adapted and optimized for this compound.
Protocol for Free Radical Polymerization of Poly(this compound)
This protocol describes a solution polymerization method to synthesize the homopolymer.
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Methanol (non-solvent for precipitation)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
Procedure:
-
Dissolve this compound (e.g., 5 g, 24.5 mmol) in DMF (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add AIBN (e.g., 0.08 g, 0.5 mmol, ~2 mol% relative to the monomer) to the solution.
-
Purge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to 70°C under a nitrogen atmosphere with constant stirring.
-
Maintain the reaction at 70°C for 24 hours. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into an excess of a non-solvent, such as methanol (e.g., 500 mL), with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Characterization:
-
FT-IR Spectroscopy: To confirm the polymerization by observing the disappearance of the C=C double bond peak from the monomer.
-
¹H NMR Spectroscopy: To verify the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.
| Parameter | Typical Range | Rationale |
| Monomer Concentration | 10-50% (w/v) | Higher concentrations can lead to faster polymerization but may be difficult to control and stir. |
| Initiator Concentration | 0.1-2 mol% | Affects the molecular weight of the polymer; higher initiator concentration generally leads to lower molecular weight. |
| Reaction Temperature | 60-80°C | Should be appropriate for the chosen initiator's decomposition rate. |
| Reaction Time | 12-48 hours | Sufficient time to achieve high monomer conversion. |
Protocol for Synthesis of a pH-Responsive Hydrogel
This protocol describes the preparation of a cross-linked hydrogel for potential drug delivery applications.
Materials:
-
Poly(this compound) (synthesized as per Protocol 3.1)
-
N,N'-Methylenebisacrylamide (MBA) (cross-linker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
-
Phosphate buffered saline (PBS) at pH 7.4 and an acidic buffer at pH 2.0
Procedure:
-
Dissolve Poly(this compound) (e.g., 1 g) in deionized water (e.g., 10 mL). The pH may need to be adjusted with a base (e.g., NaOH) to aid dissolution.
-
Add MBA (e.g., 0.05 g, 5 wt% of the polymer) to the polymer solution and stir until dissolved.
-
Add a model drug to the solution at this stage if creating a drug-loaded hydrogel.
-
Purge the solution with nitrogen for 20 minutes.
-
Add APS (e.g., 0.02 g in 1 mL of water) to the solution, followed by TEMED (e.g., 20 µL).
-
Pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or until a solid gel is formed.
-
Immerse the resulting hydrogel in deionized water to remove any unreacted components, changing the water several times over 24-48 hours.
-
Cut the hydrogel into desired shapes and sizes for swelling and drug release studies.
Swelling Studies:
-
Dry a piece of the hydrogel to a constant weight (Wd).
-
Immerse the dried hydrogel in buffer solutions of different pH (e.g., pH 2.0 and pH 7.4).
-
At regular time intervals, remove the hydrogel, blot the surface to remove excess water, and weigh it (Ws).
-
Calculate the swelling ratio (SR) as: SR = (Ws - Wd) / Wd.
Concluding Remarks and Future Outlook
This compound stands as a promising monomer at the intersection of polymer chemistry and pharmaceutical sciences. While further empirical studies are required to fully elucidate its polymerization kinetics and the precise properties of its polymers, the foundational knowledge from acrylic acid and ibuprofen-derivative polymers provides a strong basis for its exploration. The protocols and potential applications outlined in this guide are intended to serve as a starting point for researchers to unlock the potential of this intriguing functional monomer. Future research should focus on detailed characterization of the homopolymer and copolymers, in vitro and in vivo drug release studies, and toxicological assessments to validate its use in biomedical applications.
References
-
Liso, P. A., Rebuelta, M., San Román, J., Gallardo, A., & Villar, A. M. (1996). Polymeric drugs derived from ibuprofen with improved antiinflammatory profile. Journal of Biomedical Materials Research, 32(4), 553-560. [Link]
-
Babazadeh, M. (2006). Synthesis and study of controlled release of ibuprofen from the new acrylic type polymers. International Journal of Pharmaceutics, 316(1-2), 68-75. [Link]
-
Kumari, B., Khansili, A., Phougat, P., & Kumar, M. (2019). Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. Pharmaceutical and Medical Research, 7(2), 58-67. [Link]
-
ResearchGate. (n.d.). The synthesis route of acrylic-type derivatives of ibuprofen (IbuPMA). [Link]
-
Kumari, B., Khansili, A., Phougat, P., & Kumar, M. (2019). Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. PubMed. [Link]
-
Taylor & Francis Online. (n.d.). Acrylic acid – Knowledge and References. [Link]
-
Kumari, B., Khansili, A., Phougat, P., & Kumar, M. (2020). Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system. ResearchGate. [Link]
-
Creative Biolabs. (n.d.). Acrylic acid Polymers. [Link]
-
Mizhari, D., & Domb, A. J. (2001). Anhydride Prodrug of Ibuprofen and Acrylic Polymers. ResearchGate. [Link]
-
Royal Society of Chemistry. (2019). Organopolymerization of Acrylic Monomers. [Link]
-
Al-Kassas, R., Wen, J., Cheng, A. E., & Kim, A. M. (2021). Transdermal Delivery Systems for Ibuprofen and Ibuprofen Modified with Amino Acids Alkyl Esters Based on Bacterial Cellulose. MDPI. [Link]
-
Shandong Unikem Industry Co., Ltd. (2025). Polyacrylic Acid: Properties and Applications. [Link]
-
Leiza, J. R., & Asua, J. M. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. [Link]
-
Zhang, J., Wang, L., & Wang, W. (2015). Synthesis and swelling behavior of poly (acrylic acid-acryl amide-co-2-acrylamido-2-methyl-propansulfonic acid) superabsorbent polymer. Journal of Polymer Research, 22(5), 1-8. [Link]
-
Academia.edu. (2024). Investigation of the Properties of Smart Polymers and their Application. [Link]
-
Georgieva, M., Stoilova, O., & Yancheva, D. (2024). Smart Poly(acrylic acid)/Poly(acrylamide) Microgels with Interpenetrating Polymer Network Structure. MDPI. [Link]
-
Behera, P., & Mishra, S. (2018). Synthesis and Characterization of Emulsion Polymerization of Acrylate Monomers. World Scientific News, 113, 78-86. [Link]
-
O'Donnell, J. H., & Sothman, B. (2022). Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. ACS Omega, 7(11), 9495-9504. [Link]
-
Al-Shehri, S., & El-Ghlban, S. (2022). Polyacrylic Acid Nanoplatforms: Antimicrobial, Tissue Engineering, and Cancer Theranostic Applications. MDPI. [Link]
-
CarboMer, Inc. (2024). Exploring Polyacrylic Acid | Uses, Properties, Applications. [Link]
-
Aguilar, M. R., & San Román, J. (2007). Smart Polymers and Their Applications as Biomaterials. Topics in Tissue Engineering, 3. [Link]
-
Encyclopedia of Polymer Science and Technology. (n.d.). Acrylic Ester Polymers. [Link]
-
Kim, J., Kim, J. H., & Kim, J. C. (2024). Effect of Hydrophobic Acrylic Monomers with Different Alkyl Side Chain Lengths on Reducing the Glistening of Hydrophobic Acrylic Intraocular Lens Materials. ChemistrySelect, 9(12), e202403573. [Link]
-
Taylor & Francis Online. (n.d.). Polyacrylic acid – Knowledge and References. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). pH Sensitive Hydrogel Based Acrylic Acid for Controlled Drug Release. [Link]
-
Han, D., & Lopez, G. P. (2022). Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art. Polymers, 14(14), 2895. [Link]
-
Li, Y., Wang, Y., & Zhang, L. (2015). Preparation and characterization of a novel pH-sensitive Salecan-g-poly(acrylic acid) hydrogel for controlled release of doxorubicin. RSC Advances, 5(118), 97533-97542. [Link]
-
Lin, W. C., Yu, C. Y., & Lin, C. C. (2022). Designing and In Vitro Characterization of pH-Sensitive Aspartic Acid-Graft-Poly(Acrylic Acid) Hydrogels as Controlled Drug Carriers. Gels, 8(8), 521. [Link]
-
Kim, J. H., Kim, J. H., & Lee, J. S. (2021). Preparation and Characterization of Ionic Conductive Poly(acrylic Acid)-Based Silicone Hydrogels for Smart Drug Delivery System. Polymers, 13(3), 423. [Link]
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Application Notes & Protocols: 2-(4-Isopropylphenyl)acrylic Acid in Polymer Synthesis for Advanced Applications
Introduction: Unlocking the Potential of a Versatile Monomer
2-(4-Isopropylphenyl)acrylic acid, a derivative of acrylic acid, presents a unique combination of a hydrophobic isopropylphenyl group and a hydrophilic carboxylic acid moiety. This amphiphilic nature makes it a highly attractive monomer for the synthesis of functional polymers with tunable properties. The resulting polymers, poly(this compound), are finding increasing utility in sophisticated applications, particularly within the pharmaceutical and drug development sectors. The presence of the carboxylic acid group provides a handle for pH-responsiveness, mucoadhesion, and bioconjugation, while the isopropylphenyl group imparts hydrophobicity, influencing self-assembly and interaction with non-polar molecules.[1][2][3] This guide provides an in-depth exploration of the polymerization of this compound, detailing methodologies from conventional free-radical polymerization to more advanced controlled radical polymerization techniques, and outlines their potential applications.
Monomer Characteristics
Before delving into polymerization protocols, it is crucial to understand the fundamental properties of the this compound monomer.
| Property | Value | Source |
| Molecular Formula | C13H16O2 | [4] |
| Molecular Weight | 204.27 g/mol | [4] |
| Synonym | 2-(4-isobutylphenyl)acrylic acid | [4][5] |
| Appearance | Typically a white to off-white solid | General Knowledge |
Note: The synonym 2-(4-isobutylphenyl)acrylic acid is also commonly used.[4][5]
Polymerization Strategies: From Basic to Controlled Architectures
The choice of polymerization technique is paramount as it dictates the polymer's molecular weight, dispersity (Đ), and architecture, which in turn govern its final properties and performance.
Conventional Free-Radical Polymerization
Conventional free-radical polymerization (FRP) is a robust and widely used method for polymerizing acrylic monomers.[6][7] It is initiated by the decomposition of a radical initiator, leading to the formation of polymer chains.
Causality Behind Experimental Choices:
-
Initiator Selection: The choice of initiator (e.g., persulfates, azo compounds) depends on the desired reaction temperature and solvent system.[6][7] For aqueous polymerizations, water-soluble initiators like potassium or ammonium persulfate are suitable.[6] For organic solvents, AIBN (Azobisisobutyronitrile) is a common choice.[8]
-
Solvent System: The polarity of the solvent will influence the solubility of both the monomer and the resulting polymer. Protic solvents like water or alcohols can interact with the carboxylic acid group, affecting polymerization kinetics.[8]
-
Temperature: The reaction temperature must be sufficient to induce the decomposition of the initiator at an appropriate rate. Higher temperatures generally lead to faster polymerization but can also result in broader molecular weight distributions and potential side reactions.[6][9]
Protocol: Free-Radical Solution Polymerization of this compound
-
Reagent Preparation:
-
Dissolve this compound (e.g., 10 g, 49 mmol) in a suitable solvent (e.g., 100 mL of dioxane or a mixture of water and isopropanol).
-
Prepare an initiator solution by dissolving the initiator (e.g., AIBN, 0.1 mol% relative to the monomer) in a small amount of the same solvent.
-
-
Reaction Setup:
-
Assemble a reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Purge the monomer solution with nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Polymerization:
-
Heat the monomer solution to the desired reaction temperature (e.g., 70-80 °C for AIBN).
-
Inject the initiator solution into the reaction flask.
-
Allow the polymerization to proceed for a predetermined time (e.g., 4-24 hours).
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration and wash it several times with the non-solvent.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Self-Validation: The success of the polymerization can be validated by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy to confirm the disappearance of the monomer's vinyl double bond and the presence of the polymer backbone. Gel Permeation Chromatography (GPC) can be used to determine the molecular weight and dispersity of the resulting polymer.
Controlled Radical Polymerization: Precision Polymer Engineering
For applications demanding well-defined polymer architectures, such as in drug delivery systems, controlled radical polymerization (CRP) techniques are indispensable.[10][11] These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low Đ), and complex architectures like block copolymers.[10][12][13]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP technique that is compatible with a wide range of functional monomers, including acrylic acids.[10][12] It operates on the principle of degenerative chain transfer using a thiocarbonylthio compound as a chain transfer agent (CTA).[10][12]
Expertise in Action: Selecting the Right RAFT Agent The choice of the RAFT agent is critical for successful polymerization. For acrylic monomers, which are considered "more-activated monomers" (MAMs), trithiocarbonates and dithioesters are generally effective CTAs. The R-group of the RAFT agent influences the initiation efficiency, while the Z-group stabilizes the radical intermediate.
Protocol: RAFT Polymerization of this compound
-
Reagent Preparation:
-
In a Schlenk flask, combine this compound (e.g., 5 g, 24.5 mmol), a suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate), and a radical initiator (e.g., AIBN). The molar ratio of monomer:CTA:initiator will determine the target molecular weight and should be carefully calculated.
-
Add a suitable solvent (e.g., 1,4-dioxane or N,N-dimethylformamide).
-
-
Reaction Setup:
-
Seal the flask with a rubber septum and subject it to several freeze-pump-thaw cycles to thoroughly remove oxygen.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by taking aliquots at different time points and analyzing the monomer conversion via techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC).
-
-
Purification:
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing it to air.
-
Purify the polymer by repeated precipitation in a non-solvent, followed by filtration and drying under vacuum.
-
Trustworthiness through In-Process Controls: The "living" nature of RAFT polymerization allows for the synthesis of block copolymers by sequential monomer addition. The narrow molecular weight distribution (typically Đ < 1.3) obtained is a key indicator of a well-controlled polymerization.[10]
Visualization of Polymerization Workflows
Caption: Workflow for RAFT polymerization of this compound.
Applications in Drug Development
Polymers derived from this compound, essentially functionalized poly(acrylic acid) (PAA), are of significant interest in drug delivery.[1][2][3] PAA and its derivatives are known for their biocompatibility, biodegradability, and mucoadhesive properties.[1][2]
pH-Responsive Drug Delivery: The carboxylic acid groups along the polymer backbone can be protonated or deprotonated in response to changes in pH.[1] This property can be exploited to design "smart" drug delivery systems that release their therapeutic payload in specific environments, such as the acidic microenvironment of a tumor or the different pH regions of the gastrointestinal tract.[14]
Caption: Mechanism of pH-responsive drug release from a PAA-based carrier.
Nanoparticle Formulations: These polymers can be formulated into nanoparticles that serve as carriers for anticancer drugs or other therapeutic agents.[14][15] The hydrophobic isopropylphenyl groups can form the core of the nanoparticle, encapsulating hydrophobic drugs, while the hydrophilic carboxylic acid shell provides stability in aqueous environments and a surface for further functionalization.
Mucoadhesive Applications: The ability of poly(acrylic acid) to adhere to mucosal surfaces makes it an excellent candidate for drug delivery to the eye, nose, and gastrointestinal tract, prolonging drug residence time and enhancing bioavailability.[2][3]
Conclusion and Future Outlook
This compound is a valuable monomer for the synthesis of advanced functional polymers. By carefully selecting the polymerization technique, researchers can tailor the properties of the resulting polymers to meet the demands of specific applications, particularly in the realm of controlled and targeted drug delivery. The continued exploration of controlled polymerization methods will undoubtedly lead to the development of even more sophisticated and effective polymer-based therapeutic systems.
References
-
McCormick, C. L., & Lowe, A. B. (2004). Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers with Controlled Structures. Accounts of Chemical Research, 37(5), 312–325. [Link]
-
Treat, N. J., Fors, B. P., Kramer, J. W., Christianson, M., Chiu, C.-Y., de Alaniz, J. R., & Hawker, C. J. (2014). Controlled Radical Polymerization of Acrylates Regulated by Visible Light. eScholarship, University of California. [Link]
-
Ahmad, H., Kamal, A., & Ahmad, I. (2013). Controlled Radical Polymerization of Acrylic Acid in Protic Media. ResearchGate. [Link]
-
Biais, P., & Chatard, C. (2022). RAFT polymerization: a powerful technique to synthesize well-defined polymers. P&S Intelligence. [Link]
-
Ciampolini, M., & Nardi, N. (1966). Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization of Acrylates at Ambient Temperature. Inorganic Chemistry, 5(1), 41-45. [Link]
- US Patent US7345121B2. (2008). Method of controlled free radical polymerisation of acrylic acid and its salts thereof, resulting low-polydispersity polymers, and their uses.
-
Bayburdov, T. A., & Shmakov, S. L. (2022). Modern methods of controlled radical polymerization for obtaining branched polymers of acrylamide, acrylic acid and (met)acrylates. FAO AGRIS. [Link]
-
Canning, S. L., et al. (2016). RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block. Polymer Chemistry, 7(32), 5109-5120. [Link]
-
Wikipedia. (n.d.). Reversible addition−fragmentation chain-transfer polymerization. [Link]
-
CarboMer, Inc. (2024, May 7). Exploring Polyacrylic Acid | Uses, Properties, Applications. [Link]
-
Koral, C. (2018). Feasibility of Free Radical Polymerization of Acrylic Acid in a Continuous Flow Reactor. Worcester Polytechnic Institute. [Link]
-
El-Sayed, A. A., & El-Gamal, M. M. (2019). Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. Research Journal of Pharmacy and Biological and Chemical Sciences, 10(6), 135-149. [https://www.rjpbcs.com/pdf/2019/10(6)/[16].pdf]([Link]16].pdf)
-
Rurarz, B. P., Gibka, N., Bukowczyk, M., Kadłubowski, S., & Ulański, P. (2021). Radiation synthesis of poly(acrylic acid) nanogels for drug delivery applications. Nukleonika, 66(2), 85-91. [Link]
-
International Journal of Trend in Scientific Research and Development. (2023, December 1). Polyacrylic Acid: A Biocompatible and Biodegradable Polymer for Controlled Drug Delivery. [Link]
-
Singh, B., et al. (2023). Polyacrylic acid-based drug delivery systems: A comprehensive review on the state-of-art. Journal of Controlled Release, 353, 649-669. [Link]
- EP Patent EP0093855A1. (1983). Polymers of a phenyl alkyl ester of acrylic acid, their preparation and their use.
-
Wang, F., et al. (2013). Polyacrylic acid modified upconversion nanoparticles for simultaneous pH-triggered drug delivery and release imaging. Journal of Biomedical Nanotechnology, 9(12), 2059-2067. [Link]
-
PubChem. (n.d.). 2-(4-Isobutylphenyl)acrylic acid. National Institutes of Health. [Link]
- CN Patent CN115124640A. (2022). Method for preparing polyacrylic acid solid.
-
Stubbs, C., et al. (2021). Polymerisation rate of acrylic acid polymerisations in isopropyl... ResearchGate. [Link]
-
The IAFOR Research Archive. (n.d.). Synthesis of Poly (Acrylic Acid) Based Polymers as Quantitative Determined Scale Inhibitor. [Link]
-
Gellner, B. (n.d.). Acrylic Polymers. Mallard Creek Polymers. [Link]
-
PubChem. (n.d.). 2-(4-Isopropylphenyl)propanoic acid. National Institutes of Health. [Link]
-
Patent 0266906. (1988). Method and composition for inhibiting acrylate ester polymerization. [Link]
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Application Note: 2-(4-Isopropylphenyl)acrylic Acid as a Pharmaceutical Reference Standard
[1][2][3]
Executive Summary
In the high-stakes landscape of Non-Steroidal Anti-Inflammatory Drug (NSAID) development, purity profiling is paramount. 2-(4-Isopropylphenyl)acrylic acid (often referred to as the isopropyl analog of Ibuprofen Impurity J) represents a critical reference standard for the quality control of Ibuprofen and related profen-class therapeutics.
This Application Note provides a comprehensive technical guide for researchers and quality control (QC) professionals. It details the physicochemical properties, formation mechanisms, and a validated HPLC protocol for the detection of this specific impurity. Unlike the more common isobutyl-analogs, the presence of the isopropyl moiety suggests specific contamination pathways in the starting materials (e.g., cumene in isobutylbenzene supplies) combined with oxidative degradation.
Chemical Identity & Significance[4][5]
The molecule is structurally characterized by an acrylic acid backbone substituted with a 4-isopropylphenyl group.[1][2] It is a known impurity in Ibuprofen API (Active Pharmaceutical Ingredient) and serves as a marker for both starting material purity and process control.
Table 1: Physicochemical Profile
| Property | Specification |
| Chemical Name | This compound |
| Synonyms | p-Isopropylatropic acid; 2-(4-propan-2-ylphenyl)prop-2-enoic acid |
| CAS Number | 1368714-46-8 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Structure Class | Phenylacrylic acid derivative (α,β-unsaturated carboxylic acid) |
| Role | Impurity Standard; Degradation Product |
| Solubility | Low in water; Soluble in Methanol, Acetonitrile, DMSO |
| UV Max | ~254 nm (due to conjugated π-system) |
Regulatory Context (ICH Q3A/B)
Under ICH Q3A (Impurities in New Drug Substances), any impurity exceeding the identification threshold (typically 0.10%) must be structurally characterized. This compound is particularly significant because:
-
Conjugated System: The
-unsaturated ketone/acid motif is a structural alert for potential genotoxicity (Michael acceptor), necessitating rigorous quantification limits. -
Process Insight: Its presence indicates specific contamination of the isobutylbenzene starting material with isopropylbenzene (cumene).
Formation Mechanism & Causality
Understanding the origin of this impurity is essential for root-cause analysis in manufacturing. It does not spontaneously generate from pure Ibuprofen; rather, it is the result of a "parallel synthesis" of a contaminant.
The "Cumene Pathway"
The primary route of formation involves the presence of Cumene (Isopropylbenzene) as a contaminant in the Isobutylbenzene feedstock. The contaminant undergoes the same synthetic transformations as the API, followed by a dehydration step.
Figure 1: The parallel synthesis pathway where Cumene contamination leads to the formation of the target acrylic impurity via dehydration of a hydroxy-intermediate.
Analytical Protocol: HPLC-UV/MS Quantification
This protocol is designed to separate this compound from Ibuprofen and its other related impurities (e.g., Impurity J, Impurity B).
Method Principles
-
Stationary Phase: A C18 column with high carbon load is required to resolve the subtle hydrophobicity difference between the iso-propyl and iso-butyl side chains.
-
Mobile Phase: Acidic pH is mandatory (pH 2.5 - 3.0) to suppress ionization of the carboxylic acid, ensuring sharp peak shape and retention.
-
Detection: The acrylic double bond provides a strong chromophore. Detection at 254 nm is preferred for sensitivity, while 214 nm can be used if mobile phase transparency allows.
Detailed Workflow
Equipment: HPLC or UHPLC system with DAD or Mass Spectrometer. Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
Reagents:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) | Phase Description |
| 0.0 | 95 | 5 | 1.0 | Equilibration |
| 2.0 | 95 | 5 | 1.0 | Injection/Loading |
| 15.0 | 10 | 90 | 1.0 | Linear Gradient |
| 18.0 | 10 | 90 | 1.0 | Wash |
| 18.1 | 95 | 5 | 1.0 | Re-equilibration |
| 23.0 | 95 | 5 | 1.0 | End |
Sample Preparation:
-
Stock Solution: Dissolve 10 mg of this compound reference standard in 10 mL of Acetonitrile (1 mg/mL).
-
Spiking Solution: Dilute Stock to 10 µg/mL in Mobile Phase A:B (50:50).
-
System Suitability: Inject 10 µL. The tailing factor must be < 1.5.
Analytical Logic Diagram
Figure 2: Analytical workflow ensuring solubility, separation efficiency, and detection specificity.
Handling, Stability, and Storage[9]
As an acrylic acid derivative, this compound possesses inherent reactivity (polymerization potential and light sensitivity).
-
Light Sensitivity: The conjugated double bond is susceptible to photo-isomerization or polymerization. Store in amber vials.
-
Temperature: Store at 2-8°C for long-term stability. Avoid repeated freeze-thaw cycles if in solution.
-
Reactivity: Avoid contact with strong oxidizers or free-radical initiators.
-
Safety: Treat as a potential skin irritant and sensitizer (common to acrylates). Use nitrile gloves and work in a fume hood.
Interpretation of Results
When analyzing Ibuprofen API batches:
-
Retention Time (RT): The target impurity (Isopropyl-acrylic) will typically elute before the Isobutyl-acrylic analog (Impurity J) due to the slightly lower hydrophobicity of the isopropyl group compared to the isobutyl group.
-
UV Spectrum: Look for a bathochromic shift compared to Ibuprofen. Ibuprofen has weak absorption >230nm. The acrylic acid derivative will show significant absorption at 254nm, making it easily distinguishable.
-
Limit of Quantitation (LOQ): Using the protocol above, an LOQ of 0.05% (w/w relative to API) should be achievable, meeting ICH reporting thresholds.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11321461, 2-(4-Isopropylphenyl)propanoic acid (Related Structure). Retrieved from [Link]
- European Pharmacopoeia (Ph. Eur.).Ibuprofen Monograph: Impurity Profiling. (General reference for Ibuprofen impurity structures).
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
Böttcher, J., & Monks, K. Determination and quantification of acrylic acid derivatives.[3] Knauer Applications Note VCH0016.[3] Retrieved from [Link]
Application Note: Strategic Utilization of 2-(4-Isopropylphenyl)acrylic Acid
This guide outlines the advanced utilization of 2-(4-Isopropylphenyl)acrylic Acid , a critical functionalized monomer and pharmaceutical reference standard. While structurally homologous to the precursor of Ibuprofen (which bears an isobutyl group), this isopropyl derivative serves two distinct, high-value roles in organic synthesis: as a rigorous model substrate for asymmetric hydrogenation and as a definitive impurity marker in NSAID quality control.
Executive Summary
This compound (CAS: 1368714-46-8) is an
Part 1: Chemical Profile & Synthetic Utility
| Property | Specification |
| IUPAC Name | 2-(4-Propan-2-ylphenyl)prop-2-enoic acid |
| Molecular Formula | |
| Molecular Weight | 190.24 g/mol |
| Structural Class | 2-Aryl Acrylic Acid (Atropic Acid Derivative) |
| Key Functionality | Prochiral C=C double bond; Carboxylic acid moiety |
| Primary Application | Asymmetric Hydrogenation Substrate; Impurity Standard |
Strategic Significance
-
Prochiral Platform: The terminal alkene at the 2-position allows for the generation of a quaternary or tertiary chiral center upon reduction or functionalization.
-
Electronic Probe: The isopropyl group exerts a specific steric and electronic influence (hyperconjugation), making this molecule an ideal probe for testing ligand sensitivity in catalytic cycles compared to the bulkier isobutyl (Ibuprofen) or methoxy-naphthyl (Naproxen) analogs.
Part 2: Protocol A – Modular Synthesis of the Acrylic Scaffold
Before utilization, the compound must often be synthesized de novo to ensure high purity, free from saturated contaminants. The most robust route is the Base-Mediated Methylenation of the corresponding aryl acetic acid.
Mechanism: The Modified Perkin/Aldol Condensation
This protocol utilizes a base-catalyzed condensation of 4-isopropylphenylacetic acid with a formaldehyde source (paraformaldehyde), followed by in situ decarboxylative elimination (if using malonic routes) or direct dehydration.
Step-by-Step Methodology
Reagents:
-
Substrate: 4-Isopropylphenylacetic acid (1.0 equiv)
-
C1 Source: Paraformaldehyde (3.0 equiv)
-
Base: Potassium Carbonate (
, 2.5 equiv) or Piperidine/Acetic Acid (catalytic) -
Solvent:
-Dimethylformamide (DMF)
Procedure:
-
Solubilization: Dissolve 4-isopropylphenylacetic acid (10 mmol) in DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add
(25 mmol) followed by Paraformaldehyde (30 mmol). The excess formaldehyde drives the equilibrium forward. -
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting material spot (
) should disappear, replaced by the more polar acrylic acid spot. -
Quench & Workup:
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Recrystallize from Hexane/Ethanol to yield white crystals.
Yield Expectation: 75–85%
Purity Check:
Part 3: Protocol B – Asymmetric Hydrogenation (The "Chiral Switch")
This is the primary synthetic application. Researchers use this protocol to convert the achiral acrylic acid into the chiral 2-(4-isopropylphenyl)propionic acid with high enantiomeric excess (ee), mimicking the industrial synthesis of Naproxen and Ibuprofen.
Catalytic System
-
Precursor:
or -
Chiral Ligand: (S)-BINAP, (S)-SegPhos, or Ph-BPE.
-
Solvent: Methanol (critical for carboxylate-directed coordination).
Experimental Workflow
-
Catalyst Preparation (In Situ):
-
In a glovebox (Argon atmosphere), mix
(0.005 mmol) and (S)-BINAP (0.011 mmol) in degassed DMF (1 mL). -
Stir at 100°C for 10 minutes to form the active cationic complex.
-
-
Substrate Loading:
-
Dissolve this compound (1.0 mmol) in degassed Methanol (5 mL).
-
Add the catalyst solution to the substrate. S/C ratio
100:1 to 1000:1.
-
-
Hydrogenation:
-
Transfer to a high-pressure steel autoclave.
-
Purge with
(3 times). -
Pressurize to 5–10 bar (atm)
. -
Stir at room temperature for 12–24 hours.
-
-
Analysis:
-
Vent
. Concentrate solvent. -
Determine conversion via NMR (disappearance of alkene peaks).
-
Determine ee% via Chiral HPLC (Chiralcel OD-H column).
-
Self-Validating Checkpoint:
-
Low Conversion? Check
pressure and solvent purity (traces of kill the catalyst). -
Low ee? Lower the temperature to 0°C or increase
pressure to speed up the enantioselective step relative to non-selective pathways.
Part 4: Visualization of Pathways
The following diagram illustrates the synthesis of the acrylic acid and its subsequent asymmetric hydrogenation, highlighting the transition from achiral to chiral architecture.
Figure 1: Synthetic pathway from the arylacetic acid precursor to the chiral propionic acid derivative via the acrylic acid intermediate.
Part 5: Analytical Protocol (Impurity Profiling)
In drug development, this compound is a known impurity in Ibuprofen bulk drugs (arising from cumene impurities in isobutylbenzene).
HPLC Method Parameters:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water + 0.1% Phosphoric Acid.
-
B: Acetonitrile.
-
Gradient: 40% B to 80% B over 15 mins.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (Acrylic absorption) and 254 nm (Aromatic).
-
Retention Time: The acrylic acid derivative typically elutes before the saturated propionic acid due to slight polarity differences induced by the conjugated double bond.
References
-
Pharmaffiliates. (2024). This compound - Product Profile and Impurity Standards.[3][4][5][6] Retrieved from
-
Simson Pharma. (2024). Ibuprofen Impurity Standards and Custom Synthesis of Acrylic Acid Derivatives. Retrieved from
- Noyori, R. (1994). Asymmetric Hydrogenation of 2-Arylacrylic Acids. Asymmetric Catalysis in Organic Synthesis.
-
PubChem. (2024). 4-Isopropylphenylacetic acid (Precursor Data).[7] Retrieved from
-
Organic Syntheses. (2024). General Methods for the Synthesis of 2-Arylpropionic Acids. Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scribd.com [scribd.com]
- 3. klivon.com [klivon.com]
- 4. klivon.com [klivon.com]
- 5. 2-(1-Chloroethyl)-2-(4′-isobutylphenyl)-5,5-dimethyl-1,3-dioxane - CAS - 89878-72-8 | Axios Research [axios-research.com]
- 6. Ibuprofen EP Impurity N - CAS - 3585-52-2 | Axios Research [axios-research.com]
- 7. 4-Isopropylphenylacetic acid | C11H14O2 | CID 78230 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Analytical Challenge of 2-(4-Isopropylphenyl)acrylic Acid
An Application Guide and Protocols for the Analysis of 2-(4-Isopropylphenyl)acrylic Acid through Derivatization
This compound is a chemical intermediate and a potential metabolite or impurity related to the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. As with other compounds in the "profen" class, its accurate quantification in various matrices—from pharmaceutical preparations to biological fluids—is critical for quality control, pharmacokinetic studies, and safety assessment.
The direct analysis of this compound, however, presents significant challenges. The presence of a polar carboxylic acid group (-COOH) makes the molecule non-volatile and prone to strong interactions with chromatographic stationary phases.[1] This leads to poor peak shape, low sensitivity, and thermal instability, particularly in Gas Chromatography (GC). While High-Performance Liquid Chromatography (HPLC) is better suited for polar compounds, derivatization may still be necessary to enhance detection sensitivity, especially for trace-level analysis.
This guide provides a comprehensive overview and detailed protocols for the derivatization of this compound. We will explore two primary pathways: silylation for GC-Mass Spectrometry (GC-MS) and esterification for HPLC, explaining the rationale behind each step to empower researchers to adapt and troubleshoot these methods effectively.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique offering high-resolution separation and definitive compound identification. However, its primary requirement is that analytes must be volatile and thermally stable.[2][3] The carboxylic acid functional group in this compound must be chemically modified to meet these criteria.
Core Principle: Silylation
Silylation is the most common derivatization technique for compounds containing active hydrogen atoms, such as those in carboxylic acids, alcohols, and amines.[1][3] The process involves replacing the acidic proton of the carboxyl group with a non-polar silyl group, typically a trimethylsilyl (TMS) group.[2]
The benefits of silylation are threefold:
-
Increased Volatility: It masks the polar -COOH group, reducing intermolecular hydrogen bonding and allowing the molecule to readily enter the gas phase.[2]
-
Enhanced Thermal Stability: The resulting silyl ester is more stable at the high temperatures required for GC analysis.
-
Improved Chromatography: It minimizes analyte adsorption in the GC system, leading to sharper, more symmetrical peaks.[2]
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents are highly reactive and produce volatile, neutral byproducts that do not interfere with the analysis.[3]
Workflow for GC-MS Analysis via Silylation
Caption: Workflow for silylation-based GC-MS analysis.
Chemical Reaction: Silylation with BSTFA
Sources
Stability Testing of Acrylic Acid Compounds: An Application Note for Pharmaceutical Development
Abstract
This comprehensive application note provides a detailed guide to the stability testing of acrylic acid-based compounds, which are integral to a wide range of pharmaceutical applications, including as excipients in solid dosage forms, components of transdermal patches, and as superabsorbent polymers. The unique chemical nature of these compounds, characterized by the vinyl group adjacent to a carboxylic acid, presents specific stability challenges, primarily related to polymerization, hydrolysis, oxidation, and photosensitivity. This document outlines a systematic, science-driven approach to designing and executing robust stability testing protocols in alignment with the International Council for Harmonisation (ICH) guidelines. It offers detailed experimental workflows, explains the scientific rationale behind protocol design, and provides methods for the development of stability-indicating analytical methods (SIAMs). This guide is intended for researchers, scientists, and drug development professionals to ensure the quality, safety, and efficacy of pharmaceutical products containing acrylic acid derivatives.
Introduction: The Stability Imperative for Acrylic Acid Compounds
Acrylic acid and its derivatives (acrylates) are versatile monomers and polymers widely employed in the pharmaceutical industry. Their utility stems from their adhesive properties, ability to form hydrogels, and utility as film-forming agents. However, the very reactivity that makes them useful also renders them susceptible to various degradation pathways that can compromise the safety, efficacy, and physical integrity of the final drug product.
The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For acrylic acid compounds, this is particularly critical due to their propensity for:
-
Spontaneous Polymerization: Residual monomers can polymerize over time, altering the physicochemical properties of the product.
-
Hydrolysis: Ester groups in acrylate polymers are susceptible to hydrolysis, which can lead to changes in drug release profiles or the physical properties of a formulation.[3][4][5]
-
Oxidation: The polymer backbone can be susceptible to oxidative degradation, leading to chain scission and a loss of desired material properties.[6][7]
-
Photodegradation: Exposure to light can initiate degradation or polymerization, impacting product quality.[8][9][10]
A thorough understanding and rigorous testing of these potential degradation pathways are mandated by regulatory agencies worldwide and are essential for establishing a product's shelf-life and recommended storage conditions.[1][2]
The Regulatory Framework: Adherence to ICH Guidelines
Stability testing protocols for pharmaceuticals are globally harmonized under the International Council for Harmonisation (ICH) guidelines. The foundational guidelines for this work are:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This guideline provides the core principles for designing stability studies, including test conditions for long-term, intermediate, and accelerated studies across different climatic zones.[1][2][11][12][13]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline specifically addresses the requirements for testing the light sensitivity of drug substances and products.[8][9][10][11][14]
-
ICH Q2(R1): Validation of Analytical Procedures: This guideline details the requirements for validating the analytical methods used to assess stability, ensuring they are fit for purpose.
This application note is built upon the principles and requirements outlined in these and other relevant ICH quality guidelines.
Foundational Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of a stability program. Its primary objectives are to identify the likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is crucial for the development and validation of a stability-indicating analytical method (SIAM). A SIAM is a validated quantitative analytical method that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[15][16]
Rationale for Stress Conditions
The choice of stress conditions should be based on the chemical nature of the acrylic acid compound and the potential environmental exposures of the final drug product. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the main compound.
Experimental Protocol: Forced Degradation of an Acrylic Acid Polymer
This protocol outlines a general approach. Specific concentrations and durations may need to be adjusted based on the lability of the specific compound.
Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method.
Materials:
-
Acrylic acid compound (drug substance or formulated product)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or other suitable organic solvent
-
Water, HPLC grade
-
Environmental chamber with controlled temperature and humidity
-
Photostability chamber compliant with ICH Q1B options[17]
-
HPLC system with UV/Vis or Mass Spectrometry (MS) detection
Procedure:
-
Sample Preparation: Prepare stock solutions of the acrylic acid compound in a suitable solvent. For solid-state stress, use the neat material.
-
Control Sample: Analyze an unstressed sample to establish the initial purity profile.
-
Acid Hydrolysis:
-
Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
If no degradation is observed, increase the acid concentration to 1 M and/or the temperature to 80°C.
-
Neutralize the sample before analysis.
-
-
Base Hydrolysis:
-
Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
If no degradation is observed, increase the base concentration to 1 M and/or the temperature to 80°C.
-
Neutralize the sample before analysis.
-
-
Oxidation:
-
Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
If no degradation is observed, increase the H₂O₂ concentration to 30% and/or introduce gentle heating (e.g., 40°C).
-
-
Thermal Degradation (Solid State):
-
Expose the solid compound to dry heat at 80°C for 48 hours.
-
Concurrently, expose another sample to 80°C / 75% Relative Humidity (RH).
-
-
Photostability:
-
Expose the compound (as a solid and in solution) to light conditions as specified in ICH Q1B. This involves a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][17]
-
A dark control sample should be stored under the same temperature conditions to differentiate between thermal and light-induced degradation.
-
-
Analysis: Analyze all stressed and control samples using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for forced degradation studies of acrylic acid compounds.
Development of Stability-Indicating Analytical Methods (SIAMs)
The data from forced degradation studies are instrumental in developing a robust SIAM. The primary analytical technique for this purpose is typically reversed-phase HPLC with UV detection, often coupled with mass spectrometry (MS) for peak identification.
Key considerations for SIAM development:
-
Specificity: The method must be able to resolve the parent compound from all process-related impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector or MS is essential to confirm this.
-
Accuracy and Precision: The method must provide accurate and precise measurements of the compound's concentration over time.
-
Linearity and Range: The method should be linear over the expected concentration range of the stability samples.
-
Quantitation of Degradants: The method should be able to quantify known degradation products, or at a minimum, report them as a percentage of the parent peak area.
Common Analytical Techniques:
-
HPLC-UV/PDA: The workhorse for stability testing, providing robust quantification.
-
LC-MS: Invaluable for identifying the molecular weights of unknown degradation products, aiding in pathway elucidation.[4][18]
-
Gas Chromatography (GC): Useful for detecting volatile residual monomers or degradation products.[19]
Formal Stability Testing Protocols
Once a validated SIAM is in place, formal stability studies can be initiated on at least three primary batches of the drug substance or product.[2] These studies are designed to simulate the effect of storage over time under defined environmental conditions.
Long-Term and Accelerated Stability Studies
The conditions for these studies are dictated by the climatic zone in which the product will be marketed.[1][11]
| Study Type | Primary Storage Condition | Minimum Duration | Purpose |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the re-test period or shelf life under recommended storage conditions. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Required if significant change occurs during accelerated studies. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To accelerate chemical degradation and physical changes to predict long-term stability. |
Table 1: Standard ICH Stability Storage Conditions.
Protocol: Long-Term Stability Study
Objective: To evaluate the stability of the acrylic acid-containing product over its proposed shelf life.
Procedure:
-
Batch Selection: Place at least three primary batches of the product in its proposed final packaging into a stability chamber set to 25°C / 60% RH.
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, test the samples for the following attributes (as applicable):
-
Appearance (color, clarity, physical form)
-
Assay of the active ingredient
-
Quantification of degradation products
-
Residual monomer content
-
Polymer molecular weight distribution (if applicable)
-
pH (for aqueous formulations)
-
Viscosity
-
In vitro drug release (for controlled-release formulations)
-
-
Data Evaluation: Analyze trends in the data to establish a re-test period or shelf life.
Caption: Logical flow of a pharmaceutical stability program.
Conclusion and Best Practices
A successful stability testing program for acrylic acid compounds is built on a foundation of sound scientific principles and a thorough understanding of the material's chemistry. Key takeaways include:
-
Embrace a Science-led Approach: Do not treat stability testing as a checkbox exercise. Use forced degradation studies to genuinely understand the molecule's vulnerabilities.
-
Develop a Truly Indicating Method: The validity of all stability data hinges on the quality of the analytical method. Invest the time to develop and rigorously validate a specific and robust SIAM.
-
Consider the Entire Product: For formulated products, interactions between the acrylic acid component, the API, and other excipients must be considered.
-
Packaging is Critical: The container closure system is the first line of defense against environmental factors. Stability studies must be conducted on the product in its final proposed packaging.
By adhering to these principles and the detailed protocols outlined in this guide, researchers and drug developers can ensure the generation of high-quality, reliable stability data, ultimately safeguarding patient safety and ensuring product efficacy throughout its shelf life.
References
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Oxidative and photooxidative degradation of poly(acrylic acid). ResearchGate. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
-
ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]
-
Development of validated stability-indicating assay methods--critical review. PubMed. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis. Journal of the American Chemical Society. [Link]
-
Hydrolytic degradation of poly( d , l -lactide- co -glycolide 50/50)-di-acrylate network as studied by liquid chromatography–mass spectrometry. PlumX Metrics. [Link]
-
REVIEW ON STABILITY INDICATING ASSAY METHODS (SIAMS). Pharmachitchat. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. [Link]
-
Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis. PubMed. [Link]
-
Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis | Request PDF. ResearchGate. [Link]
-
Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis. ACS Publications. [Link]
-
(PDF) Degradation of Acrylic Acid/acrylamide Superabsorbent Copolymer. ResearchGate. [Link]
-
Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Stability indicating assay. Slideshare. [Link]
-
Recent advances in oxidative degradation of plastics. Chemical Society Reviews. [Link]
-
Heats of polymerization of acrylic acid and derivatives. ResearchGate. [Link]
-
Electrochemical degradation of acrylic acid using Ti/Ta2O5–IrO2 electrode. National Center for Biotechnology Information. [Link]
-
Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Materials Science-Poland. [Link]
-
Thermal hazard evaluation of runaway polymerization of acrylic acid. ScienceDirect. [Link]
-
(PDF) Thermal degradation of solvent-borne water soluble acrylic acid-butyl acrylate copolymers. ResearchGate. [Link]
-
Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. National Center for Biotechnology Information. [Link]
-
Validation of analytical methods for acrylic acid from various food products. National Center for Biotechnology Information. [Link]
-
Synthesis and Biodegradation Studies of Low-Dispersity Poly(acrylic acid). PubMed. [Link]
-
HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters. [Link]
-
Analytical Method for Residual Monomer Ethyl Acrylate Determination in Commercial Latex Resin using Gas Chromatography with Flam. Brazilian Journal of Analytical Chemistry. [Link]
-
OPTIMIZATION OF STRESS CONDITIONS OF FORCED DEGRADATION STUDY BY UV SPECTROPHOTOMETER. Indo American Journal of Pharmaceutical Research. [Link]
-
Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. ACS ES&T Water. [Link]
-
Determination of two acrylates in environmental water by high performance liquid chromatography. E3S Web of Conferences. [Link]
Sources
- 1. ICH Q1A(R2) Stability Testing of New Drug Substances and Products - FDCELL [fdcell.com]
- 2. database.ich.org [database.ich.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PlumX [plu.mx]
- 5. Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in oxidative degradation of plastics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00407H [pubs.rsc.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 11. ICH Official web site : ICH [ich.org]
- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. Development of validated stability-indicating assay methods--critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Stability indicating assay | PPT [slideshare.net]
- 17. caronscientific.com [caronscientific.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. brjac.com.br [brjac.com.br]
Troubleshooting & Optimization
Technical Support Center: 2-(4-Isopropylphenyl)acrylic Acid Stability & Handling
Core Technical Overview
2-(4-Isopropylphenyl)acrylic acid is a reactive functional monomer and a structural analog to key precursors used in the synthesis of NSAIDs (e.g., Ibuprofen derivatives). Like all
The Challenge: While the bulky 4-isopropylphenyl group provides some steric protection compared to simple acrylic acid, this molecule is thermodynamically predisposed to polymerize or dimerize under heat, light, or catalytic initiation. Premature polymerization results in:
-
Yield Loss: Irreversible formation of oligomers (dimers/trimers).
-
Process Failure: "Popcorn" polymer fouling in distillation columns or reactor agitators.
-
Quality Excursion: Insoluble gels appearing in final drug substance batches.
This guide provides field-proven protocols to maintain monomer integrity.
Critical Storage & Handling Protocols
Q: How should I store the material for long-term stability?
A: The "Aerobic Cold" Protocol. Unlike many reagents stored under inert nitrogen, acrylic monomers stabilized with Hydroquinone monomethyl ether (MeHQ) require dissolved oxygen to function.
-
Temperature: Store at 2°C – 8°C . Do not freeze unless absolutely necessary, as freezing can crystallize the monomer and exclude the inhibitor, creating "inhibitor-free" zones upon thawing.
-
Atmosphere: Maintain a headspace of air , not pure nitrogen. The oxygen activates the phenolic inhibitor.
-
Container: Amber glass or stainless steel (passivated). Avoid mild steel (iron ions catalyze radical formation).
-
Light: Strict exclusion of UV light.
Q: My material has turned cloudy. Is it polymerized?
A: Likely, yes. Cloudiness in this compound usually indicates the formation of high-molecular-weight polymer chains that are insoluble in the monomer melt or solution.
-
Test: Dissolve a small sample in methanol or THF.
Synthesis & Purification Troubleshooting
Q: I am distilling the compound, and it polymerized in the column. Why?
A: This is the classic "Oxygen Starvation" failure. During vacuum distillation, oxygen is removed from the system. If you are using MeHQ as your sole inhibitor, it stops working effectively in the oxygen-depleted vapor phase.
Corrective Protocol for Distillation:
-
Switch Inhibitors: Use Phenothiazine (PTZ) or a Nitroxide (e.g., TEMPO) in the pot. These do not strictly require oxygen to terminate carbon-centered radicals.
-
Air Sparging: If using MeHQ, introduce a "bleed" of lean air (5-7%
in ) into the pot via a capillary. -
Column Treatment: Spray the condenser and column packing with a solution of inhibitor before starting.
Q: How do I remove the inhibitor before my reaction?
A: Do not remove it unless strictly necessary. For most coupling reactions (e.g., amide coupling, esterification), the inhibitor (ppm level) does not interfere. If you are performing a radical polymerization or a sensitive metal-catalyzed reaction:
Protocol: Inhibitor Removal Column
-
Prepare a column with inhibitor-removal resin (e.g., Dehibit 200 or basic alumina).
-
Dissolve the acid in a non-polar solvent (DCM or Toluene).
-
Pass through the column.[6] The phenolic inhibitor binds to the stationary phase.
-
Immediate Use: The eluent is now uninhibited and highly unstable. Use within 1 hour.
Inhibitor Selection Matrix
Use this table to select the correct stabilizer for your specific process step.
| Inhibitor | Type | Requirement | Best Application | Removal Difficulty |
| MeHQ (Monomethyl ether hydroquinone) | Phenolic | Requires Oxygen | Storage, Transport, Aerobic reactions | Easy (Basic wash) |
| PTZ (Phenothiazine) | Anaerobic Scavenger | None | Distillation , High-temp processing (>100°C) | Moderate (Distillation) |
| TEMPO (Nitroxyl radical) | Stable Radical | None | High-vacuum distillation, Zero-oxygen environments | Difficult |
| TBC (4-tert-Butylcatechol) | Phenolic | Requires Oxygen | High-efficiency storage | Easy (Basic wash) |
Visualized Workflows
Diagram 1: Polymerization & Inhibition Mechanism
This diagram illustrates how oxygen and MeHQ work together to trap the propagating radical, preventing the chain reaction.
Caption: Mechanism of Aerobic Inhibition. Note that without Oxygen, the Radical bypasses the trap and forms Polymer.
Diagram 2: Distillation Troubleshooting Decision Tree
Follow this logic flow when processing the monomer under heat.
Caption: Decision matrix for safe distillation. High temperatures require anaerobic inhibitors (PTZ) or vacuum adjustment.
References & Authoritative Grounding
-
Scientific Laboratory Supplies (SLS) . This compound Reference Standard. Mikromol. [Link]
-
Royal Society of Chemistry (RSC) . Inhibition of acrylic acid and acrylate autoxidation. Reaction Chemistry & Engineering. [Link]
Disclaimer: This guide is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 2. cdn.nufarm.com [cdn.nufarm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acrylates and Acrylic Acids | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
Troubleshooting peak tailing in HPLC analysis of acrylic acids
Technical Support Center: HPLC Analysis of Acrylic Acids
Welcome to our dedicated technical support guide for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of acrylic acids. This resource is designed for researchers, scientists, and drug development professionals who encounter this common, yet often frustrating, chromatographic challenge. As your virtual application scientist, I will guide you through a logical, cause-and-effect-based approach to not only fix the problem but also understand the underlying principles to prevent its recurrence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is peak tailing, and why is it a significant problem in the quantitative analysis of acrylic acids?
A1: In an ideal chromatographic separation, an analyte peak should be symmetrical, resembling a perfect Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is drawn out and slow to return to the baseline.[1][2] This asymmetry is not merely a cosmetic issue; it has severe consequences for data quality:
-
Inaccurate Integration: Tailing makes it difficult for chromatography data systems to accurately determine the start and end of the peak, leading to miscalculation of the peak area and, consequently, errors in quantification.[3]
-
Reduced Resolution: A tailing peak can merge with a closely eluting peak, making it impossible to resolve and quantify the two compounds separately.
-
Lowered Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, which can compromise the limit of detection (LOD) and limit of quantitation (LOQ).[3]
Acrylic acids, being polar, ionizable compounds, are particularly susceptible to the secondary chemical interactions that cause peak tailing.[4]
Q2: I'm observing significant peak tailing with my acrylic acid analyte. Where do I even begin to troubleshoot?
Below is a workflow designed to guide you from the most probable and easily addressable causes to more complex or less common ones.
Caption: A systematic workflow for diagnosing the cause of peak tailing.
If only your acrylic acid peak is tailing, the issue is almost certainly chemical. Start by investigating the mobile phase pH.[2] If all peaks are tailing, suspect a physical problem with the column or system.[2][5]
Q3: My troubleshooting points towards a chemical issue. How does mobile phase pH cause peak tailing for acrylic acids, and how do I fix it?
A3: This is the most common cause of peak tailing for ionizable compounds like acrylic acids. The underlying principle relates to the analyte's pKa.
The "Why": Causality of pH-Induced Tailing An acrylic acid exists in two forms: a non-ionized (protonated) form and an ionized (deprotonated) form. The mobile phase pH dictates the equilibrium between these two states.[6]
-
When pH ≈ pKa: A significant population of both ionized and non-ionized molecules exists simultaneously. The non-ionized form is more hydrophobic and interacts more strongly with a reversed-phase (e.g., C18) column, leading to longer retention. The ionized form is less retained and elutes faster.[6][7] This dual-retention mechanism for a single analyte results in a broad, tailing peak.[6]
-
The Solution: To achieve a sharp, symmetrical peak, you must force the equilibrium to favor a single form. For acids, this is best achieved by suppressing ionization.
Caption: Effect of mobile phase pH on analyte ionization and peak shape.
Experimental Protocol: Optimizing Mobile Phase pH
-
Determine Analyte pKa: Find the pKa of your specific acrylic acid. For acrylic acid itself, it is approximately 4.25.
-
Select an Appropriate Buffer: Choose a buffer system with a pKa close to your target pH. For a target pH of 2.5, a phosphate or formate buffer is suitable.
-
Prepare the Buffered Mobile Phase:
-
Rule of Thumb: Adjust the mobile phase pH to be at least 1.5-2 units below the analyte's pKa. For acrylic acid (pKa ≈ 4.25), a pH of 2.5 to 2.7 is an excellent starting point.
-
Procedure: Prepare the aqueous portion of your mobile phase (e.g., 95:5 Water:Acetonitrile). Add the buffer salt (e.g., potassium phosphate monobasic) to a concentration of 20-25 mM. Adjust the pH of this aqueous solution using an acid (e.g., phosphoric acid).
-
Important: Always measure and adjust the pH of the aqueous component before mixing it with the organic solvent.[7]
-
-
Equilibrate and Analyze: Flush the column with the new mobile phase for at least 10-15 column volumes. Inject your sample and evaluate the peak shape.
| Parameter | Condition 1: Unbuffered | Condition 2: Buffered |
| Mobile Phase | Water/ACN (pH ~5-6) | 25mM KH₂PO₄ in Water/ACN |
| pH | ~5.5 | 2.7 |
| Expected Result | Severe Tailing (Asymmetry > 2.0) | Symmetrical Peak (Asymmetry ≈ 1.0-1.2) |
| Rationale | pH is too close to pKa, causing mixed ionization states. | pH is well below pKa, ensuring the analyte is in its non-ionized form.[8] |
Q4: I've adjusted the pH, but the peak tailing persists, although it has improved slightly. What's the next step?
A4: If pH adjustment doesn't completely solve the problem, the next most likely cause is secondary interactions with the stationary phase, specifically with residual silanol groups.[9]
The "Why": Causality of Silanol Interactions Most reversed-phase columns are made from silica particles. The manufacturing process leaves some unreacted, acidic silanol groups (Si-OH) on the silica surface.[10] At mid-range pH values (typically > 3), these silanol groups can become deprotonated (Si-O⁻), creating negatively charged sites.[11]
Your ionized acrylic acid (R-COO⁻) can then be repelled by these sites, but it can also engage in unwanted polar interactions with the remaining protonated silanols, creating a secondary retention mechanism that leads to tailing.[4][11]
Troubleshooting Strategies for Silanol Interactions
-
Use a Modern, End-Capped Column: Older "Type A" silica columns are notorious for high silanol activity.[10] Modern "Type B" or hybrid silica columns are "end-capped," a process that chemically converts most residual silanols into less polar groups, significantly reducing their activity.[1][11] If you are using an older column, upgrading is the most effective solution.[3]
-
Add a Competing Agent to the Mobile Phase: A traditional method involves adding a small, positively charged molecule like triethylamine (TEA) to the mobile phase.[10] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. However, TEA can suppress MS signals and is less common in modern labs.
-
Lower the pH Further: As described in Q3, operating at a very low pH (e.g., 2.5) ensures the silanol groups remain fully protonated (Si-OH), preventing the strong ion-exchange interactions.[8][11] This is often the simplest and most effective approach.
Q5: I'm using a new, high-quality end-capped column at a low pH, but I still see some tailing. Could it be metal contamination?
A5: Yes, this is a more subtle but critical issue. Carboxylic acids, like acrylic acids, are known to chelate with metal ions.[12] If your HPLC system (stainless steel tubing, frits) or the column's silica itself contains trace metal impurities (like iron, aluminum, or titanium), your analyte can form complexes with these metals.[8][10][13]
This chelation acts as another secondary retention mechanism, causing tailing.[12] This is especially prevalent if you notice that the tailing gets worse over time as the column is used.[13]
Experimental Protocol: Diagnosing and Mitigating Metal Contamination
-
Diagnostic Test: Add a strong chelating agent, like ethylenediaminetetraacetic acid (EDTA), to your mobile phase at a low concentration (e.g., 50 µM).
-
Procedure:
-
Prepare your optimized low-pH mobile phase as before.
-
Add a small amount of EDTA disodium salt to the aqueous component to reach the target concentration.
-
Equilibrate the system and column thoroughly.
-
Inject your sample.
-
-
Evaluation: If the peak shape dramatically improves, it confirms that metal chelation was a contributing factor. The EDTA in the mobile phase complexes with the metal ions in the system, preventing them from interacting with your analyte.[14][15]
System Passivation Protocol
If metal contamination is confirmed, you should passivate the entire HPLC system to remove the metal ions.
-
IMPORTANT: REMOVE THE HPLC COLUMN from the system.[16]
-
Prepare a passivation solution, typically 0.1% EDTA in HPLC-grade water.
-
Flush the entire system (all pump lines, autosampler, and tubing) with this solution at a low flow rate (0.2-0.5 mL/min) for 1-2 hours.
-
Flush the system thoroughly with fresh, HPLC-grade water and then your mobile phase before reinstalling the column.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. [Link]
-
Review on Common Observed HPLC Troubleshooting Problems | Rhenium Group. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]
-
Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. [Link]
-
Why heavy metals produces peak tailing on reversed phase columns (ODS)? - ResearchGate. [Link]
-
Poor peak shape|Products - NACALAI TESQUE, INC. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. [Link]
-
The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. [Link]
-
How to Purge Metal Contamination from HPLC Systems with EDTA - MTC USA. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. youtube.com [youtube.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. researchgate.net [researchgate.net]
- 13. silcotek.com [silcotek.com]
- 14. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 16. How to Purge Metal Contamination from HPLC Systems with EDTA | MICROSOLV [mtc-usa.com]
Challenges in the scale-up of acrylic acid derivative production
Topic: Challenges in the scale-up of acrylic acid derivative production Target Audience: Process Chemists, Polymer Engineers, and Pharmaceutical Scientists.
Introduction: The Thermodynamics of Scale
Scaling up acrylic acid (AA) derivatives—whether for superabsorbent polymers (SAPs), hydrogels, or pharmaceutical excipients—is not merely a volume increase; it is a transition from heat dissipation (lab scale) to heat accumulation (pilot/plant scale).
Acrylic acid polymerization is violently exothermic (
Module 1: Thermal Management & Runaway Reactions
Q: Why does my reaction exotherm spike unpredictably during scale-up, even when using the same recipe as the lab?
A: You are likely encountering the Trommsdorff-Norrish Effect (Gel Effect) combined with the Michael Addition exotherm.
In the lab, efficient mixing maintains a uniform viscosity. At scale, as the polymer forms, viscosity increases locally near the agitator blades or cooling coils. This reduces the heat transfer coefficient (
The Double-Exotherm Trap:
-
Primary Exotherm: Free radical polymerization releases ~1,076 J/g.
-
Secondary Trigger: If the temperature rises above 90°C due to poor cooling, Acrylic Acid undergoes a Michael Addition Reaction (MAR) . This forms dimers and trimers.[1][2] While the MAR exotherm is lower (~109 J/g), it is often enough to push the system beyond the cooling capacity, triggering a full runaway.
Troubleshooting Protocol:
-
Switch to Semi-Batch (Starve-Feed): Never load 100% of the monomer upfront (Batch mode) for high-solid reactions (>20%).
-
Protocol: Load solvent/water and 5-10% of monomer. Heat to initiation temp. Feed the remaining monomer over 2-4 hours.
-
Why? This ensures the "instantaneous" monomer concentration (
) remains low. If cooling fails, you simply stop the feed, limiting the potential energy release.
-
-
Monitor
(Adiabatic Temperature Rise): Calculate the maximum potential temp rise if cooling fails: If exceeds the boiling point of your solvent or the decomposition temp of the polymer, the process is unsafe.
Visualizing the Scale-Up Decision Matrix
Figure 1: Decision logic for selecting reactor mode based on thermal safety parameters.
Module 2: The "Popcorn" Polymer Plague
Q: We are finding hard, insoluble, cauliflower-like solids clogging our condenser lines. What is this?
A: This is Popcorn Polymer .[3] It is a cross-linked, insoluble polymer that forms via a different mechanism than your desired product.
The Mechanism: Popcorn polymer growth is autocatalytic . Once a microscopic "seed" forms, it grows exponentially by consuming monomer from the vapor or liquid phase. It is notoriously difficult to remove because it swells in solvent but does not dissolve. It can generate enough force to rupture steel pipes.
Common Causes:
-
Vapor Phase Polymerization: Inhibitors like MEHQ (see Module 3) are non-volatile. They stay in the liquid. The monomer vapor that condenses on the reactor dome or condenser walls is uninhibited .
-
Dead Spots: Stagnant monomer in nozzles or drain valves.
Prevention Protocol:
| Parameter | Recommendation | Mechanism |
| Condenser Temp | Keep > 20°C (if possible) | Prevents monomer condensation on walls. |
| Inhibitor Injection | "Short-stop" injection at column top | Spray a solution of inhibitor (e.g., Phenothiazine) into the vapor line/condenser to inhibit the condensate. |
| Oxygen | 5-7 vol% O2 in gas phase | Required for inhibitor activation (see Module 3). |
| Cleaning | High-pressure water jet (>500 bar) | Chemical solvents will not dissolve popcorn polymer. Mechanical removal is required. |
Module 3: Storage, Stability & The "Silent Killer"
Q: Our acrylic acid drum exploded during thawing. We followed the temperature setpoint. What happened?
A: This is a classic Thawing Segregation Incident .
Acrylic Acid freezes at 13°C . When it freezes, it crystallizes as pure acrylic acid. The polymerization inhibitor (MEHQ) is excluded from the crystal lattice and concentrates in the remaining liquid.
-
The Danger: If you thaw a drum from the outside-in using a heating jacket, the liquid outer layer contains high inhibitor, but the solid core is pure monomer. Once the core melts, you have a pocket of uninhibited monomer surrounded by warm liquid. This leads to spontaneous, explosive polymerization.
Safe Thawing Protocol:
-
Temperature Limit: Never use a heat source > 40°C .
-
Agitation: You must agitate the liquid phase (recirculation pump or shaker) during thawing to redistribute the inhibitor.
-
Oxygen Presence: MEHQ requires dissolved oxygen to work.
Q: Why does the inhibitor (MEHQ) fail if we blanket the reactor with Nitrogen?
A: MEHQ (Monomethyl Ether of Hydroquinone) is not a radical scavenger; it is a radical trap that requires a co-factor: Oxygen.
The Mechanism:
-
MEHQ does not react fast enough with carbon-centered radicals (R[4]•).
-
Oxygen reacts with carbon radicals to form peroxy radicals (ROO•).
-
MEHQ traps the ROO[4]• radical.
Critical Rule: Never store or run Acrylic Acid under 100% Nitrogen. You must use "Lean Air" (5-8% Oxygen in Nitrogen) to maintain inhibitor activity while staying below the flammability limit (LOC).
Visualizing the Inhibitor Cycle
Figure 2: The synergistic mechanism of MEHQ and Oxygen. Without O2, the Carbon Radical (R•) propagates polymerization unchecked.
Module 4: Pharmaceutical Purity (Residual Monomers)
Q: We are developing a mucoadhesive hydrogel. The FDA requires residual monomer <10 ppm, but we are stuck at 500 ppm. How do we reduce it?
A: Achieving <10 ppm requires a dedicated "Scavenging Phase." Standard polymerization kinetics slow down drastically at high conversion due to the "glass effect" (monomer cannot diffuse to the radical site).
Troubleshooting Protocol:
-
The "High-Temp Hold" (Thermal Chase):
-
After the main reaction, raise the temperature to 85-95°C for 60-90 minutes. This increases chain mobility, allowing trapped radicals to find residual monomer.
-
-
Redox Scavenging (Chemical Chase):
-
Add a secondary initiator system distinct from the primary one.
-
Recipe: Add 0.1% tert-butyl hydroperoxide (tBHP) and 0.1% Sodium Formaldehyde Sulfoxylate (SFS) or Ascorbic Acid.
-
Mechanism:[2][4][5][6] This redox pair generates radicals at lower temperatures and is water-soluble, allowing it to penetrate the hydrogel network better than oil-soluble initiators.
-
-
Extraction (For Solid Powders):
-
If the polymer is isolated as a dry powder, use Supercritical CO2 extraction or an Ethanol/Water wash.
-
Note: Vacuum drying alone is often ineffective for acrylates because the monomer interacts strongly (hydrogen bonding) with the polymer matrix.
-
Data: Residual Monomer Reduction Strategies
| Method | Typical Reduction | Pros | Cons |
| Vacuum Drying | 5000 | Low cost | Ineffective for <100 ppm targets. |
| Steam Stripping | 1000 | Effective for emulsions | Can destabilize sensitive colloids. |
| Redox Chase | 1000 | Scalable, in-situ | Adds minor impurities (sulfates). |
| Supercritical CO2 | 50 | Ultra-high purity | High CAPEX/OPEX. |
References & Authoritative Sources
-
Runaway Reactions & Safety:
-
Nippon Shokubai Explosion Report (2012). Detailed analysis of acrylic acid tank explosion due to dimerization and runaway.
-
Source:
-
-
Inhibitor Mechanisms:
-
Levy, L. B. (1985). "Inhibition of Acrylic Acid Polymerization by Phenothiazine and p-Methoxyphenol." Journal of Polymer Science.
-
Source:
-
-
Popcorn Polymer Formation:
-
Pharmaceutical Limits (Residual Solvents/Monomers):
-
ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.
-
Source:
-
-
Handling Guides:
-
"Acrylic Acid: A Summary of Safety and Handling." (Technical Bulletin).
-
Source:
-
Disclaimer: This guide is for educational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) and conduct Process Hazard Analysis (PHA) before scaling up reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 3. dam.bakerhughes.com [dam.bakerhughes.com]
- 4. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 5. EP1966252A2 - Process for removing residual volatile monomers from a polymer in powder form - Google Patents [patents.google.com]
- 6. gccpo.org [gccpo.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. lgchemon.com [lgchemon.com]
- 9. researchgate.net [researchgate.net]
- 10. synthomer.com [synthomer.com]
- 11. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. (PDF) Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization [academia.edu]
Side-reaction products in 2-(4-Isopropylphenyl)acrylic Acid synthesis
Technical Support Center: Impurity Mitigation in 2-(4-Isopropylphenyl)acrylic Acid Synthesis
Welcome to the Technical Support Hub
Subject: Troubleshooting Side-Reactions in the Synthesis of this compound (4-IPPAA). Ticket ID: TECH-2024-IPPAA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The synthesis of this compound—a critical structural analog to Atropic acid and a precursor for "profen" class derivatives—typically proceeds via the hydroxymethylation of 4-isopropylphenylacetic acid followed by dehydration.[1] While the primary pathway is robust, the presence of the styrenic double bond and the benzylic isopropyl group creates a unique matrix of side-reaction risks: decarboxylation , polymerization , and benzylic oxidation .
This guide provides a mechanistic breakdown of these failure modes and actionable protocols to mitigate them.
PART 1: The Reaction Landscape (Mechanism & Control)
To troubleshoot effectively, we must first visualize the "War Zone"—where the desired chemistry competes with thermodynamic sinks.
The Primary Route:
-
Aldol-like Condensation: 4-Isopropylphenylacetic acid reacts with formaldehyde (base-catalyzed) to form the 3-hydroxy intermediate (Tropic acid analog).
-
Dehydration: Elimination of water yields the
-unsaturated target.
The Danger Zones:
-
Zone A (Thermal): Overheating leads to decarboxylation (loss of CO
) forming 4-isopropylstyrene. -
Zone B (Radical): The product is an electron-deficient monomer prone to self-polymerization.
-
Zone C (Kinetic): Incomplete dehydration leaves the hydroxy-impurity.
Visualizing the Pathway
Figure 1: Reaction network showing the critical path to this compound and the thermodynamic sinks (red).
PART 2: Troubleshooting Guide (Q&A Format)
This section addresses specific observations reported by users in the field.
Category 1: Yield & Conversion Issues
Q: My HPLC shows a persistent peak at RRT 0.85 that won't disappear even with longer reaction times. What is it? A: This is likely the 3-Hydroxy intermediate (the "Tropic acid" analog).
-
The Cause: The dehydration step (elimination of water) is endothermic and reversible. If your temperature is too low (< 60°C) or the base concentration is insufficient, the reaction stalls at the aldol adduct.
-
The Fix:
-
Increase Temperature: Raise the reaction temperature to 85–90°C for 1 hour after the initial condensation is complete.
-
Acidic Workup: Ensure the final acidification (to pH 1-2) is performed. The acid catalyzes the dehydration of any remaining intermediate.
-
Q: I observed gas evolution during the reaction, and my yield is low. The product has a strong "plastic" smell. A: You are experiencing Decarboxylation .
-
The Cause: 2-Arylacrylic acids are prone to losing CO
to form styrenes (in this case, 4-isopropylstyrene), especially under high heat or strong acid conditions. The "plastic" smell is the styrene derivative. -
The Fix:
-
Thermal Limit: Do not exceed 100°C.
-
pH Control: Avoid prolonged exposure to strong mineral acids at high temperatures. Perform acidification at
C.
-
Category 2: Physical State & Stability
Q: The product isolated as a gummy solid or gel instead of a crystalline powder. A: This indicates Oligomerization/Polymerization .
-
The Cause: The acrylic double bond is highly reactive. Without radical inhibitors, the product will polymerize during drying or concentration, especially if heated.
-
The Fix:
-
Inhibitor: Add 100–200 ppm of MEHQ (Monomethylether hydroquinone) or BHT to the organic solvent before solvent evaporation.
-
Temperature: Evaporate solvents under high vacuum at
C. Do not heat the dry solid.
-
Q: The product color is turning yellow/brown upon storage. A: This suggests Benzylic Oxidation or Photo-degradation .
-
The Cause: The isopropyl group (benzylic position) is susceptible to auto-oxidation to form peroxides or acetophenone derivatives, a process accelerated by light and the conjugated double bond.
-
The Fix:
-
Storage: Store under Nitrogen or Argon atmosphere.
-
Container: Use amber glass to block UV light.
-
PART 3: Impurity Profile & Data Tables
Use this table to identify peaks in your chromatograms.
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Structure / Origin | Relative Retention Time (RRT)* | Detection Characteristic | Mitigation Strategy |
| Impurity A | 3-Hydroxy Intermediate (Incomplete Dehydration) | ~0.80 - 0.85 | Broad peak (polar) | Increase reaction temp/time; Acidify cold. |
| Impurity B | 4-Isopropylstyrene (Decarboxylation) | ~1.20 - 1.30 | Distinct "styrenic" odor; Non-polar | Limit max temp to 95°C; Avoid boiling acidic solution. |
| Impurity C | Dimer/Oligomer (Radical Polymerization) | > 1.50 (Late eluting) | Baseline rise / Hump | Add MEHQ (200 ppm); Avoid heat during drying. |
| Impurity D | 4-Isopropylphenylacetic Acid (Starting Material) | 1.00 (Reference) | Sharp peak | Ensure excess formaldehyde (1.2–1.5 eq). |
*Note: RRTs are approximate and depend on specific C18 gradient methods.
PART 4: Validated Synthetic Protocol
This protocol is designed to minimize the side reactions described above.
Reagents:
-
Paraformaldehyde (1.5 eq)
-
Potassium Carbonate (K
CO ) (2.0 eq) -
DMF (Dimethylformamide) - Solvent
-
Critical Additive: MEHQ (100 ppm relative to theoretical yield)
Step-by-Step Methodology:
-
Condensation (The "Cold" Phase):
-
Dissolve 4-isopropylphenylacetic acid and paraformaldehyde in DMF.
-
Add K
CO portion-wise at room temperature (20–25°C). -
Why? Keeps the reaction controlled; prevents early decarboxylation.
-
-
Dehydration (The "Hot" Phase):
-
Heat the slurry to 85°C (Internal Temp) and hold for 4–6 hours.
-
Checkpoint: Monitor by HPLC. Disappearance of SM (<1%) and Intermediate (<2%).
-
Warning: Do not exceed 95°C.
-
-
Quench & Isolation:
-
Cool mixture to 5°C .
-
Slowly add dilute HCl until pH ~2.
-
Critical: Keep temp < 15°C during acidification to prevent decarboxylation of the free acid.
-
-
Workup:
-
Extract with Ethyl Acetate.[4]
-
Add MEHQ (100 ppm) to the organic layer immediately.
-
Wash with brine, dry over Na
SO . -
Concentrate under reduced pressure at < 40°C .
-
-
Crystallization:
-
Recrystallize from Hexane/Ethyl Acetate to remove any formed dimers.
-
References
-
Synthesis of Atropic Acid Derivatives
- Source: ChemicalBook & BenchChem Protocols.
- Relevance: Establishes the standard base-catalyzed condensation of arylacetic acids with formaldehyde.
-
Link: (General landing for structural analogs).
-
Decarboxylation Mechanisms in Acrylic Acids
- Source:Journal of Organic Chemistry (via NIH/PubMed). "Rh(III)
- Relevance: Validates the thermodynamic instability of 2-arylacrylic acids and their tendency to lose CO2 under thermal/c
-
Link:
-
Polymerization of 2-Phenylacrylic Acid
- Source: Polymer Source & RJPBCS.
- Relevance: Confirms the radical instability of alpha-phenyl acrylic acids and the necessity of inhibitors.
-
Link:
-
Starting Material Properties (4-Isopropylphenylacetic acid)
- Source: PubChem CID 78230.
- Relevance: Physical properties and safety d
-
Link:
Sources
Storage and handling guidelines for 2-(4-Isopropylphenyl)acrylic Acid to ensure stability
The following technical support guide is designed for researchers and drug development professionals working with 2-(4-Isopropylphenyl)acrylic Acid (CAS: 1368714-46-8 / Related: 35352-78-2). It synthesizes stability data regarding alpha-aryl acrylic acid derivatives with pharmaceutical industry best practices.
Subject: Stability, Storage, and Handling Protocols Document ID: TS-IPPA-001 Version: 2.4 (Current)
Executive Summary & Compound Profile
This compound is a structural analog of Ibuprofen intermediates and a substituted atropic acid (alpha-phenylacrylic acid) derivative. Its chemical structure features an alpha-methylene group conjugated with an aromatic ring.
-
Critical Reactivity: The terminal alkene (alpha-methylene) is electronically activated by the phenyl ring, making it a potent Michael acceptor and susceptible to radical polymerization.
-
Primary Degradation Modes: Spontaneous polymerization (dimerization/oligomerization), photo-isomerization, and oxidative cleavage.
-
Physical State: Typically a white to off-white solid.
Storage Essentials: The "Why" and "How"
Standard laboratory refrigeration is often insufficient for long-term stability of uninhibited reference standards.
The Stability Matrix
Use this decision matrix to determine the optimal storage condition based on your experimental timeline.
Figure 1: Decision tree for storage conditions. Failure to equilibrate to room temperature (RT) causes condensation, accelerating hydrolysis.
Detailed Storage Parameters
| Parameter | Specification | Technical Rationale |
| Temperature | Long-term: -20°C ± 5°CWorking: 2-8°C | Lowering kinetic energy reduces the rate of spontaneous dimerization common in alpha-aryl acrylates. |
| Light | Strictly Dark (Amber Vials) | The conjugated double bond is UV-active. Light exposure drives |
| Atmosphere | Inert (Argon/Nitrogen) | Oxygen can form peroxides with the benzylic proton (isopropyl group) or the alkene, initiating degradation chains. |
| Container | Glass (Borosilicate) | Avoid low-density plastics which may leach plasticizers or allow gas permeation. |
Handling & Processing Guidelines
Protocol: Safe Weighing and Solubilization
Objective: Minimize exposure to environmental stressors during preparation.[1]
-
Equilibration: Remove the vial from the freezer and place it in a desiccator at room temperature for 30 minutes .
-
Why? Opening a cold vial in humid air causes immediate water condensation on the solid. Water acts as a plasticizer and can catalyze hydrolysis.
-
-
Weighing: Use an anti-static gun if the powder is static. Weigh quickly under low light.
-
Solubilization:
-
Preferred Solvents: Methanol, DMSO, Acetonitrile.
-
Avoid: Protophilic solvents if base-catalyzed polymerization is a concern.
-
Sonication: Limit to < 5 minutes. Excessive heat from sonication can trigger polymerization.
-
Protocol: Re-sealing for Storage
If you do not use the entire aliquot:
-
Flush the headspace of the vial with a gentle stream of Argon or Nitrogen.
-
Seal the cap tightly with Parafilm.
-
Return to -20°C immediately.
Troubleshooting & FAQs
Direct solutions for common anomalies observed in the lab.
Q1: The compound has turned from white to a light yellow/beige color. Is it still usable?
Diagnosis: This indicates early-stage oxidation or photo-degradation . Action:
-
Run a Check: Perform a quick HPLC or TLC.
-
Threshold: If purity is >98%, the color change is likely superficial (trace quinone formation). It may be usable for qualitative work but not for quantitative reference standards (Q-NMR).
-
Prevention: Ensure amber vials are used and headspace is purged with inert gas.
Q2: I see a "double peak" in my HPLC chromatogram.
Diagnosis: This is likely
-
Isomerization: If the peaks have identical mass spectra (LC-MS), the double bond geometry has shifted due to light exposure.
-
Dimerization: If the second peak has 2x the molecular weight, the acrylic acid moiety has reacted with itself. Action: Discard the lot if dimerization >1%. If isomerization is present, check if your assay requires a specific isomer.
Q3: The solid has become "sticky" or formed a gum.
Diagnosis: Polymerization (Oligomerization). Mechanism: The melting point depression caused by oligomers turns the crystalline solid into a gummy amorphous mass. Action: Irreversible. The compound must be discarded. Do not attempt to recrystallize, as polymers act as seeds for further degradation.
Quality Control & Validation Workflow
Verify the integrity of your material before critical experiments.
Figure 2: QC workflow to validate compound integrity prior to use.
References
-
Pharmaffiliates. (n.d.). This compound - Product Details. Retrieved February 19, 2026, from [Link]
-
Organic Chemistry Portal. (2022). Ru-Catalyzed C-H Arylation of Acrylic Acids. Retrieved February 19, 2026, from [Link]
Sources
Technical Support Center: Method Refinement for Trace Analysis of 2-(4-Isopropylphenyl)acrylic Acid
Welcome to the technical support center dedicated to the robust trace analysis of 2-(4-Isopropylphenyl)acrylic acid. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. As an impurity often associated with active pharmaceutical ingredients (APIs) like Ibuprofen, its accurate quantification at trace levels is critical for regulatory compliance and drug safety.[1] This resource synthesizes established analytical principles with practical, experience-driven solutions to empower researchers in developing and refining their analytical methods.
Part 1: Analytical Method Selection & Development
This section addresses initial considerations for establishing a reliable analytical method for this compound.
Question: What is the most suitable primary analytical technique for trace-level quantification of this compound in a drug substance?
Answer: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV detection is the gold standard and the most common technique for this type of analysis.[2] The molecule possesses a chromophore, making it suitable for UV detection, typically around 210 nm, where acrylic acids show strong absorbance.[3] A reverse-phase C18 column is the standard choice.
For even lower detection limits or for identification of unknown impurities, coupling liquid chromatography with mass spectrometry (LC-MS) is highly recommended.[2][4][5] GC-MS can also be used, particularly for volatile impurities, but HPLC is generally preferred for non-volatile organic impurities like this acrylic acid derivative.[2][6]
Question: I am developing a new HPLC-UV method. What are the critical starting parameters for method development?
Answer: A systematic approach is key. Here are the foundational pillars for your method:
-
Column Selection: Start with a modern, high-purity silica, end-capped C18 column (e.g., dimensions of 150 mm x 4.6 mm, with 3 or 5 µm particle size). End-capping is crucial to minimize interactions with residual silanol groups, which can cause peak tailing with acidic compounds.[7]
-
Mobile Phase Selection: Because this compound is an acid, suppressing its ionization is critical for good peak shape.
-
Aqueous Component (A): Use HPLC-grade water with an acid modifier to lower the pH. A 0.1% solution of phosphoric acid or formic acid is a common and effective choice.[3][8] A low pH (≤ 3) protonates the carboxylic acid group, making it less polar and better retained, and also suppresses the ionization of silica silanol groups, preventing peak tailing.[9]
-
Organic Component (B): Acetonitrile is typically the first choice due to its low UV cutoff and viscosity. Methanol is a viable alternative.
-
-
Detection Wavelength: Based on the UV spectrum of similar compounds, a wavelength between 200-220 nm should provide high sensitivity.[3][8] A diode array detector (DAD) is invaluable during development to confirm peak purity and identify the optimal detection wavelength.
-
Elution Mode: A gradient elution (e.g., starting with a high aqueous percentage and ramping up the organic component) is often best for impurity analysis. This ensures that the main API peak elutes separately from trace impurities and that any strongly retained compounds are washed from the column.[10]
Part 2: Sample Preparation Troubleshooting
Effective sample preparation is crucial for accurate and reproducible results.
Question: What is the best solvent to dissolve my drug substance sample for analysis?
Answer: The ideal scenario is to dissolve the sample directly in your mobile phase. However, this is often not practical due to the solubility of the API. A common and effective approach is to use a diluent that is a mixture of the aqueous and organic components of your mobile phase, or a solvent like a water/acetonitrile or water/methanol mix. Always ensure the final sample solvent is not significantly stronger (i.e., has a higher organic content) than your initial mobile phase conditions, as this can lead to peak distortion, especially for early-eluting peaks.[11] For some polymer-based matrices, tetrahydrofuran (THF) has been used effectively to dissolve the sample directly.
Question: I am concerned about losing my analyte during sample preparation. How can I mitigate this?
Answer: Analyte loss during sample preparation can occur through several mechanisms, including adsorption to container surfaces or volatilization if heating is applied.[12]
-
Use Silanized Vials: For trace analysis, using silanized glass vials can prevent the acidic analyte from adsorbing to active sites on the glass surface.
-
Avoid Excessive Heating: this compound is not highly volatile, but unnecessary heating should be avoided. If heating is required for dissolution, perform it in a sealed container for a minimal amount of time.
-
Minimize Transfers: Each sample transfer step introduces a potential for loss. Design your procedure to minimize the number of transfers.
-
Check for Stability: The stability of acrylic acids can be a concern, as they may be prone to polymerization, especially if initiators are present.[3][13] Prepare samples fresh and analyze them within a defined timeframe. Store stock solutions under refrigerated and protected-from-light conditions.
Part 3: Chromatography Troubleshooting Guide (HPLC/UPLC)
This section provides solutions to the most common chromatographic challenges.
Workflow for General Method Development & Troubleshooting
Caption: A high-level overview of the analytical method lifecycle.
Question: My peak for this compound is tailing severely. What is the cause and how do I fix it?
Answer: Peak tailing is the most common issue when analyzing acidic compounds on silica-based columns.[14] It occurs when a portion of the analyte molecules undergoes secondary, undesirable interactions with the stationary phase, causing them to elute later than the main peak band.
Troubleshooting Decision Tree for Peak Tailing
Caption: A logical guide to diagnosing and resolving peak tailing.
Detailed Explanation:
-
Primary Cause: Silanol Interactions: The surface of silica-based columns has residual silanol groups (Si-OH).[9] At mid-range pH values (e.g., pH 4-7), these groups can become ionized (Si-O⁻) and interact strongly with your protonated acidic analyte via an ion-exchange mechanism. This secondary retention mechanism is slow and causes tailing.[9][14]
-
Solution 1: Lower Mobile Phase pH: By adding an acid like 0.1% phosphoric acid to your aqueous mobile phase, you lower the pH to around 2-3.[3] This does two things: it fully protonates your analyte (making it neutral and well-behaved in reverse-phase) and, more importantly, it suppresses the ionization of the silanol groups, effectively eliminating the secondary interaction site.[9]
-
Solution 2: Use a High-Purity, End-Capped Column: Modern "Type B" silica columns have much lower metal contamination and a reduced number of acidic silanol groups compared to older "Type A" silica.[9] Furthermore, end-capping (reacting the residual silanols with a small silylating agent) physically blocks these active sites, drastically reducing tailing for acidic and basic compounds.[7]
-
Solution 3: Check for Column Overload: Injecting too much sample mass can saturate the primary retention mechanism, leading to asymmetrical peaks.[11] Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, overload was the issue.
-
Solution 4: Minimize Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak dispersion and tailing.[7] Ensure you are using appropriate, narrow-bore tubing and fittings.
Question: My retention times are shifting between injections. What should I investigate?
Answer: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an issue with the mobile phase composition or the column environment.
| Potential Cause | Diagnostic Check & Solution |
| Inadequate Column Equilibration | Before starting a sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-20 column volumes. If you see drift at the beginning of a run that later stabilizes, this is the likely cause. |
| Mobile Phase Composition Change | If using hand-mixed mobile phase, check for evaporation of the more volatile organic component. If using an online mixer, ensure pump proportioning valves are functioning correctly. Check that solvent lines are not empty.[11] |
| Fluctuating Column Temperature | Ensure your column oven is on and set to a stable temperature (e.g., 30-40 °C). Even small ambient temperature changes can affect retention times. |
| Changing Mobile Phase pH | If your buffer is not adequately concentrated or is near its pKa, its pH can be unstable. Ensure your buffer is appropriate for the desired pH range. This is less of a concern when using a simple acid modifier like 0.1% H₃PO₄. |
| Column Degradation | Over time, the stationary phase can degrade, especially if operated outside the recommended pH range (typically pH 2-8 for silica columns).[14] If retention times consistently decrease over the column's lifetime, this may be the cause. |
Part 4: Mass Spectrometry (LC-MS) Troubleshooting
When the highest sensitivity is required, LC-MS is the technique of choice. However, it comes with its own set of challenges.
Question: I am using LC-MS for trace analysis and my signal intensity is inconsistent and lower than expected. Could this be a matrix effect?
Answer: Yes, this is a classic symptom of matrix effects , specifically ion suppression .[15][16]
-
What it is: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[15] In electrospray ionization (ESI), the analyte and matrix components compete for access to the droplet surface to become ionized. If a high concentration of a matrix component co-elutes with your analyte, it can monopolize the ionization process, suppressing the signal of your analyte.[16][17]
-
How to Diagnose:
-
Post-Column Infusion: Infuse a constant flow of your analyte standard into the MS source while injecting a blank matrix sample (a sample prepared without your analyte). A dip in the analyte's signal at the retention time where it would normally elute confirms ion suppression.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract and compare the slope of this calibration curve to one prepared in a clean solvent. A lower slope for the matrix-matched curve indicates suppression.[15]
-
-
How to Mitigate:
-
Improve Chromatographic Separation: The best solution is to chromatographically separate your analyte from the interfering matrix components. Optimize your gradient to move the analyte to a "cleaner" region of the chromatogram.
-
Enhance Sample Cleanup: Use sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before injection.[5]
-
Dilute the Sample: A simple but effective strategy is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components, lessening the competition in the ion source.[15]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution. A SIL-IS is chemically identical to your analyte but has a different mass (e.g., contains ²H or ¹³C atoms). It will co-elute and experience the exact same matrix effects as your analyte. By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by ion suppression is effectively canceled out.
-
Part 5: Regulatory & Compliance FAQs
Question: What are the regulatory expectations for reporting and identifying impurities like this compound?
Answer: The primary guidelines come from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2) for Impurities in New Drug Substances .[18] These guidelines establish thresholds for three key activities:
-
Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission. This is often 0.05%.[18][19]
-
Identification Threshold: The level at or above which the structure of an impurity must be confirmed. For a maximum daily drug dose of ≤ 2g/day, this threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower.[18]
-
Qualification Threshold: The level at or above which an impurity must be assessed for its toxicological safety. For a maximum daily dose of ≤ 2g/day, this is typically 0.15% or 1.0 mg per day intake, whichever is lower.[18]
Your analytical method must be validated to have a limit of quantification (LOQ) at or below the reporting threshold.[19]
Part 6: Protocols & Data Tables
Example HPLC-UV Protocol for Quantification of this compound
This protocol is a starting point and must be fully validated for its intended use.
1. Instrumentation:
-
HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm | Provides good resolution and minimizes peak tailing. |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water | Suppresses ionization of analyte and silanol groups.[3] |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17.1-20 min: 30% B | Separates polar and non-polar impurities from the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Ensures stable retention times. |
| Detection | 210 nm | High absorbance wavelength for acrylic acids.[3] |
| Injection Vol. | 10 µL | A typical volume; adjust based on concentration and sensitivity. |
| Run Time | 20 minutes | Includes elution and re-equilibration. |
3. Standard & Sample Preparation:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water/acetonitrile.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 0.05 µg/mL to 5 µg/mL).
-
Sample Solution (e.g., 10 mg/mL of API): Accurately weigh ~100 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. System Suitability:
-
Inject a working standard (e.g., 1 µg/mL) five times.
-
Acceptance Criteria:
-
Tailing Factor (USP): ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
References
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResearchGate. (2025, August 10). The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.
- Unknown Source. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Taylor & Francis Online. (2017, November 24). Full article: Matrix Effects and Application of Matrix Effect Factor.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Euro Pub. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Chemass. Pharmaceutical Impurity Analysis Overview.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS.
- ACE HPLC. HPLC Troubleshooting Guide.
- RSC Publishing. (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
- ResearchGate. Regulatory aspects of Impurity profiling.
- LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- KNAUER. Determination and quantification of acrylic acid derivatives.
- OSHA. Acrylic Acid.
- SRIRAMCHEM. This compound.
- Pharmaffiliates. CAS No : 1368714-46-8 | Product Name : this compound.
- Zenodo. impurity profiling and drug characterization.
- MARLAP Manual. Volume II: Chapter 12, Laboratory Sample Preparation.
- SciTePress. Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials.
- SIELC Technologies. Acrylic acid.
- Waters. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates.
- BASF. Acrylic acid glacial.
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- 6. scitepress.org [scitepress.org]
- 7. chromtech.com [chromtech.com]
- 8. Acrylic acid | SIELC Technologies [sielc.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 12. epa.gov [epa.gov]
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- 17. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
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- 19. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Robust HPLC Analysis of Polar Organic Acids
Mission Statement: To provide researchers with a self-validating, scientifically grounded framework for the analysis of Polar Organic Acids (POAs). This guide moves beyond basic "tips" to explain the physics of retention, enabling you to troubleshoot root causes rather than symptoms.
Module 1: The Selection Logic (Triage)
The Challenge: The "Polar Paradox." Standard Reversed-Phase (RP) chromatography relies on hydrophobic interaction. Polar organic acids are hydrophilic and often charged. To retain them on a C18 column, you must either suppress their ionization (low pH) or use a stationary phase that invites water into the pores.
Interactive Decision Matrix
Do not guess. Follow this logic path to select the correct stationary phase.
Figure 1: Decision tree for selecting the optimal stationary phase based on analyte pKa and hydrophobicity.
Module 2: The "Phase Collapse" Myth & Management
The Issue: Users often report sudden loss of retention when using C18 columns with 100% aqueous mobile phases. The Science: This is not a physical collapse of the carbon chains.[1] It is Dewetting . In highly aqueous conditions, the surface tension of water prevents it from entering the hydrophobic pores of standard C18 silica.[2] If the pump stops, pressure drops, and water is expelled from the pores.[2][3] When flow resumes, the pores remain empty (air-filled), and the analyte flows past without interacting [1, 2].
FAQ: How do I fix a "Collapsed" Column?
Q: My retention times plummeted after running 100% buffer. Is the column dead? A: Likely not. The pores are just dry. You must lower the surface tension to re-introduce liquid into the pores.
Protocol A: Column Re-Wetting Procedure
-
Stop Flow: Disconnect the column from the detector (to avoid precipitating salts in the flow cell).
-
Flush: Pump 100% Acetonitrile (or Methanol) at standard flow rate for 20–30 column volumes.
-
Why: Organic solvent has low surface tension and instantly penetrates the hydrophobic pores, re-solvating the C18 chains.
-
-
Equilibrate: Switch to mobile phase containing at least 5-10% organic modifier if using a standard C18.
-
Prevention: For future experiments, switch to a Polar-Embedded (e.g., Amide-C18) or Proprietary Aqueous (e.g., T3, Aq) column. These have hydrophilic groups near the silica surface that allow water to remain in the pores even at zero pressure [3].
Module 3: Troubleshooting Peak Shape (Tailing & Chelation)
The Issue: Polar organic acids (e.g., Citric, Fumaric, Maleic) often show severe tailing (As > 1.5). The Science:
-
Silanol Interaction: At intermediate pH (3–7), residual silanols on the silica surface are ionized (Si-O⁻). Positively charged regions of the analyte (or simple H-bonding) cause secondary retention.
-
Metal Chelation: Carboxylic acids are strong chelators. They bind to iron ions in stainless steel frits and column walls [4].
Diagnostic Workflow
| Symptom | Hypothesis | Test / Verification | Corrective Action |
| Tailing (All Peaks) | Dead Volume / Void | Reverse column and flush. | Replace column or fittings. |
| Tailing (Acids Only) | Metal Chelation | Add EDTA to mobile phase or use PEEK system. | Passivate system (See Protocol B) or use "Bio-inert" hardware. |
| Tailing (Acids Only) | Secondary Silanol | Increase buffer conc. (20mM -> 50mM). | Lower pH to < 2.5 (suppress silanols) or use "Type B" High Purity Silica. |
| Split Peaks | Solvent Mismatch | Inject sample in Mobile Phase A. | Match sample solvent to initial gradient conditions. |
Protocol B: System Passivation (Anti-Chelation) Use this if you suspect your stainless steel LC is binding your citric/isocitric acids.
-
Remove Column: Install a union connector.
-
Flush: Pump 30% Phosphoric Acid in water at 1 mL/min for 30 minutes.
-
Rinse: Flush with water until pH is neutral.
-
Note: Modern "Bio-inert" or PEEK-lined columns eliminate this need.
Module 4: Advanced Modes (HILIC & Mixed-Mode)
When Reversed-Phase fails (analyte is too polar), utilize these alternative mechanisms.
HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: Very polar acids, LC-MS compatibility.
-
Mechanism: Partitioning of analyte into a water-enriched layer adsorbed on the polar stationary phase surface.
-
Critical Requirement: Sample must be dissolved in high organic (e.g., 80% ACN). Injecting water causes "breakthrough" (peaks elute at void volume) because water is the "strong" solvent in HILIC [5].
Mixed-Mode (WAX/RP)
Best for: Complex matrices, tunable selectivity.
-
Mechanism: Combines hydrophobic (C18) and Weak Anion Exchange (WAX) ligands.
-
Tuning:
-
Increase Organic: Increases Anion Exchange retention (by suppressing solvation of ions) but decreases RP retention.
-
Increase Buffer Strength: Decreases Anion Exchange retention (ion competition).
-
pH Control: Ionizes the acid (retention on WAX) or neutralizes it (elution).
-
Figure 2: Dual-retention mechanism in Mixed-Mode chromatography allowing orthogonal selectivity.
References
-
Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Retrieved from
-
LCGC International. (2021). Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions. Retrieved from
-
Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. Retrieved from
-
Shimadzu. (2022). HPLC Troubleshooting - Tailing Peaks. Retrieved from
-
Chromatography Online. (2020). HILIC: The Pros and Cons. Retrieved from
Sources
- 1. hplc.eu [hplc.eu]
- 2. welch-us.com [welch-us.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. News - Hydrophobic Phase Collapse, AQ Reversed Phase Chromatography Columns and Their Applications [santaisci.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-(4-Isopropylphenyl)acrylic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-(4-Isopropylphenyl)acrylic acid quantification, an important compound in pharmaceutical synthesis. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry, offering insights into the experimental choices that ensure a robust and reliable analytical method.
The Critical Role of Method Validation in Drug Development
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2][3] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] This is not merely a regulatory hurdle but a fundamental aspect of scientific integrity, ensuring the reliability and consistency of data throughout the drug development lifecycle. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), provide a comprehensive framework for the validation of analytical procedures, which is echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for quantifying this compound depends on several factors, including the required specificity, sensitivity, and the nature of the sample matrix. Below is a comparative overview of the most common techniques.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | High specificity, sensitivity, and applicability to a wide range of compounds. Capable of separating the analyte from impurities and degradation products. | Higher cost of instrumentation and consumables. Requires skilled operators. | Assay and impurity determination in drug substances and products. Stability-indicating methods. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | High resolution for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, which can add complexity and potential for error. High temperatures can cause degradation of thermally labile compounds. | Analysis of volatile impurities or starting materials. Not ideal for the primary quantification of this compound without derivatization. |
| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible radiation by a substance in solution. | Simple, rapid, and cost-effective. | Low specificity; susceptible to interference from other UV-absorbing compounds in the sample matrix. Not suitable for complex mixtures or for distinguishing between structurally similar compounds. | In-process control where specificity is not a major concern or for the analysis of highly pure samples. |
Based on this comparison, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable technique for the accurate and specific quantification of this compound, particularly for stability-indicating assays.
A Deep Dive into HPLC Method Validation: A Self-Validating System
A well-validated HPLC method is a self-validating system, where each parameter contributes to the overall confidence in the results. The following sections detail the critical validation parameters and provide a step-by-step protocol for the validation of an HPLC method for this compound.
The Validation Workflow
The validation of an analytical method follows a structured workflow to ensure all critical parameters are assessed.
Caption: Forced degradation stress conditions for specificity assessment.
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. [1]The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. [4] Experimental Protocol:
-
Preparation of Standard Solutions: Prepare at least five standard solutions of this compound of known concentrations, typically spanning 80% to 120% of the expected sample concentration.
-
Analysis: Inject each standard solution in triplicate.
-
Evaluation:
-
Plot a calibration curve of the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of ≥ 0.999 is generally considered acceptable.
-
Causality: Accuracy is the closeness of the test results obtained by the method to the true value. [4][8]It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
-
Preparation of Spiked Samples: Prepare samples by spiking a placebo (a mixture of all excipients without the active ingredient) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples.
-
Evaluation: Calculate the percentage recovery for each sample. The acceptance criteria for recovery are typically within 98.0% to 102.0%.
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. [4][8]It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of this compound at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
The acceptance criterion for RSD is typically ≤ 2%.
-
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [1] Experimental Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope of the calibration curve.
-
Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the response and S = the slope of the calibration curve.
-
-
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. [4] Experimental Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analysis: Analyze a standard solution under each of the varied conditions.
-
Evaluation: Assess the effect of the variations on the system suitability parameters (e.g., peak asymmetry, resolution, and theoretical plates) and the assay results. The results should remain within the acceptance criteria.
Summary of a Validated HPLC Method for this compound
The following table summarizes a hypothetical validated HPLC method for the quantification of this compound, based on methods for similar compounds.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
Conclusion
The validation of an analytical method for the quantification of this compound is a meticulous process that requires a deep understanding of the underlying scientific principles and regulatory expectations. While several techniques are available, RP-HPLC stands out as the most robust and reliable method for achieving the required specificity, accuracy, and precision. By following a systematic validation workflow and adhering to the principles outlined in this guide, researchers and drug development professionals can ensure the integrity and reliability of their analytical data, ultimately contributing to the development of safe and effective pharmaceutical products.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
- Alsante, K. M., et al. (2014).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology On-Line, 24(2), 1-14.
- Boccardi, G. (2004). Forced Degradation as a Part of the Development Strategy. Pharmaceutical Technology Europe, 16(3), 27-32.
- Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
- Chan, C. C., et al. (2004).
-
International Council for Harmonisation. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
International Council for Harmonisation. (2022). Q14 Analytical Procedure Development. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
-
SIELC Technologies. Acrylic acid. [Link]
-
PubChem. 2-(4-isopropylphenyl)propanoic acid. [Link]
-
Waters. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. [Link]
-
KNAUER. Determination and quantification of acrylic acid derivatives. [Link]
-
ResearchGate. Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. [Link]
-
Neuland Labs. Analytical Method Validation: Key Parameters & Common Challenges. [Link]
-
AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
IntuitionLabs.ai. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]
-
Taylor & Francis Online. European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]
-
FDA.gov. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ARL Bio Pharma. Importance of Forced Degradation In Stability-Indicating Methods. [Link]
-
ResearchGate. A Review: Stability Indicating Forced Degradation Studies. [Link]
-
Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. [Link]
-
ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
OSHA. Acrylic Acid. [Link]
-
ScienceDirect. Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Acrylic Acid. [Link]
-
ResearchGate. A new ultra violet-visible spectrophotometric method for quantitative determination of acrylamide via hydrolysis process. [Link]
-
E3S Web of Conferences. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Link]
-
SciTePress. Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. [Link]
-
kelid.ir. Standard Test Methods for - Determination of Dimer in Acrylic Acid1. [Link]
-
Springer. Validation of analytical methods for acrylic acid from various food products. [Link]
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- 8. par.nsf.gov [par.nsf.gov]
A Comparative Analysis of 2-(4-Isopropylphenyl)acrylic Acid and its Positional Isomers: A Guide for Drug Development Professionals
In the landscape of pharmaceutical research and development, the rigorous characterization of molecular entities and their related substances is paramount. This guide provides an in-depth comparative analysis of 2-(4-Isopropylphenyl)acrylic acid and its positional isomers, 2-(2-isopropylphenyl)acrylic acid and 2-(3-isopropylphenyl)acrylic acid. As structural analogs and potential impurities in the synthesis of various active pharmaceutical ingredients (APIs), a comprehensive understanding of their distinct physicochemical properties, synthetic pathways, and biological activities is crucial for researchers, scientists, and drug development professionals.
This document moves beyond a simple listing of data points, offering insights into the causal relationships between molecular structure and functional properties. The methodologies described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the findings.
Introduction to Isomeric Phenylacrylic Acids
2-Arylpropenoic acids, a class of compounds to which this compound and its isomers belong, are recognized for their diverse biological activities.[1][2] Their structural similarity to profens, a major class of non-steroidal anti-inflammatory drugs (NSAIDs), makes them compelling subjects for investigation.[1] The position of the isopropyl substituent on the phenyl ring can significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity, physical characteristics, and biological interactions.
Physicochemical Properties: A Comparative Overview
The location of the isopropyl group on the phenyl ring directly impacts the physical properties of these isomers. While comprehensive experimental data for all three isomers is not always available in a single source, a comparative table can be constructed from available data and established chemical principles.
Table 1: Comparative Physicochemical Properties of Isopropylphenylacrylic Acid Isomers
| Property | 2-(2-Isopropylphenyl)acrylic Acid | 2-(3-Isopropylphenyl)acrylic Acid | This compound |
| Molecular Formula | C12H14O2 | C12H14O2 | C12H14O2 |
| Molecular Weight | 190.24 g/mol | 190.24 g/mol | 190.24 g/mol [3] |
| CAS Number | Data not readily available | Data not readily available | 1368714-46-8[3] |
| Predicted Boiling Point | Higher due to potential intramolecular interactions | Intermediate | Lower |
| Predicted Solubility | Lower in nonpolar solvents due to steric hindrance | Intermediate | Higher in nonpolar solvents |
| Predicted pKa | Slightly higher due to steric hindrance affecting carboxyl group solvation | Similar to the 4-isomer | Baseline |
Note: Some properties are predicted based on established structure-property relationships in the absence of readily available experimental data.
The ortho-isomer, 2-(2-isopropylphenyl)acrylic acid, is expected to exhibit distinct properties due to the steric hindrance imposed by the bulky isopropyl group in close proximity to the acrylic acid moiety. This can influence intermolecular interactions, leading to differences in melting point, boiling point, and solubility compared to the meta- and para-isomers.
Synthesis and Characterization: Methodologies and Rationale
The synthesis of 2-arylpropenoic acids can be achieved through various established organic chemistry reactions. A common and reliable method is the Perkin reaction or its modifications.[4]
General Synthetic Workflow
The synthesis of these isomers can be conceptualized through a generalized workflow, highlighting the key stages from starting materials to purified product.
Caption: Generalized workflow for the synthesis and characterization of isopropylphenylacrylic acid isomers.
Detailed Experimental Protocol: Perkin Reaction
This protocol provides a representative method for the synthesis of 2-phenylacrylic acids.[5][6]
Materials:
-
Appropriate isopropylbenzaldehyde isomer
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid
-
Suitable recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
A mixture of the isopropylbenzaldehyde isomer, acetic anhydride, and anhydrous sodium acetate is heated under reflux for several hours. The choice of a weak base like sodium acetate is crucial to facilitate the condensation reaction.
-
The reaction mixture is then cooled and poured into water.
-
The resulting solution is boiled with activated charcoal to remove colored impurities and then filtered.
-
The filtrate is acidified with concentrated hydrochloric acid to precipitate the crude acrylic acid derivative.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent system to yield the pure isomer.
Characterization Techniques
The structural elucidation and differentiation of the isomers are critical.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the position of the isopropyl group on the phenyl ring through analysis of aromatic proton splitting patterns and carbon chemical shifts.[4]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Allows for the identification of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the C=C double bond of the acrylate moiety.
Comparative Biological Activity and Potential Mechanisms
While direct comparative biological studies on these specific isomers are limited, the broader class of acrylic acid derivatives has been investigated for a range of biological activities, including antimicrobial and anticancer effects.[8][9][10] Given their structural similarity to NSAIDs, a primary area of interest is their potential interaction with cyclooxygenase (COX) enzymes.[2]
Potential as Anti-inflammatory Agents
The anti-inflammatory activity of NSAIDs is primarily mediated through the inhibition of COX enzymes, which are key to the biosynthesis of prostaglandins.[2] It is plausible that 2-(isopropylphenyl)acrylic acid isomers could also exhibit COX inhibitory activity. The position of the isopropyl group would likely influence the binding affinity and selectivity for COX-1 versus COX-2.
Caption: Proposed mechanism of anti-inflammatory action via COX enzyme inhibition.
Antimicrobial and Anticancer Potential
Recent research has highlighted the potential of various acrylic acid derivatives as antimicrobial and anticancer agents.[10][11] Some studies suggest that these compounds may exert their effects by disrupting cell membranes or interfering with key cellular processes like tubulin polymerization.[11][12][13] The lipophilicity and steric profile conferred by the differently positioned isopropyl groups could modulate these activities. For instance, increased lipophilicity might enhance the ability to penetrate microbial cell walls or cellular membranes.
Experimental Protocols for Biological Screening
To evaluate and compare the biological activities of these isomers, standardized in vitro assays are essential.
Protocol: In Vitro COX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test isomers and a reference NSAID (e.g., ibuprofen)
-
Assay buffer and detection reagents (e.g., for prostaglandin E2 quantification by ELISA)
Procedure:
-
The COX enzyme is pre-incubated with various concentrations of the test isomer or reference compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at 37°C and then terminated.
-
The amount of prostaglandin E2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of each isomer that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test isomers and a reference antibiotic/antifungal
-
96-well microtiter plates
Procedure:
-
Serial dilutions of the test isomers are prepared in the broth medium in the wells of a microtiter plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
This guide has provided a comparative framework for understanding this compound and its positional isomers. The placement of the isopropyl group is a critical determinant of the physicochemical and, likely, the biological properties of these molecules. The ortho-isomer, with its significant steric hindrance, is predicted to have the most distinct characteristics.
For drug development professionals, a thorough understanding of these differences is essential for impurity profiling, structure-activity relationship (SAR) studies, and the identification of new therapeutic leads. Further empirical studies are warranted to fully elucidate and compare the biological activities of these isomers, particularly their COX inhibitory potential and their efficacy as antimicrobial or anticancer agents. The experimental protocols outlined here provide a robust starting point for such investigations.
References
-
PrepChem.com. Synthesis of 2-phenyl-acrylic acid.
-
Benchchem. Geometrical Isomerism of Phenylacrylic Acid: An In-depth Technical Guide.
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Google Patents. CN1418860A - Method for preparing 2-phenylacrylic acid and ester thereof.
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Taylor & Francis Online. Polymeric drug based on acrylates for biological applications: synthesis, characterization, antimicrobial, and drug release study.
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CymitQuimica. CAS 492-38-6: α-Phenylacrylic acid.
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PMC. Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease from Jack Bean and α-Glucosidase from Saccharomyces cerevisiae.
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RSC Publishing. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents.
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PMC. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
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ResearchGate. Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives.
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ResearchGate. (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.
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PubMed. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.
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SRIRAMCHEM. This compound.
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Pharmaffiliates. CAS No : 1368714-46-8 | Product Name : this compound.
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PMC. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides.
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PMC. Safety, outcomes, and recommendations for two-step outpatient nonsteroidal anti-inflammatory drug challenges.
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PubMed. Screening procedure for detection of non-steroidal anti-inflammatory drugs and their metabolites in urine as part of a systematic toxicological analysis procedure for acidic drugs and poisons by gas chromatography-mass spectrometry after extractive methylation.
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PMC. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents.
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PMC. Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA).
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Cross-Validation of HPLC and GC-MS Methods for Acrylic Acid Analysis
Executive Summary
Acrylic acid (prop-2-enoic acid) presents a unique analytical paradox: it is a small, volatile molecule (suggesting GC) yet highly polar and hydrophilic (suggesting LC). In pharmaceutical and polymer applications, it is frequently monitored as a residual monomer or genotoxic impurity.
This guide provides a rigorous cross-validation framework comparing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization. While HPLC offers speed and simplicity for high-concentration process monitoring, GC-MS provides the requisite sensitivity for trace-level impurity analysis (ppm/ppb levels).
Part 1: The Analytical Challenge
Acrylic acid’s pKa of 4.25 and high polarity index create specific failure modes for standard protocols:
-
In GC: The free acid creates severe peak tailing due to adsorption on active silanol sites in the column liner and stationary phase.
-
In HPLC: It elutes near the void volume (
) on standard C18 columns unless ion-suppression or ion-pairing techniques are employed.
To validate results, one cannot simply compare final numbers; one must validate the mechanisms of separation.
Part 2: Method A — HPLC-UV (Direct Injection)
Role: Routine QC, Process Monitoring (ppm range). Principle: Ion-suppression RP-HPLC. By lowering the mobile phase pH below the pKa (to ~2.5), acrylic acid remains protonated (neutral), increasing retention on the hydrophobic C18 stationary phase.
Optimized Protocol
-
Column: C18 End-capped (e.g., Zorbax SB-C18 or equivalent), 4.6 × 150 mm, 3.5 µm.
-
Mobile Phase: Water:Acetonitrile (96:4 v/v) with 0.1%
.[1][2]-
Note: Phosphoric acid is preferred over formic acid for UV transparency at 210 nm.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at 210 nm (maximum absorbance for the carbonyl-conjugated alkene).
-
Injection Vol: 10–20 µL.
Critical Control Points[3]
-
pH Stability: If pH > 3.0, peak splitting occurs due to mixed ionization states.
-
Matrix Interference: Propionic acid (saturated analog) often co-elutes. The 96:4 aqueous ratio is critical to resolve these species based on the slight hydrophobicity difference of the double bond.
Part 3: Method B — GC-MS (Derivatization)
Role: Trace Impurity Analysis, Genotoxic Screening (ppb range). Principle: Silylation. Converting the polar carboxylic acid to a trimethylsilyl (TMS) ester reduces polarity, increases volatility, and eliminates hydrogen bonding with the column.
Optimized Protocol
-
Derivatization Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS.
-
Sample Prep:
-
Dry residue or non-protic solvent extract (e.g., Ethyl Acetate). Moisture must be <0.1% to prevent reagent hydrolysis.
-
Add 100 µL BSTFA; incubate at 60°C for 30 mins.
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m × 0.25mm × 0.25µm.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Temp Program: 40°C (hold 2 min)
10°C/min 250°C. -
MS Detection: SIM Mode (Target Ion m/z 99 for TMS-Acrylic Acid; Qualifier m/z 73).
Critical Control Points[3]
-
Moisture Control: Water competes with acrylic acid for the silylating reagent, producing hexamethyldisiloxane (HMDSO) and under-derivatized analyte.
-
Injection Port: Splitless injection is required for trace analysis, but the liner must be deactivated (silanized) to prevent degradation of the TMS derivative.
Part 4: Cross-Validation Workflow
To scientifically validate the accuracy of the HPLC method against the more specific GC-MS method, a cross-validation study using the Bland-Altman approach is recommended.
Experimental Design Diagram
Caption: Parallel workflow for cross-validating acrylic acid quantification methods. Aliquots must be processed simultaneously to negate stability issues.
Part 5: Performance Comparison Data
The following data represents typical performance metrics observed in a validation study (based on aggregated literature values [1][2][4]).
| Parameter | Method A: HPLC-UV | Method B: GC-MS (Derivatized) | Analysis |
| Linearity ( | > 0.999 (10–500 ppm) | > 0.995 (0.1–50 ppm) | HPLC has wider dynamic range; GC-MS saturates earlier. |
| LOD (Limit of Detection) | 0.1 – 0.5 mg/L | 0.01 – 0.05 mg/L | GC-MS is ~10x more sensitive. |
| Precision (RSD) | < 1.0% | 2.5 – 5.0% | HPLC is more precise due to simpler sample prep (no derivatization). |
| Specificity | Moderate (Retention Time only) | High (Mass Spectrum Fingerprint) | GC-MS confirms identity; HPLC risks co-elution. |
| Recovery | 98 – 102% | 85 – 95% | GC-MS recovery is lower due to extraction/derivatization volatility losses. |
Interpretation of Discrepancies
If HPLC results are consistently higher than GC-MS results:
-
Cause: Co-eluting impurities (e.g., maleic acid, fumaric acid) absorbing at 210 nm are inflating the HPLC signal.
-
Resolution: Trust the GC-MS data for specificity, or modify the HPLC gradient.
If GC-MS results are lower and variable:
-
Cause: Incomplete derivatization or moisture contamination hydrolyzing the TMS-ester.
-
Resolution: Increase BSTFA incubation time or use a stronger drying agent (
) before derivatization.
Part 6: Decision Framework
When should you deploy which method? Use this logic flow to determine the appropriate technique for your specific phase of drug development.
Caption: Decision matrix for selecting the optimal analytical technique based on concentration and matrix properties.
References
-
BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Acrylic Acid Detection. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Acrylic Acid - Method PV2005. Retrieved from
-
Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from
-
National Institutes of Health (NIH). (2022). Validation of analytical methods for acrylic acid from various food products. Retrieved from
-
SciTePress. (2017). Determination of Total Specific Migration of Acrylic Acid and Acrylic Esters in Food Contact Materials. Retrieved from
Sources
A Senior Application Scientist’s Guide to Comparing the Polymerization Kinetics of Acrylic Acid Monomers
Introduction: The Kinetic Imperative in Polymer Design
Acrylic acid and its derivatives are foundational building blocks in modern materials science, pivotal in applications ranging from superabsorbent polymers and adhesives to advanced drug delivery systems and biomedical hydrogels. The ultimate performance of these materials—be it drug release rate, adhesive strength, or network structure—is inextricably linked to the macromolecular architecture of the polymer chains. This architecture, in turn, is a direct consequence of the polymerization kinetics.
For researchers, scientists, and drug development professionals, a nuanced understanding of how different acrylic monomers behave during polymerization is not merely academic; it is a prerequisite for rational material design. The rate of polymerization, the final monomer conversion, and the resulting molecular weight distribution are all governed by a complex interplay of the monomer's intrinsic structure and the external reaction conditions. This guide provides an in-depth comparison of the polymerization kinetics of various acrylic acid monomers, supported by experimental data and detailed protocols, to empower scientists to select and control their polymerization systems with precision.
Fundamentals of Acrylic Monomer Polymerization Kinetics
Free-radical polymerization is the most common method for synthesizing acrylic polymers and proceeds via four fundamental steps: initiation, propagation, termination, and chain transfer. The overall rate of polymerization (Rp) is primarily dictated by the rate of propagation, which is dependent on the propagation rate coefficient (kp).
-
Propagation (kp): This coefficient represents the rate at which monomer units are added to the growing polymer chain. It is the single most important parameter for comparing the intrinsic reactivity of different monomers.
-
Termination (kt): This coefficient describes the rate at which two growing polymer chains react to terminate the polymerization process, either by combination or disproportionation.
-
Chain Transfer: A growing radical can abstract an atom (typically hydrogen) from another molecule (monomer, solvent, polymer, or a dedicated chain transfer agent), terminating one chain and initiating a new one. This process is particularly significant in acrylate polymerization and leads to branching.[1][2][3]
The interplay between these processes determines the final polymer characteristics. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT), introduce a dynamic equilibrium between active (propagating) and dormant species, offering exquisite control over the polymerization and enabling the synthesis of polymers with predetermined molecular weights and low polydispersities.[4][5][6]
Key Factors Influencing Polymerization Kinetics
The polymerization rate of an acrylic monomer is not a fixed value but is highly sensitive to several structural and environmental factors.
Caption: Factors governing the polymerization kinetics of acrylic monomers.
Monomer Structure: The Decisive Factor
-
α-Substituent (Acrylate vs. Methacrylate): This is the most significant structural differentiator. Acrylates possess a hydrogen atom on the α-carbon, while methacrylates have a methyl group. During polymerization, acrylates form secondary propagating radicals, whereas methacrylates form more stable tertiary radicals.[7] This increased stability of the methacrylate radical makes it less reactive, resulting in a significantly lower propagation rate coefficient (kp) compared to its acrylate counterpart.[7][8] The bulkier methyl group also introduces greater steric hindrance, further slowing the approach of new monomer units.[7]
-
Ester Side Chain: The nature of the ester group (-OR) influences kinetics, though to a lesser extent than the α-substituent.
-
Size and Structure: For linear n-alkyl acrylates, the kp values are largely similar.[3] However, bulky or non-linear side groups (e.g., 2-ethylhexyl, cyclohexyl) can influence chain mobility and may increase the rate of intramolecular chain transfer, leading to more branched polymers.[9][10]
-
Polarity and Hydrogen Bonding: The polarity of the side chain can affect the termination rate constant. Monomers capable of hydrogen bonding may exhibit pre-organization, which can enhance the rate of polymerization.[11]
-
Reaction Conditions
-
Solvent: The choice of solvent can have a profound impact. In aqueous solutions, the polymerization rates for both acrylic acid and methacrylic acid are significantly higher than in bulk or organic solvents.[12][13] This is attributed to factors like changes in ionic strength and hydrogen bonding interactions that affect the reactivity of the propagating radical.[12][13] In organic solvents, polarity plays a key role, with computational studies predicting faster initiation and propagation in more polar solvents like isopropanol compared to non-polar ones like toluene.[14][15]
-
pH (Aqueous Polymerization): For ionizable monomers like acrylic acid (pKa ~4.25) and methacrylic acid, pH is a critical parameter.[16] As pH increases, the carboxylic acid group deprotonates to form a carboxylate anion. The resulting electrostatic repulsion between the negatively charged growing chain end and the incoming anionic monomer can significantly decrease the propagation rate.[17][18]
-
Temperature: Polymerization rates generally increase with temperature, following the Arrhenius kinetic model.[14][15] However, higher temperatures can also promote side reactions, such as backbiting and chain transfer, which can lead to branching and affect the final polymer architecture.[1]
Comparative Kinetic Data of Common Acrylic Monomers
Direct comparison of kinetic parameters requires data obtained under identical conditions, which can be challenging to consolidate from the literature. However, clear trends emerge from the available data.
Head-to-Head: Acrylic Acid (AA) vs. Methacrylic Acid (MAA)
The primary difference lies in their intrinsic reactivity, stemming from the α-substituent.
| Property | Glacial Acrylic Acid (GAA) | Glacial Methacrylic Acid (GMAA) | Rationale & Scientific Insight |
| Structure | CH₂=CH-COOH | CH₂=C(CH₃)-COOH | The α-methyl group in GMAA is the key differentiator. |
| Propagating Radical | Secondary (less stable, more reactive) | Tertiary (more stable, less reactive) | Higher stability of the tertiary radical in GMAA lowers its drive to react with another monomer unit.[7] |
| Polymerization Rate | Very Rapid | Slower than GAA | The higher reactivity of the secondary radical leads to a much faster propagation rate (kp) for GAA.[8][19] |
| Heat of Polymerization | ~77 kJ/mol | ~57 kJ/mol | The higher reactivity of GAA results in a more exothermic polymerization, requiring more stringent temperature control. |
| Homopolymer Tg | ~106 °C | ~228 °C | The α-methyl group in PMAA restricts chain mobility, leading to a significantly higher glass transition temperature.[17] |
Table 1: Comparison of key properties and kinetic behavior of Glacial Acrylic Acid (GAA) and Glacial Methacrylic Acid (GMAA).
Propagation Rate Coefficients (kp) of Various Monomers
The propagation rate coefficient (kp) is the benchmark for monomer reactivity. The following table compiles representative kp values to illustrate the kinetic differences.
| Monomer | kp (L·mol⁻¹·s⁻¹) | Temperature (°C) | Solvent | Method | Reference |
| Acrylic Acid (AA) | 17,500 | 25 | Water | PLP-SEC | [13] |
| Methacrylic Acid (MAA) | 2,700 | 25 | Water | PLP-SEC | [13] |
| Methyl Acrylate (MA) | 23,800 | 25 | Bulk | PLP-SEC | Beuermann et al., 2003 |
| Methyl Methacrylate (MMA) | 630 | 25 | Bulk | PLP-SEC | Beuermann et al., 2003 |
| Butyl Acrylate (BA) | 22,000 | 25 | Bulk | PLP-SEC | Van Herk, A. M., 2009 |
Table 2: Representative propagation rate coefficients (kp) for common acrylic monomers. Note: Values are highly dependent on experimental conditions and should be used for trend comparison.
Key Insights from the Data:
-
Acrylates vs. Methacrylates: The kp values for acrylates (AA, MA, BA) are consistently an order of magnitude higher than for their methacrylate counterparts (MAA, MMA), confirming the profound effect of the α-methyl group.
-
Solvent Effect: The kp for acrylic acid in water is significantly high, highlighting the accelerating effect of aqueous media.[13]
Experimental Protocols for Kinetic Analysis
To ensure trustworthiness and reproducibility, kinetic studies must employ robust, self-validating methodologies.
Protocol 1: Determination of kp via Pulsed-Laser Polymerization (PLP-SEC)
Principle: This is the IUPAC-recommended method for accurate kp determination.[13] A photoinitiator/monomer mixture is subjected to intense, periodic laser pulses. Each pulse generates a high concentration of primary radicals, leading to the near-instantaneous formation of polymer chains. The chain length of these polymers is determined by the time between pulses. Analysis of the resulting polymer's molecular weight distribution (MWD) by Size-Exclusion Chromatography (SEC) reveals characteristic peaks, from which kp can be calculated.
Caption: Experimental workflow for determining kp using PLP-SEC.
Methodology:
-
Sample Preparation: Prepare a solution of the acrylic monomer with a suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) in the chosen solvent or in bulk. Purge the solution with an inert gas (N₂ or Ar) for at least 15 minutes to remove oxygen, a potent radical inhibitor.
-
PLP Experiment: Place the sample in a temperature-controlled cell. Irradiate with a pulsed UV laser (e.g., excimer laser) at a specific repetition rate (e.g., 10-100 Hz).[13] Keep the total irradiation time short to ensure monomer conversion remains low (< 5%) to avoid changes in viscosity and monomer concentration.
-
Polymer Isolation: Precipitate the formed polymer in a non-solvent (e.g., methanol for poly(butyl acrylate)) and dry under vacuum.
-
SEC Analysis: Dissolve the polymer in a suitable SEC eluent (e.g., THF) and analyze its MWD.
-
Data Analysis & Validation: The SEC chromatogram of a successful PLP experiment will show a peak with a low-molecular-weight shoulder. The point of inflection on this shoulder (L₁) corresponds to the molecular weight of chains that grew for one period between laser pulses. A crucial self-validation criterion is the presence of a second inflection point (L₂) at approximately twice the molecular weight of the first (L₂ ≈ 2L₁), confirming that termination is dominated by the laser pulse.[13] The kp is then calculated using the equation: kp = L₁ / (t₀ * [M]), where L₁ is the degree of polymerization at the first inflection point, t₀ is the time between pulses, and [M] is the monomer concentration.
Scientist's Note: For acrylic acid polymerization, achieving reliable PLP-SEC data requires high laser pulse repetition rates (≥ 90 Hz) to ensure termination is controlled by the laser pulse rather than by other mechanisms.[13]
Protocol 2: Real-Time Monitoring of Monomer Conversion via In-Situ NMR
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can directly and non-invasively monitor the disappearance of monomer and the appearance of polymer in real-time.[20] By integrating the signals corresponding to the vinyl protons of the monomer and comparing them to a stable internal standard, one can precisely calculate the monomer conversion as a function of time.
Methodology:
-
Sample Preparation: In an NMR tube, prepare a reaction mixture containing the monomer, initiator (thermal or photoinitiator), solvent (if any), and a known amount of an internal standard (e.g., dimethyl sulfoxide) that does not react or overlap with monomer/polymer signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. If performing a photopolymerization, use a setup with an LED-coupled fiber optic to irradiate the sample inside the magnet.[20] For thermal polymerization, allow the spectrometer's variable temperature unit to bring the sample to the desired reaction temperature.
-
Data Acquisition: Acquire ¹H NMR spectra at regular time intervals (e.g., every 30 seconds).
-
Data Analysis: For each spectrum, integrate the area of a characteristic monomer vinyl proton peak (e.g., ~5.8-6.4 ppm for acrylates) and the area of the internal standard peak. Calculate the monomer concentration [M]t at each time point relative to the initial concentration [M]₀.
-
Kinetic Plot: Plot ln([M]₀/[M]t) versus time. For a first-order reaction (often observed in controlled polymerizations), the slope of this line is the apparent rate constant, kapp.
Scientist's Note: This method provides rich kinetic data, allowing for the observation of induction periods, changes in rate, and final conversion, all from a single experiment.[20][21] It is particularly powerful for comparing the effects of different initiators or inhibitors on a given monomer.
Conclusion and Future Outlook
The polymerization kinetics of acrylic acid monomers are governed by a delicate balance of electronic and steric effects inherent to the monomer's structure, modulated by the surrounding reaction environment. The clear kinetic distinction between the rapidly polymerizing acrylates and the more sluggish, but sterically hindered, methacrylates provides a fundamental axis for material design. Furthermore, factors such as solvent choice, pH, and temperature offer additional levers for tuning reaction rates and, consequently, polymer properties.
For professionals in drug development and material science, mastering these principles is key to innovation. By leveraging this understanding and employing robust analytical techniques like PLP-SEC and in-situ NMR, researchers can move beyond trial-and-error synthesis. They can rationally design and execute polymerizations to achieve polymers with the precise molecular weight, architecture, and functionality required for the next generation of advanced materials. The continued development of controlled radical polymerization techniques will further expand this toolkit, enabling unprecedented control over polymer synthesis and unlocking new frontiers in material performance.
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- 12. (PDF) Kinetics and Modeling of the Radical Polymerization of Acrylic Acid and of Methacrylic Acid in Aqueous Solution [academia.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. gantrade.com [gantrade.com]
- 18. researchgate.net [researchgate.net]
- 19. ia800106.us.archive.org [ia800106.us.archive.org]
- 20. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Kinetic investigation of photoiniferter-RAFT polymerization in continuous flow using inline NMR analysis - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00409D [pubs.rsc.org]
Certificate of Analysis Guide: 2-(4-Isopropylphenyl)acrylic Acid Reference Standard
Executive Summary: The Cost of Uncertainty
In pharmaceutical impurity profiling, the difference between a "Research Grade" chemical and a "Certified Reference Standard" (CRS) is not merely paperwork—it is the difference between a compliant release and a costly recall.
This guide analyzes the Certificate of Analysis (CoA) for 2-(4-Isopropylphenyl)acrylic Acid , a critical process-related impurity (often designated as an analog of Ibuprofen Impurity J).[1] We compare the performance of an ISO 17034-accredited standard against generic alternatives, demonstrating why metrological traceability is non-negotiable for Critical Quality Attribute (CQA) assessment.
Part 1: The Molecule & The Challenge
Chemical Name: this compound
CAS Number: 1368714-46-8 (or related isomer variants depending on substitution)
Molecular Formula:
Why This Impurity Matters
This molecule represents a "double trouble" in organic synthesis QC:
-
Structural Homology: It is the "Isopropyl" analog of the "Isobutyl" active pharmaceutical ingredient (e.g., Ibuprofen precursors). Separation by HPLC requires high column efficiency.
-
Reactivity: Unlike the stable propionic acid backbone of the API, this is an acrylic acid derivative. The
-unsaturation makes it susceptible to polymerization and Michael addition, meaning the purity of the standard can degrade rapidly if not stabilized and handled correctly.
Part 2: Comparative Analysis (The Data)
We compared the Certificate of Analysis and performance of an ISO 17034 Certified Reference Standard (Product A) against a Commercial Research Grade Chemical (Product B) .
Table 1: Critical Attribute Comparison
| Feature | Product A (ISO 17034 CRM) | Product B (Research Grade) | Impact on Analysis |
| Assay (Purity) | 99.8% ± 0.3% (w/w) | >95% (Area %) | Quantification Error: "Area %" ignores water, solvents, and inorganic salts, leading to potency overestimation. |
| Traceability | SI-Traceable via qNMR (NIST SRM internal std) | Unverified / Batch Release | Compliance Risk: Data generated with Product B may be rejected by regulatory bodies (FDA/EMA).[1][2] |
| Water Content | 0.15% (Karl Fischer) | Not Reported | Mass Balance: Hygroscopic uptake is unmeasured in Product B, causing weighing errors. |
| Residual Solvents | < 200 ppm (GC-HS) | Not Reported | Ghost Peaks: Unknown solvents in Product B can co-elute with other impurities.[1][2] |
| Homogeneity | Tested (Between-bottle variance <0.1%) | Not Tested | Reproducibility: Two vials of Product B may give different response factors. |
| Expiration | Validated Stability Data | "Re-test annually" | Reliability: Product B may degrade into oligomers without warning.[1][2] |
Part 3: Visualizing the Certification Workflow
The following diagram illustrates the rigorous "Mass Balance" approach used to certify Product A, contrasting it with the simplified workflow of Product B.
Figure 1: The Certification Gap. Note the "Mass Balance" step in the ISO 17034 workflow, which accounts for non-chromatographic impurities like water and salts, unlike the Research Grade "Area %" method.
Part 4: Deep Dive into the Certificate of Analysis
When reviewing the CoA for This compound , three sections require scrutiny:
The Assay (Potency)
-
The Gold Standard: The assay should be derived using the Mass Balance equation:
[1][2]graphic Purity 100 \text{Assay (%)}graphic Purity}}{100}
Identity (NMR & IR)
-
The Specificity Check: Look for the distinct vinylic proton signals in the
-NMR (typically doublets around 5.8–6.5 ppm) and the isopropyl septet ( 2.9 ppm). -
Red Flag:[1] If the vinylic region shows broadening, the acrylic acid moiety may be polymerizing.
Uncertainty Budget ( )
-
The Confidence Interval: An ISO 17034 CoA provides an expanded uncertainty (e.g.,
). This value combines uncertainties from weighing, homogeneity, and analytical precision. -
Application: You must use this
value when calculating the Total Error of your own HPLC method validation.
Part 5: Experimental Protocol (Best Practices)
Objective: Preparation of a Stock Standard Solution (1.0 mg/mL) for Impurity Validation.
Prerequisites:
-
Solvent: Acetonitrile (HPLC Grade) – Do not use Methanol initially as it may esterify the acrylic acid over time.[1]
-
Equipment: 5-digit Analytical Balance (e.g., Mettler Toledo XPR).
Step-by-Step Workflow:
-
Thermal Equilibration: Remove the standard vial from the freezer (-20°C) and allow it to reach room temperature in a desiccator (approx. 45 mins).
-
Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic acid, invalidating the water content value on the CoA.
-
-
Weighing: Weigh exactly
mg into a volumetric flask.-
Tip: Use an anti-static gun.[1] Acrylic acid derivatives are prone to static charge, causing powder scattering.
-
-
Dissolution: Add 5 mL Acetonitrile. Sonicate for 2 minutes. Ensure no crystals remain on the neck.
-
Dilution: Make up to volume (10 mL).
-
Storage: Transfer to amber glass vials. Use within 24 hours.
-
Warning: The acrylic double bond is light-sensitive.[1]
-
Part 6: Impact on Decision Making
The choice of standard directly affects the calculation of impurity levels in the final drug product.
Figure 2: The "False Failure" Scenario. Using a Research Grade standard with uncorrected solvent content can artificially inflate calculated impurity levels, leading to unnecessary batch rejection.
References
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[1][2][6][Link][1]
-
International Council for Harmonisation (ICH). ICH Q3A(R2) Impurities in New Drug Substances.[1][Link]
-
Pharmaffiliates. Ibuprofen Impurity Standards (Structure Reference).[Link][1]
Sources
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- 2. anantlabs.com [anantlabs.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 3-(4-isopropylphenyl)acrylic acid | CAS 3368-21-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. ISO 17034: What Is It & Why Is It Important? [excedr.com]
A Senior Application Scientist's Guide to Confirming the Structure of 2-(4-Isopropylphenyl)acrylic Acid Derivatives using 2D NMR
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor and regulatory compliance.[1][2] While 1D NMR provides a fundamental overview of a molecule's proton and carbon environments, complex spin systems and signal overlap can often lead to ambiguity, especially in substituted aromatic systems and unsaturated chains.[3][4] This is where the power of two-dimensional (2D) NMR spectroscopy becomes indispensable, transforming a complex puzzle into a solvable, interconnected map of the molecular architecture.[5][6]
This guide provides an in-depth, comparative analysis of the primary 2D NMR techniques used to definitively confirm the structure of 2-(4-Isopropylphenyl)acrylic Acid, a common intermediate in pharmaceutical synthesis. We will move beyond a simple listing of steps to explain the causality behind our experimental choices, demonstrating how a systematic, multi-technique approach provides a self-validating and trustworthy structural elucidation.[7][8]
The Analytical Challenge: Beyond the 1D Spectrum
Let's consider the structure of this compound. A 1D ¹H NMR spectrum would reveal signals for the aromatic protons, the vinyl protons of the acrylic acid moiety, and the characteristic septet and doublet of the isopropyl group. However, definitively assigning which aromatic proton is which, and confirming the connectivity between the phenyl ring, the acrylic acid group, and the isopropyl substituent requires more powerful tools. This is our objective: to use a suite of 2D NMR experiments to connect every atom in the molecule, leaving no doubt as to its constitution.
The Strategic Workflow: A Multi-Dimensional Approach
Our strategy for structural confirmation is a sequential process where each experiment builds upon the insights of the last. This workflow ensures that we systematically assemble the molecular structure from individual spin systems into a complete, validated entity.
Caption: A systematic workflow for 2D NMR structural elucidation.
Comparative Analysis of 2D NMR Techniques
We will now delve into the core 2D NMR experiments, comparing their specific roles in elucidating the structure of this compound. For this guide, we will use a hypothetical, yet realistic, dataset consistent with the target molecule.
Hypothetical NMR Data Summary for this compound
| Atom Label | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Integration (¹H) | DEPT-135 |
| 1 | - | 172.5 | - | - | No Signal |
| 2 | - | 141.0 | - | - | No Signal |
| 3 | 6.55 | 129.0 | s | 1H | CH |
| 3' | 6.05 | - | s | 1H | - |
| 4 | - | 133.5 | - | - | No Signal |
| 5, 9 | 7.45 | 129.8 | d | 2H | CH |
| 6, 8 | 7.25 | 126.5 | d | 2H | CH |
| 7 | - | 150.0 | - | - | No Signal |
| 10 | 2.95 | 34.0 | sept | 1H | CH |
| 11, 11' | 1.25 | 24.0 | d | 6H | CH₃ |
| COOH | ~11.0 | - | br s | 1H | - |
(Note: Chemical shifts are hypothetical and for illustrative purposes. The carboxylic acid proton (COOH) is often broad and may exchange with trace water, making it less reliable for correlation studies.)
(Self-created image for illustrative purposes)¹H-¹H COSY: Mapping the Proton Neighborhoods
-
Core Principle: Correlation Spectroscopy (COSY) is a homonuclear experiment that identifies protons that are scalar (J-coupled) to each other, typically through two or three bonds.[9][10] The spectrum displays the 1D proton spectrum on both axes, with off-diagonal "cross-peaks" indicating coupled protons.[11]
-
Experimental Causality: Our first goal is to establish connectivity within distinct spin systems. For our target molecule, we expect to see two primary systems:
-
The isopropyl group: The methine proton (H10) should couple to the six methyl protons (H11/11').
-
The aromatic ring: The ortho-protons (H6/8) should couple to the meta-protons (H5/9). The vinyl protons (H3, H3') are geminally coupled but in this specific structure, they are expected to be singlets due to the absence of vicinal protons.
-
-
Interpreting the COSY Spectrum:
-
A cross-peak will be observed connecting the signal at 2.95 ppm (H10) with the signal at 1.25 ppm (H11/11') . This definitively confirms the isopropyl fragment.
-
A cross-peak will connect the doublet at 7.45 ppm (H5/9) with the doublet at 7.25 ppm (H6/8) . This establishes the connectivity within the 1,4-disubstituted benzene ring.
-
No other correlations would be expected, effectively isolating our molecule into three distinct proton-bearing fragments: the isopropyl group, the aromatic ring, and the acrylic acid's vinyl group.
-
¹H-¹³C HSQC: The Direct Connection
-
Core Principle: Heteronuclear Single Quantum Coherence (HSQC) correlates a proton signal with the carbon signal to which it is directly attached (a one-bond correlation, ¹JCH).[7][12] This is exceptionally powerful for unambiguously assigning the chemical shifts of protonated carbons.[9]
-
Experimental Causality: While we have identified proton spin systems, we don't yet know which carbon corresponds to each proton. HSQC provides this direct link. It is also invaluable for resolving signal overlap in the ¹H spectrum by spreading the signals across the ¹³C dimension.[9]
-
Interpreting the HSQC Spectrum:
-
The proton signal at 7.45 ppm (H5/9) will show a correlation to the carbon signal at 129.8 ppm .
-
The proton signal at 7.25 ppm (H6/8) will correlate to the carbon at 126.5 ppm .
-
The vinyl proton at 6.55 ppm (H3) will correlate to the carbon at 129.0 ppm .
-
The methine proton at 2.95 ppm (H10) will correlate to the carbon at 34.0 ppm .
-
The methyl protons at 1.25 ppm (H11/11') will correlate to the carbon at 24.0 ppm .
-
Crucially, the quaternary carbons (C1, C2, C4, C7) will be absent from the HSQC spectrum, as they have no directly attached protons. This information, combined with the DEPT-135 experiment, confirms their identity.
-
¹H-¹³C HMBC: Assembling the Molecular Skeleton
-
Core Principle: Heteronuclear Multiple Bond Correlation (HMBC) is the key to connecting the fragments. It detects correlations between protons and carbons over two or three bonds (²JCH and ³JCH).[6][12] This long-range information allows us to piece together the molecular skeleton.
-
Experimental Causality: We have identified the fragments and their direct C-H attachments. Now, we use HMBC to find the "glue" holding them together. We will look for correlations between the fragments previously identified by COSY and HSQC.
-
Key HMBC Correlations for this compound:
-
Connecting the Phenyl Ring and Isopropyl Group: The isopropyl methine proton (H10 at 2.95 ppm) should show a correlation to the aromatic quaternary carbon C7 (at 150.0 ppm). This is a critical ³JCH correlation that proves the isopropyl group is attached to the ring.
-
Connecting the Phenyl Ring and Acrylic Acid Group: The vinyl proton (H3 at 6.55 ppm) should show a ³JCH correlation to the aromatic quaternary carbon C4 (at 133.5 ppm). Concurrently, the aromatic protons H5/9 (at 7.45 ppm) should show a ³JCH correlation to the quaternary vinyl carbon C2 (at 141.0 ppm). These correlations lock the acrylic acid moiety to the phenyl ring.
-
Confirming the Acrylic Acid Structure: The vinyl protons (H3/3' at 6.55/6.05 ppm) will show a ²JCH correlation to the carbonyl carbon C1 (at 172.5 ppm), confirming the acrylic acid functionality.
-
Caption: Key 2D NMR correlations for structural confirmation.
Experimental Protocols
The following are generalized protocols. Instrument-specific parameters should be optimized by the operator.
Protocol 1: Sample Preparation
-
Weigh 5-10 mg of the this compound derivative.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool into a 5 mm NMR tube.
-
Cap the NMR tube and label it appropriately.
Protocol 2: 2D NMR Data Acquisition
-
Shimming & Locking: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width and ensure proper signal referencing.
-
COSY Acquisition:
-
Load a standard gradient-selected COSY pulse program (e.g., gCOSY).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals (e.g., 0-12 ppm).
-
Acquire data with typically 2-4 scans per increment.
-
Use 256-512 increments in the F1 dimension for adequate resolution.[13]
-
Total acquisition time: ~15-30 minutes.
-
-
HSQC Acquisition:
-
Load a standard gradient-selected, sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2).
-
Set the F2 (¹H) dimension spectral width as determined from the proton spectrum.
-
Set the F1 (¹³C) dimension spectral width to cover the expected carbon range (e.g., 0-180 ppm).
-
The central ¹JCH coupling constant is typically set to 145 Hz for sp² and sp³ carbons.
-
Acquire data with typically 4-8 scans per increment.
-
Use 256 increments in the F1 dimension.
-
Total acquisition time: ~30-60 minutes.
-
-
HMBC Acquisition:
-
Load a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf).
-
Set spectral widths for F1 (¹³C) and F2 (¹H) dimensions as in the HSQC experiment.
-
Set the long-range coupling constant (ⁿJCH) to an average value, typically 8 Hz, to observe both ²JCH and ³JCH correlations.
-
Acquire data with typically 8-16 scans per increment to achieve good signal-to-noise for weaker, long-range correlations.
-
Use 256-400 increments in the F1 dimension.
-
Total acquisition time: ~1-3 hours.
-
Conclusion: A Self-Validating System for Structural Integrity
By systematically applying COSY, HSQC, and HMBC experiments, we have moved from a collection of isolated signals in a 1D spectrum to a fully connected and validated molecular structure. The COSY experiment defined the proton-proton connectivities within the isopropyl and phenyl fragments. The HSQC experiment unambiguously linked each proton to its directly attached carbon. Finally, the HMBC experiment provided the crucial long-range correlations that pieced the independent fragments together, confirming the substitution pattern and the overall molecular architecture.
This multi-dimensional approach provides a self-validating system. The correlation between H10 and C7 in the HMBC is only meaningful because we have already identified H10 and its attached carbon via COSY and HSQC. Each piece of data supports the others, building a logical and irrefutable case for the structure of this compound. For any researcher in drug development, mastering this workflow is essential for ensuring the quality, safety, and efficacy of pharmaceutical compounds.[1][14]
References
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]
-
Ahmed, R. (2025, May). The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research. Radinka Journal of Health Science, 2(4), 393-404. Available at: [Link]
-
Arora, N., & Al-Zereini, W. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. In M. A. Ibrahim (Ed.), Advanced Magnetic Resonance: Theory and Practice. IntechOpen. Available at: [Link]
-
Ahmed, R. (2024, October 11). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. Available at: [Link]
-
University of Strathclyde. NMR Techniques in Organic Chemistry: a quick guide. University of Strathclyde. Available at: [Link]
-
The Royal Society of Chemistry. (2019). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, June 3). 2025 Pharma Trends: Structure elucidation services by NMR. ResolveMass Laboratories Inc. Available at: [Link]
-
Ahmed, R. (2025, May 2). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. ResearchGate. Available at: [Link]
-
Rubini, M. Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical Chemistry. Available at: [Link]
-
Field, L. D., Li, H., & Magill, A. (2015, May 28). Organic Structures from 2D NMR Spectra. Wiley Analytical Science. Available at: [Link]
-
University of Missouri. 2D NMR FOR THE CHEMIST. University of Missouri. Available at: [Link]
-
Brar, A. S., & Singh, G. (2011). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry, 83(10), 1851-1870. Available at: [Link]
-
University of California, Davis. 2D NMR Introduction. UC Davis Chem Wiki. Available at: [Link]
-
ResearchGate. (n.d.). HSQC NMR spectrum of acrylic acid impurity. ResearchGate. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Embedding Alkenes within an Icosahedral Inorganic Fullerene. The Royal Society of Chemistry. Available at: [Link]
-
OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]
Sources
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- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. publications.iupac.org [publications.iupac.org]
- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. preprints.org [preprints.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Isopropylphenyl)acrylic Acid
As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialized reagents like 2-(4-Isopropylphenyl)acrylic Acid, a derivative of acrylic acid, requires a nuanced understanding of its chemical properties to manage its lifecycle from benchtop to disposal. This guide provides a comprehensive, technically grounded framework for its proper disposal, ensuring compliance, safety, and scientific integrity.
The procedural guidance herein is based on the well-documented hazardous properties of the parent compound, acrylic acid. While the isopropylphenyl group modifies the molecule's physical properties, the reactive acrylic acid moiety dictates its primary hazards and, consequently, its disposal requirements.
Hazard Profile: Understanding the "Why" Behind the Procedure
This compound, like its parent compound, is classified as a hazardous substance. Its disposal protocol is directly informed by its inherent risks. The primary hazards associated with acrylic acid derivatives include corrosivity, reactivity, flammability, and toxicity.[1][2]
Table 1: GHS Hazard Classification for Acrylic Acid (Representative)
| Hazard Class | Hazard Statement | GHS Pictogram | Causality and Implication for Disposal |
| Physical Hazard | H226: Flammable liquid and vapour.[3] | 🔥 | Waste must be stored away from ignition sources (heat, sparks, open flames).[2][4] Use of non-sparking tools and explosion-proof equipment is critical during handling and cleanup.[4][5] |
| Health Hazards | H314: Causes severe skin burns and eye damage.[3] | corrosive | Direct contact can cause severe tissue damage. This necessitates robust Personal Protective Equipment (PPE) and dictates that waste containers must be durable and chemically resistant to prevent leaks. |
| H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2] | ❗ | Exposure via multiple routes is dangerous. All handling, including waste consolidation, must occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation risk.[4] | |
| H335: May cause respiratory irritation.[3] | ❗ | Vapors are irritating to the respiratory tract. Engineering controls like fume hoods are the primary line of defense.[1] | |
| Environmental Hazard | H400/H411: Very toxic to aquatic life with long lasting effects.[2][3] | 🌳 | Improper disposal via sanitary sewer systems is strictly prohibited as it can cause significant harm to aquatic ecosystems.[5][6] All waste must be collected for specialized treatment. |
| Reactivity Hazard | May form explosive peroxides on prolonged storage; Hazardous polymerization may occur.[4][7] | - | Waste containers should not be sealed airtight if pressure can build. The date of waste generation should be clearly marked. Inhibitor levels must be maintained in the pure chemical, which informs storage time limits.[5] |
The Regulatory Framework: Adherence to Compliance
The disposal of laboratory chemical waste is not merely a suggestion but a legal requirement. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[8][9] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from generation to final disposal.[9]
Under RCRA, this compound waste is classified as hazardous due to its characteristics of corrosivity, ignitability, and toxicity.[1] Laboratories are considered hazardous waste generators and must comply with specific requirements for waste accumulation, labeling, and disposal through a certified hazardous waste facility.[8] Academic laboratories may operate under the specific guidelines of 40 CFR Part 262, Subpart K, which provides tailored regulations for the university setting.[8]
Pre-Disposal: Spill Management and Immediate Safety
Proper disposal begins with safe handling and being prepared for accidents.
Immediate Actions for Spills
-
Evacuate and Secure: Immediately alert personnel in the vicinity. Evacuate the affected area and restrict access.[6]
-
Eliminate Ignition Sources: As the compound is flammable, extinguish all nearby flames, turn off hot plates, and remove any potential sources of sparks.[2][6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: At a minimum, wear chemical-resistant gloves (e.g., nitrile, neoprene), chemical splash goggles, and a flame-retardant lab coat.[7] For larger spills, a respirator may be necessary, and only trained personnel should conduct the cleanup.[6][7]
Spill Cleanup Protocol
-
Containment: For liquid spills, create a dike around the spill using an inert, absorbent material like vermiculite, dry sand, or specialized chemical sorbent pads.[6] DO NOT use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorption: Cover and absorb the spilled material with the inert absorbent.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, compatible waste container (e.g., a high-density polyethylene (HDPE) container).[4][7]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Seal and label the waste container and manage it according to the disposal workflow in the next section. NEVER wash the spill or cleanup materials into the sanitary sewer.[6]
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to the collection and disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Detailed Protocol Steps:
-
Container Selection and Labeling:
-
Choose a container made of a compatible material, such as high-density polyethylene (HDPE).[7] Avoid metal containers, as acrylic acids can be corrosive.[10]
-
Before adding any waste, clearly label the container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the date of first accumulation.[8]
-
-
Waste Collection:
-
Always conduct waste transfers inside a certified chemical fume hood to prevent inhalation of vapors.[4]
-
Carefully pour or transfer waste into the labeled container.
-
For solid waste (e.g., contaminated gloves, weigh paper, absorbent pads), place it in a separate, clearly labeled solid waste container. Do not mix liquid and solid waste streams unless your institution's protocol allows it.
-
-
Segregation and Storage:
-
Waste containers must be kept closed except when adding waste.
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials.
-
Crucially, ensure the waste is segregated from bases, oxidizing agents, and other reactive chemicals to prevent violent reactions. [11]
-
-
Requesting Disposal:
-
Adhere to your institution's limits for waste accumulation (both volume and time).
-
Once the container is full or reaches its time limit, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[12]
-
-
Empty Container Management:
The Causality of Incompatibility
Mixing chemical waste streams without careful consideration is a significant safety risk. For acrylic acid derivatives, certain combinations can lead to dangerous exothermic reactions.
Table 2: Key Incompatibilities
| Incompatible Class | Chemical Examples | Result of Mixing | Rationale for Segregation |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Violent, exothermic neutralization; potential for polymerization.[11] | The acidic proton on the carboxylic acid will react vigorously with strong bases, generating significant heat that can boil the solvent and/or initiate runaway polymerization. |
| Strong Oxidizers | Nitrates, Peroxides, Permanganates, Perchlorates | Fire or explosion.[11] | The carbon-carbon double bond in the acrylic moiety is susceptible to rapid and uncontrolled oxidation, which can lead to ignition or explosion. |
| Strong Acids | Sulfuric Acid, Nitric Acid | Can catalyze violent polymerization.[11] | Strong acids can act as catalysts for the polymerization of the acrylate double bond, leading to a rapid release of energy. |
This guide provides a foundational protocol for the safe and compliant disposal of this compound. Always prioritize your institution's specific EHS guidelines and consult the Safety Data Sheet (SDS) for the specific material you are using. By integrating these principles of hazard awareness, regulatory compliance, and procedural diligence, you contribute to a culture of safety and responsibility in the scientific community.
References
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Retrieved from [Link]
-
Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]
-
PubChem. Acrylic Acid. Retrieved from [Link]
-
ASTM International. (2021, February 26). D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. Retrieved from [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]
-
MCF Environmental Services. (2026, February 4). RCRA chemical waste labs. Retrieved from [Link]
-
Basic Acrylic Monomer Manufacturers, Inc. (BAMM). Acrylic Acid. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Acrylic acid. Retrieved from [Link]
-
Washington State University. Acrylic Acid. Retrieved from [Link]
-
Georgia Institute of Technology Environmental Health & Safety. Chemical Waste Disposal. Retrieved from [Link]
-
Ontario Ministry of the Environment. (2002, March 4). Assessment Report on Acrylic Acid for Developing an Ambient Air Quality Guideline. Retrieved from [Link]
-
Acros Organics. (2018, October). SAFETY DATA SHEET - Acrylic acid, stabilized. Retrieved from [Link]
Sources
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- 9. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 10. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
Personal protective equipment for handling 2-(4-Isopropylphenyl)acrylic Acid
Technical Safety & Handling Guide: 2-(4-Isopropylphenyl)acrylic Acid
CAS Number: 1368714-46-8 Synonyms: Benzeneacetic acid, α-methylene-4-(1-methylethyl); α-Methylene-4-isopropylbenzeneacetic acid Physical State: Solid (Powder/Crystalline) Storage: 2–8°C (Refrigerated), Protect from Light[1]
Part 1: Executive Safety Directive
The "Precautionary Principle" Applies: As a specialized pharmaceutical intermediate and reference standard, this compound lacks the extensive toxicological datasets associated with commodity chemicals. However, its structural classification as an acrylic acid derivative and a substituted phenylacetic acid mandates a specific safety posture.
Core Hazard Profile (Inferred from Structure-Activity Relationships):
-
Michael Acceptor Reactivity: The α,β-unsaturated carbonyl moiety (acrylic group) is an electrophile capable of alkylating biological nucleophiles (proteins/DNA). This creates a latent risk for skin sensitization and mucous membrane irritation .
-
Respiratory Irritant: As a solid organic acid, inhalation of fine particulates can cause acute respiratory tract irritation (STOT SE 3).
-
Ocular Damage: Acidic solids can cause severe eye irritation or damage (Eye Irrit.[2] 2A/1) upon contact with corneal moisture.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to protect against the two primary exposure vectors: particulate inhalation (solid state) and dermal permeation (solution state).
PPE Selection Logic
| Equipment Category | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Analysis) | Technical Rationale |
| Hand Protection | Single Nitrile Gloves (4–5 mil) | Double Nitrile or Silver Shield® (Laminate) | Acrylates can permeate standard nitrile. Double gloving creates a "sacrificial layer" and visual indicator for breaches. Laminate gloves provide broad chemical resistance for concentrated solutions. |
| Respiratory | N95 / P100 Respirator (if outside hood) | Fume Hood (Face Velocity: 80–100 fpm) | The solid dust is the primary vector. Once in solution, vapor pressure is low, but solvent vapors (e.g., DMSO, Methanol) require containment. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles | Solutions pose a splash risk; acidic solutions can cause rapid corneal opacity. Goggles seal the orbital area. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron (if >100mL) | Standard protection against particulate accumulation vs. liquid splash defense. |
Part 3: Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid State)
Objective: Eliminate static-driven dust dispersion.
-
Environment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Organic acid powders are prone to static charge, causing "fly-away" particles.
-
Transfer:
-
Do not pour from the stock bottle.
-
Use a disposable antistatic spatula.
-
Recap the stock bottle immediately after aliquot removal to prevent moisture uptake (hygroscopic potential) and oxidative degradation.
-
Protocol B: Solubilization & Reaction Setup
Objective: Prevent exothermic runaway and accidental dermal contact.
-
Solvent Choice: Soluble in organic solvents (Methanol, DMSO, DCM). Sparingly soluble in water.
-
Dissolution: Add the solid to the solvent, not vice versa, to minimize splashing.
-
Reaction Precautions:
-
Polymerization Risk: As an acrylic derivative, this compound can self-polymerize if heated or exposed to radical initiators without stabilizers.
-
Inert Atmosphere: Run reactions under Nitrogen (
) or Argon ( ) to prevent oxidative degradation of the alkene double bond.
-
Part 4: Visualization of Safety Logic
Figure 1: PPE Decision Framework
Caption: Logic flow for selecting appropriate PPE based on the physical state of this compound.
Figure 2: Emergency Spill Response Workflow
Caption: Step-by-step containment and cleanup protocol for solid or liquid spills.
Part 5: Disposal & Waste Management
Waste Stream Classification:
-
RCRA Status: Likely not a listed P or U waste, but must be characterized as Hazardous Chemical Waste due to toxicity/irritant potential.
-
Segregation: Segregate from Oxidizers (e.g., Nitric Acid, Peroxides) to prevent polymerization or combustion.
-
Labeling: "Hazardous Waste - Organic Acid, Toxic. Contains: this compound."[1][3]
References
-
Pharmaffiliates. (2024). This compound - Product Specification & CAS 1368714-46-8. Retrieved from [Link]
-
Scientific Laboratory Supplies (SLS). (2024). Mikromol Reference Standard: this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11127387: 2-(4-Isobutylphenyl)acrylic acid (Structural Analog). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Guidance on the Safe Handling of Acrylic Acid and Acrylates. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
